3-Methylglutaric anhydride
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-methyloxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4-2-5(7)9-6(8)3-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGICRVTUCPFQQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194487 | |
| Record name | 3-Methylglutaric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4166-53-4 | |
| Record name | Dihydro-4-methyl-2H-pyran-2,6(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4166-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylglutaric anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004166534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylglutaric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylglutaric anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methylglutaric Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 3-Methylglutaric anhydride (B1165640), a valuable intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This document outlines its chemical and physical properties, safety and handling protocols, and detailed experimental procedures.
Chemical and Physical Properties
3-Methylglutaric anhydride is a cyclic anhydride that serves as a versatile building block in the synthesis of more complex molecules. Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 4166-53-4 | [1][2][3] |
| Molecular Formula | C₆H₈O₃ | [1][2] |
| Molecular Weight | 128.13 g/mol | [2][3][4] |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 42-46 °C | [5] |
| Boiling Point | 180-182 °C at 25 mmHg | [5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| EINECS Number | 224-020-6 | [1][3] |
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as an irritant.
-
Signal Word: Warning
-
Hazard Statements:
-
Pictogram:
-
GHS07 (Exclamation mark)
-
Precautionary Measures: [3][6]
-
Prevention:
-
Response:
Storage:
-
Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[7] It is sensitive to moisture.[5]
Experimental Protocols
Synthesis of this compound from 3-Methylglutaric Acid
A common method for the preparation of this compound is through the dehydration of 3-Methylglutaric acid using a dehydrating agent such as acetic anhydride.[8]
Materials:
-
3-Methylglutaric acid
-
Acetic anhydride
-
Concentrated hydrochloric acid
-
Water
-
Ice bath
-
Distillation apparatus
Procedure: [8]
-
A mixture of the residue from a preceding synthesis step (containing the di-ester of 3-methylglutaric acid) is cooled in an ice bath.
-
Successively add 200 ml of water and 450 ml of concentrated hydrochloric acid.
-
Heat the resulting mixture under reflux with stirring for 8 hours.
-
Set the condenser for distillation and continue to heat and stir, raising the bath temperature to distill off water and alcohol.
-
Finally, heat the bath to 180–190°C until gas evolution ceases (approximately 1 hour).
-
Remove the stirrer and add 125 ml of acetic anhydride. Reflux the mixture for 3 hours.
-
The combined filtrate and washings are distilled under reduced pressure using a water pump to remove all acetic acid and acetic anhydride.
-
An oil pump is then connected, and the distillation is continued.
-
Collect the this compound at 118–122°C/3.5 mm. The yield is typically 60–76%.
Caption: Synthesis workflow for this compound.
Biological Relevance and Applications
This compound is not only a synthetic intermediate but also has biological relevance. In certain metabolic disorders, such as deficiencies in 3-hydroxy-3-methylglutaryl-CoA lyase, the precursor 3-methylglutaryl-CoA can accumulate. This can lead to the non-enzymatic formation of this compound.[9]
This reactive anhydride can then acylate mitochondrial proteins, particularly on lysine (B10760008) residues, potentially affecting their function.[9] This post-translational modification is an area of ongoing research.
In synthetic chemistry, this compound is a key precursor in the synthesis of various pharmaceutical compounds, including oxoeicosanoid receptor antagonists, which are being investigated for their potential in treating inflammatory and immune-related conditions.[5]
Caption: Formation and reactivity of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. 3-メチルグルタル酸無水物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 4166-53-4 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.dk [fishersci.dk]
- 7. fishersci.com [fishersci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 3-Methylglutaric acid in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Methylglutaric Anhydride: Molecular Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methylglutaric anhydride (B1165640), a key chemical intermediate. This document details its molecular structure, physicochemical properties, and provides in-depth experimental protocols for its synthesis, purification, and characterization, designed for use in a research and development setting.
Core Molecular and Physical Data
3-Methylglutaric anhydride, with the CAS number 4166-53-4, is a cyclic dicarboxylic anhydride. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈O₃ | [1][2] |
| Molecular Weight | 128.13 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 42-46 °C | [1] |
| Boiling Point | 180-182 °C at 25 mmHg | [1] |
| CAS Number | 4166-53-4 | [1][2] |
| SMILES | CC1CC(=O)OC(=O)C1 | [1] |
| InChI | InChI=1S/C6H8O3/c1-4-2-5(7)9-6(8)3-4/h4H,2-3H2,1H3 | [1][2] |
Molecular Structure
The structure of this compound consists of a six-membered ring containing two carbonyl groups and an oxygen atom, with a methyl group substituent at the third carbon position.
Caption: Molecular structure of this compound.
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.
Synthesis of this compound
This protocol is adapted from a procedure in Organic Syntheses. It involves the dehydration of 3-methylglutaric acid.
Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-methylglutaric acid.
-
Add an excess of acetic anhydride (typically 2-3 equivalents).
-
Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the dissolution of the 3-methylglutaric acid.
-
After the reaction is complete, arrange the apparatus for distillation.
-
Distill off the acetic acid and excess acetic anhydride at atmospheric pressure.
-
Once the bulk of the lower-boiling components has been removed, apply a vacuum and distill the crude this compound. The product will distill at 180-182 °C under a pressure of 25 mmHg.
Purification by Recrystallization
For obtaining a highly purified product, recrystallization can be performed.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethyl acetate (B1210297) and hexane.
-
Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the crystals under vacuum to remove any residual solvent.
Spectroscopic Analysis
¹H NMR (Proton NMR):
-
Solvent: Chloroform-d (CDCl₃)
-
Expected Chemical Shifts (δ) and Splitting Patterns:
-
~1.2 ppm (d, 3H): Doublet corresponding to the methyl protons (CH₃), split by the adjacent methine proton.
-
~2.4-2.6 ppm (m, 1H): Multiplet for the methine proton (CH), coupled to the methyl and methylene (B1212753) protons.
-
~2.7-2.9 ppm (m, 4H): Multiplet for the two methylene groups (CH₂) adjacent to the carbonyls.
-
¹³C NMR (Carbon NMR):
-
Solvent: Chloroform-d (CDCl₃)
-
Expected Chemical Shifts (δ):
-
~20 ppm: Methyl carbon (CH₃).
-
~30 ppm: Methine carbon (CH).
-
~45 ppm: Methylene carbons (CH₂).
-
~170 ppm: Carbonyl carbons (C=O).
-
Sample Preparation: KBr pellet or as a thin film. Expected Absorption Bands (cm⁻¹):
-
~2970-2850 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.
-
~1820 cm⁻¹ and ~1760 cm⁻¹: Characteristic symmetric and asymmetric C=O stretching vibrations of the cyclic anhydride. The presence of two distinct carbonyl peaks is a hallmark of an anhydride.
-
~1050 cm⁻¹: C-O-C stretching vibration of the anhydride linkage.
Ionization Method: Electron Ionization (EI) Expected Fragmentation Pattern:
-
m/z 128: Molecular ion peak (M⁺).
-
m/z 84: Loss of CO₂ (M - 44).
-
m/z 56: Further fragmentation, potentially corresponding to the loss of another CO molecule or other rearrangements.
-
m/z 42: A common fragment in aliphatic compounds, possibly corresponding to C₃H₆⁺.
References
3-Methylglutaric anhydride synthesis from 3-methylglutaric acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 3-methylglutaric anhydride (B1165640) from its corresponding dicarboxylic acid. The document details a well-established experimental protocol, discusses alternative synthetic strategies, and presents key data in a structured format to aid researchers in their synthetic endeavors.
Introduction
3-Methylglutaric anhydride is a valuable building block in organic synthesis, utilized in the preparation of a variety of more complex molecules, including pharmaceuticals and other specialty chemicals. Its cyclic structure and reactive anhydride functional group make it a versatile intermediate for introducing the 3-methylglutaryl moiety. The synthesis of this anhydride is typically achieved through the dehydration of 3-methylglutaric acid. This guide focuses on the practical aspects of this transformation, providing a detailed, reproducible experimental procedure and an overview of alternative methods.
Synthetic Methodologies
The most common and well-documented method for the synthesis of this compound is the dehydration of 3-methylglutaric acid using a chemical dehydrating agent. Acetic anhydride is a widely used and effective reagent for this purpose. Alternative reagents for anhydride formation from dicarboxylic acids include thionyl chloride and carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC), although specific examples with 3-methylglutaric acid are less commonly reported in the literature.
Dehydration using Acetic Anhydride
This method, adapted from a reliable Organic Syntheses procedure, provides a high yield of this compound.[1] The reaction involves heating 3-methylglutaric acid in the presence of acetic anhydride, which acts as both a dehydrating agent and a solvent. The resulting acetic acid and excess acetic anhydride are then removed by distillation to yield the desired product.
Table 1: Reaction Parameters for Acetic Anhydride Method
| Parameter | Value | Reference |
| Starting Material | 3-Methylglutaric Acid | [1] |
| Dehydrating Agent | Acetic Anhydride | [1] |
| Reaction Temperature | Gentle reflux | [1] |
| Reaction Time | Not explicitly stated, involves heating | [1] |
| Reported Yield | 60-76% (up to 85-90% reported by submitter) | [1] |
| Purification Method | Distillation under reduced pressure | [1] |
Alternative Dehydrating Agents
While the acetic anhydride method is robust, other dehydrating agents are commonly employed for the synthesis of cyclic anhydrides from dicarboxylic acids and may be applicable to 3-methylglutaric acid.
-
Thionyl Chloride (SOCl₂): This reagent is effective for converting dicarboxylic acids to their corresponding acid chlorides, which can then be converted to anhydrides. The reaction typically proceeds by treating the dicarboxylic acid with thionyl chloride, often with gentle heating. The byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which can simplify purification.
-
Dicyclohexylcarbodiimide (DCC): DCC is a powerful dehydrating agent commonly used in peptide coupling and esterification reactions. It can also be used to synthesize anhydrides from carboxylic acids. The reaction proceeds by activating the carboxylic acid, which is then attacked by a second molecule of the acid to form the anhydride. A major consideration with this method is the removal of the dicyclohexylurea (DCU) byproduct, which is a solid and often requires filtration.
Experimental Protocol: Synthesis of this compound using Acetic Anhydride
This section provides a detailed experimental procedure for the synthesis of this compound from 3-methylglutaric acid using acetic anhydride as the dehydrating agent.[1]
Materials:
-
3-Methylglutaric acid
-
Acetic anhydride
-
Filter aid
Equipment:
-
Round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Heating mantle or steam bath
-
Distillation apparatus (Claisen flask, condenser, receiving flask)
-
Vacuum pump (water aspirator and oil pump)
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask, a mixture of 3-methylglutaric acid and an excess of acetic anhydride is prepared. A reflux condenser fitted with a calcium chloride drying tube is attached to the flask.
-
Dehydration: The mixture is heated under gentle reflux. The duration of heating should be sufficient to ensure the complete conversion of the diacid to the anhydride.
-
Work-up: After cooling, any precipitated salts are removed by suction filtration through a filter aid. The filter cake is washed with a small amount of acetic acid.
-
Purification: The combined filtrate and washings are transferred to a Claisen flask for distillation. Acetic acid and excess acetic anhydride are removed by distillation at reduced pressure using a water aspirator. Subsequently, the pressure is further reduced using an oil pump, and this compound is collected by vacuum distillation.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4166-53-4 | [2] |
| Molecular Formula | C₆H₈O₃ | [2] |
| Molecular Weight | 128.13 g/mol | [2] |
| Appearance | White to almost white crystalline solid or semi-solid | [1] |
| Melting Point | 42-46 °C | [3] |
| Boiling Point | 118-122 °C at 3.5 mmHg | [1] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound using the acetic anhydride method.
Conclusion
This technical guide has detailed a reliable and high-yielding method for the synthesis of this compound from 3-methylglutaric acid using acetic anhydride. The provided experimental protocol, along with the structured data and workflow diagram, offers a practical resource for researchers in organic synthesis and drug development. While alternative dehydrating agents exist, the acetic anhydride method remains a well-established and efficient choice for this transformation. Careful execution of the procedure, particularly the purification by vacuum distillation, is crucial for obtaining a product of high purity.
References
An In-Depth Technical Guide to the Key Chemical Reactions of 3-Methylglutaric Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylglutaric anhydride (B1165640) (CAS No: 4166-53-4), a cyclic dicarboxylic anhydride, is a pivotal chemical intermediate in organic synthesis.[1][2] Its reactivity, stemming from the strained anhydride ring and two electrophilic carbonyl carbons, makes it a versatile building block, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its synthesis, key chemical reactions—hydrolysis, esterification, and amidation—and its application in drug development, supported by experimental protocols, quantitative data, and reaction pathway visualizations. This document is intended to serve as a technical resource for researchers and professionals engaged in synthetic chemistry and drug discovery.
Synthesis of 3-Methylglutaric Anhydride
The preparation of this compound is typically achieved through the dehydration of 3-methylglutaric acid. A common laboratory-scale synthesis involves the reaction of 3-methylglutaric acid with a dehydrating agent like acetic anhydride.[1]
Experimental Protocol: Synthesis of this compound from 3-Methylglutaric Acid[1]
-
Reaction Setup: A mixture of 3-methylglutaric acid and technical grade acetic anhydride (125 mL) is placed in a flask equipped with a reflux condenser protected by a calcium chloride tube.
-
Reaction Conditions: The mixture is heated on a steam bath for 1 hour.
-
Work-up and Purification: After cooling, the excess acetic anhydride and acetic acid are removed by distillation at reduced pressure using a water pump. The residue is then distilled under high vacuum (oil pump) to yield this compound, which is collected at 118–122 °C/3.5 mmHg.[1] The reported yield for this procedure is between 60-76%.[1]
Key Chemical Reactions
The chemical reactivity of this compound is dominated by nucleophilic acyl substitution at its carbonyl carbons. This leads to ring-opening and the formation of various derivatives. The three primary reactions are hydrolysis, esterification, and amidation.
Hydrolysis
This compound readily reacts with water in a hydrolysis reaction to yield 3-methylglutaric acid.[3] This reaction is often uncatalyzed and proceeds by the nucleophilic attack of water on one of the carbonyl carbons, leading to the opening of the anhydride ring.
Reaction Scheme: Hydrolysis of this compound
Caption: Hydrolysis of this compound to 3-Methylglutaric Acid.
Experimental Protocol: Hydrolysis of this compound
A detailed experimental protocol for the simple hydrolysis is often not explicitly published due to its straightforward nature. However, based on the synthesis of the corresponding acid, the following procedure can be inferred:
-
Reaction Setup: this compound is dissolved in a suitable solvent (e.g., diethyl ether).
-
Reaction Conditions: Water is added to the solution, and the mixture is stirred at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up and Purification: The solvent is removed under reduced pressure to yield crude 3-methylglutaric acid. The crude product can be purified by recrystallization from a suitable solvent system, such as 10% hydrochloric acid, to yield the pure dicarboxylic acid.[4]
Esterification
Esterification of this compound with alcohols is a common reaction that results in the formation of a monoester of 3-methylglutaric acid.[1] This reaction is synthetically useful as it provides a straightforward route to unsymmetrical derivatives of the diacid.
Reaction Scheme: Esterification of this compound
Caption: Esterification of this compound.
Experimental Protocol: Synthesis of Methyl Hydrogen β-Methylglutarate[1]
-
Reaction Setup: this compound is dissolved in methanol (B129727).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion.
-
Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The resulting crude monoester can be purified by distillation or chromatography. This reaction has been reported to proceed with a high yield of 80–85%.[1]
Amidation
The reaction of this compound with ammonia (B1221849) or primary/secondary amines yields the corresponding monoamide of 3-methylglutaric acid.[5] This reaction is fundamental in the synthesis of various pharmaceutical compounds and other complex organic molecules.
Reaction Scheme: Amidation of this compound
Caption: Amidation of this compound.
Experimental Protocol: General Procedure for Amidation with Aniline (B41778) (Adapted from a similar reaction)[6]
-
Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve this compound in a suitable solvent like diethyl ether.
-
Reaction Conditions: A solution of aniline in the same solvent is added dropwise to the anhydride solution with stirring. The reaction is typically exothermic and may require cooling to maintain room temperature. The mixture is stirred for an additional hour after the addition is complete.
-
Work-up and Purification: The resulting precipitate (the monoamide) is collected by suction filtration. The crude product can be purified by recrystallization from a suitable solvent.
Application in Drug Development
This compound serves as a crucial building block in the synthesis of pharmacologically active molecules. A notable application is in the preparation of oxoeicosanoid (OXE) receptor antagonists. These antagonists are investigated for their therapeutic potential in treating inflammatory and immune-related disorders.[2] The anhydride functionality allows for its facile incorporation into larger molecular scaffolds to create ester and amide linkages, which are common structural motifs in many drugs.
Logical Workflow: Role of this compound in Drug Synthesis
Caption: Synthetic utility of this compound in drug development.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its primary reaction products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Yield (%) | Reference |
| This compound | C₆H₈O₃ | 128.13 | 42-46 | 180-182 (at 25 mmHg) | 60-76 (synthesis) | [1] |
| 3-Methylglutaric Acid | C₆H₁₀O₄ | 146.14 | 80-82 | - | High (hydrolysis) | [6] |
| Methyl Hydrogen β-Methylglutarate | C₇H₁₂O₄ | 160.17 | - | 103-104 (at 0.4 mmHg) | 80-85 (esterification) | [1][7] |
Spectroscopic Data
This compound
-
¹H NMR (CDCl₃): Spectral data is available and can be found in chemical databases.[8]
-
¹³C NMR (CDCl₃): Spectral data is available and can be found in chemical databases.
3-Methylglutaric Acid
-
¹H NMR (D₂O, 600 MHz): δ 0.91 (d, 3H), 1.97 (m, 1H), 2.21 (m, 4H).[6]
-
¹³C NMR (CDCl₃, 25.16 MHz): δ 20.15, 27.07, 40.68, 179.02.[6][9]
Conclusion
This compound is a reactive and versatile chemical intermediate with significant applications in organic synthesis and drug development. Its key reactions—hydrolysis, esterification, and amidation—provide access to a variety of functionalized molecules. The protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this compound, facilitating its use in the synthesis of complex targets and the development of new therapeutic agents. Careful handling is required due to its moisture sensitivity.[2]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 3-Methylglutaric acid in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reaction of anhydrides with ammonia and amines [quimicaorganica.org]
- 6. 3-Methylglutaric acid | C6H10O4 | CID 12284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. This compound(4166-53-4) 1H NMR [m.chemicalbook.com]
- 9. 3-METHYLGLUTARIC ACID(626-51-7) 13C NMR spectrum [chemicalbook.com]
The Pivotal Role of 3-Methylglutaric Anhydride in Chemical Synthesis and Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Introduction: 3-Methylglutaric anhydride (B1165640) (CAS No: 4166-53-4), a cyclic anhydride derivative of glutaric acid, serves as a versatile and crucial chemical intermediate in a multitude of synthetic applications.[1] Its inherent reactivity, stemming from the strained ring and two electrophilic carbonyl centers, makes it a valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] This technical guide provides an in-depth exploration of the synthesis, chemical properties, and significant applications of 3-methylglutaric anhydride, with a special focus on its role in drug development. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to support researchers in leveraging this important chemical entity.
Physicochemical Properties
This compound is a white, crystalline, low-melting solid that is sensitive to moisture.[2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈O₃ | [2] |
| Molecular Weight | 128.13 g/mol | [3] |
| Melting Point | 42-46 °C | [2][3] |
| Boiling Point | 180-182 °C at 25 mmHg | [2][3] |
| CAS Number | 4166-53-4 | [2] |
| Appearance | White crystalline low-melting solid | [2] |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727) (slightly) | [2] |
| Moisture Sensitivity | Sensitive to moisture | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, most commonly involving the dehydration of 3-methylglutaric acid. A well-established and high-yield method is detailed in Organic Syntheses.
Synthesis via Michael Addition and Subsequent Cyclization (Organic Syntheses Method)
This robust method involves the Michael addition of diethyl malonate to methyl crotonate, followed by hydrolysis, decarboxylation, and cyclization.[4]
Experimental Protocol:
Step A: Triethyl 2-methyl-1,1,3-propanetricarboxylate (not isolated)
-
A 1-liter three-necked flask is equipped with a mechanical stirrer, a reflux condenser with a calcium chloride tube, and a dropping funnel. All glassware must be thoroughly dried.
-
Add 300 mL of anhydrous ethanol (B145695) to the flask, followed by the rapid addition of 14.1 g (0.61 g atom) of clean sodium.
-
Stir the mixture until all the sodium has dissolved. Gentle heating may be applied if the reaction slows.
-
A mixture of 115 g (0.72 mole) of diethyl malonate and 60 g (0.60 mole) of methyl crotonate is added from the dropping funnel at a rate that controls the exothermic reaction.
-
After the initial exothermic reaction subsides, the mixture is heated under reflux with stirring for 1 hour.
-
The condenser is then arranged for distillation, and ethanol is distilled from the reaction mixture. The residue contains the sodio derivative of triethyl 2-methyl-1,1,3-propanetricarboxylate.[4]
Step B: this compound
-
The residue from Step A is cooled in an ice bath, and 200 mL of water is added, followed by 450 mL of concentrated hydrochloric acid.
-
The mixture is heated under reflux with stirring for 8 hours.
-
The condenser is set for distillation, and water and alcohol are removed by distillation. The bath temperature is gradually raised to 180-190 °C until gas evolution ceases.
-
After cooling, 125 mL of acetic anhydride is added to the residue, and the mixture is heated on a steam bath for 1 hour.
-
The cooled reaction mixture is filtered to remove precipitated salts.
-
The filtrate is distilled under reduced pressure (water pump) to remove acetic acid and excess acetic anhydride.
-
The final product, this compound, is collected by distillation under high vacuum (oil pump) at 118–122 °C / 3.5 mmHg.[4]
Yield: 46–58 g (60–76%). The submitter of this procedure reported yields of 85-90%.[4]
Alternative Synthesis: Dehydration of 3-Methylglutaric Acid
A more direct, though potentially lower-yielding, method involves the dehydration of 3-methylglutaric acid using a dehydrating agent such as acetic anhydride.
General Experimental Protocol:
-
3-Methylglutaric acid is mixed with an excess of acetic anhydride.
-
The mixture is heated, often under reflux, to drive the dehydration and cyclization.
-
The excess acetic anhydride and the acetic acid byproduct are removed by distillation, often under reduced pressure.
-
The crude this compound is then purified by vacuum distillation.
| Synthesis Method | Key Reagents | Typical Yield | Reference(s) |
| Michael Addition and Cyclization | Diethyl malonate, Methyl crotonate, Sodium, HCl, Acetic anhydride | 60-90% | [4] |
| Dehydration of 3-Methylglutaric Acid | 3-Methylglutaric acid, Acetic anhydride | Variable |
Chemical Reactivity and Role as a Chemical Intermediate
The reactivity of this compound is dominated by the susceptibility of its carbonyl carbons to nucleophilic attack. This reactivity allows for the facile formation of ester and amide linkages, making it a valuable precursor for a wide range of more complex molecules.[1][2]
Reactions with Nucleophiles
1. Reaction with Alcohols (Esterification): this compound reacts with alcohols to yield monoesters of 3-methylglutaric acid. This reaction is often carried out in the presence of a base or catalyst.
2. Reaction with Amines (Amidation): The reaction with primary or secondary amines opens the anhydride ring to form the corresponding N-substituted 3-methylglutaramidic acid.[5] Further heating can induce cyclization to form an N-substituted 3-methylglutarimide.
Mechanism of Nucleophilic Acyl Substitution:
The reaction with nucleophiles proceeds via a nucleophilic acyl substitution mechanism. The nucleophile attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the C-O-C bond of the anhydride ring, with the carboxylate acting as a leaving group.
Caption: Generalized mechanism of nucleophilic attack on this compound.
Applications in Drug Development
A significant application of this compound lies in its use as a precursor for the synthesis of pharmaceutical compounds.[1][2]
Synthesis of Oxoeicosanoid (OXE) Receptor Antagonists
This compound is utilized in the development of oxoeicosanoid (OXE) receptor antagonists.[2][6] These antagonists are investigated for their therapeutic potential in managing inflammatory and immune-related disorders.[2] The anhydride is used to introduce a 3-methylglutaroyl moiety into the target molecule, which is a key structural feature for antagonist activity. While specific drug names are not always disclosed in the literature, the synthetic schemes often depict the use of this compound in the acylation of amine-containing scaffolds.[7]
Caption: A typical experimental workflow for the synthesis of drug precursors.
Potential for Direct Biological Activity and Signaling Pathway Modulation
While the primary role of this compound is that of a chemical intermediate, the metabolic fate of the related 3-methylglutaric acid has been studied. 3-Methylglutaric aciduria is a known inborn error of metabolism.[8][9] In certain metabolic disorders, 3-methylglutaryl-CoA can undergo a non-enzymatic intramolecular cyclization to form this compound within the mitochondria.[9] This reactive anhydride is capable of acylating lysine (B10760008) residues of mitochondrial proteins, suggesting a potential for off-target effects if it were to accumulate intracellularly.[9] However, there is currently limited direct evidence to suggest that exogenously supplied this compound or its immediate synthetic derivatives are designed to directly modulate specific signaling pathways in a therapeutic context. The focus remains on its utility as a building block to construct larger, more complex bioactive molecules.
Conclusion
This compound is a chemical intermediate of significant value to the scientific research community, particularly those in organic synthesis and drug development. Its well-defined reactivity, coupled with established synthetic protocols, allows for its reliable use in the construction of complex molecular architectures. While its primary role is as a precursor, the biological context of its corresponding diacid highlights the importance of understanding the potential metabolic fate of such structures in drug design. This guide provides a foundational understanding of this compound, empowering researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound 98 4166-53-4 [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Concise Syntheses of Microsomal Metabolites of a Potent OXE (Oxoeicosanoid) Receptor Antagonist [jstage.jst.go.jp]
- 8. 3-Methylglutaric acid in energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Methylglutaric acid in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Two Faces of Reactivity: An In-depth Technical Guide to the Anhydride Group in 3-Methylglutaric Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylglutaric anhydride (B1165640) (CAS: 4166-53-4) is a cyclic anhydride that serves as a versatile and pivotal intermediate in organic synthesis.[1][2] Its value is particularly recognized in the pharmaceutical and fine chemical industries, where it functions as a key building block for complex molecules, including oxoeicosanoid receptor antagonists, which are investigated for their therapeutic potential in inflammatory and immune disorders.[1] The reactivity of this molecule is dominated by the anhydride functional group, a highly electrophilic moiety susceptible to nucleophilic attack.
However, unlike its symmetrical parent, glutaric anhydride, the presence of a methyl group at the C-3 position introduces asymmetry. This structural feature is the crux of its unique reactivity, creating two distinct electrophilic carbonyl centers and raising critical questions of regioselectivity in ring-opening reactions. This guide provides a comprehensive examination of the factors governing the reactivity of the anhydride group in 3-methylglutaric anhydride, with a focus on reaction mechanisms, regioselectivity, and practical applications in synthesis.
Physicochemical Properties
This compound is a low-melting, white crystalline solid that is sensitive to moisture.[1] Careful handling and storage are necessary to maintain its chemical integrity.[1]
| Property | Value | Reference(s) |
| CAS Number | 4166-53-4 | [1] |
| Molecular Formula | C₆H₈O₃ | [1] |
| Molecular Weight | 128.13 g/mol | |
| Melting Point | 42-46 °C | [1] |
| Boiling Point | 180-182 °C / 25 mmHg | [1] |
| Appearance | White to almost white crystalline solid | [1] |
| Moisture Sensitivity | Sensitive to moisture/hydrolysis | [1] |
Core Reactivity: Nucleophilic Acyl Substitution
The fundamental reactivity of the anhydride group is characterized by nucleophilic acyl substitution. The two carbonyl carbons are highly electrophilic due to the electron-withdrawing effect of the adjacent oxygen atoms. A nucleophile attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, reforming the carbonyl double bond and cleaving the C-O bond, with the carboxylate group acting as an excellent leaving group.
The Critical Role of the 3-Methyl Group: Regioselectivity
In this compound, the two carbonyl carbons (C2 and C5) are non-equivalent. The methyl group at C3 exerts a significant influence on the site of nucleophilic attack, a phenomenon central to the "desymmetrization" of such prochiral anhydrides.[3][4]
4.1 Steric Hindrance
The primary factor governing regioselectivity is steric hindrance. The methyl group at the C3 position provides greater steric bulk in the vicinity of the C2 carbonyl group compared to the C5 carbonyl. Consequently, nucleophiles, particularly sterically demanding ones, will preferentially attack the less hindered C5 carbonyl carbon. This leads to the formation of the 4-substituted mono-acid derivative as the major product. Studies on the desymmetrization of 3-substituted glutaric anhydrides have shown that the level of diastereoselectivity is highly dependent on the size of the C3 substituent, with selectivity decreasing as steric bulk increases.[3]
4.2 Electronic Effects
The methyl group is weakly electron-donating via an inductive effect. This effect slightly decreases the electrophilicity of the adjacent C2 and C4 carbons, and by extension, the C2 and C5 carbonyls. However, this electronic influence is generally considered minor compared to the more pronounced effect of steric hindrance in directing the outcome of the reaction.
Key Reactions of this compound
5.1 Hydrolysis
In the presence of water, this compound readily undergoes hydrolysis to form 3-methylglutaric acid. This reaction is the primary reason for the compound's moisture sensitivity. The kinetics of anhydride hydrolysis are often studied to understand stability and can be monitored using techniques like pH-stat titration or in-situ FTIR spectroscopy.[5][6][7]
| Anhydride | Reaction | Rate Constant (k) | Conditions | Reference(s) |
| Acetic Anhydride | Hydrolysis | 0.169 min⁻¹ | 25°C, excess water | [5] |
| Phthalic Anhydride | Hydrolysis | 1.59 x 10⁻² s⁻¹ | 25°C, pH 7.8 | [8] |
| This compound | Hydrolysis | Data not available | - |
5.2 Alcoholysis (Esterification)
Reaction with an alcohol (alcoholysis) opens the anhydride ring to yield a monoester. This reaction is fundamental to its use as a building block in organic synthesis. The regioselectivity of the attack determines which of the two possible isomeric monoesters is formed. For instance, the reaction of this compound with (S)-1-naphthylethanol has been reported with a diastereomeric excess (de) of 87%, showcasing the potential for high selectivity.[3] The resulting product was subsequently used in the synthesis of a musk odorant.[3]
-
Reported Yield: The conversion of this compound to its corresponding methyl hydrogen ester (methyl hydrogen β-methylglutarate) can be achieved in 80–85% yield.[9]
5.3 Aminolysis (Amidation)
Amines, being potent nucleophiles, react readily with this compound to form the corresponding monoamide-monoacid. This reaction is crucial in drug development for introducing the 3-methylglutaroyl moiety and forming stable amide linkages. The reaction typically requires two equivalents of the amine: one to act as the nucleophile and the second to neutralize the carboxylic acid byproduct.
Experimental Protocols
6.1 Protocol: Synthesis of this compound
This procedure is adapted from a verified method for synthesizing β-methylglutaric anhydride.[9]
-
Objective: To synthesize this compound from the corresponding dicarboxylic acid.
-
Materials: 3-methylglutaric acid, acetic anhydride, round-bottomed flask, reflux condenser with drying tube, heating mantle, distillation apparatus.
-
Procedure:
-
Place 3-methylglutaric acid into a round-bottomed flask.
-
Add an excess of acetic anhydride (e.g., 1.5-2.0 equivalents).
-
Fit the flask with a reflux condenser protected by a calcium chloride drying tube.
-
Heat the mixture to reflux (e.g., on a steam bath or oil bath at ~140-150°C) for 1-2 hours.
-
After the reaction is complete, allow the mixture to cool slightly.
-
Arrange the apparatus for distillation under reduced pressure.
-
Distill off the excess acetic anhydride and the acetic acid byproduct.
-
Continue the distillation, collecting the this compound fraction at the appropriate temperature and pressure (e.g., 118–122°C / 3.5 mm).[9]
-
The product may solidify upon cooling. Yields typically range from 60-90%.[9]
-
6.2 Protocol: Kinetic Study of Hydrolysis via In-Situ FTIR Spectroscopy
This generalized protocol is based on established methods for studying anhydride hydrolysis.[5][7]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.flvc.org [journals.flvc.org]
- 6. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Technical Safety Guide to 3-Methylglutaric Anhydride (CAS: 4166-53-4)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data for 3-Methylglutaric anhydride (B1165640), compiled from official Safety Data Sheets (SDS). It is intended to equip laboratory and research professionals with the critical information needed to handle this chemical safely. All data is presented in a structured format for clarity and ease of use, complemented by a procedural workflow diagram for safe handling.
Chemical Identification and Properties
3-Methylglutaric anhydride is a white, low-melting crystalline solid.[1] It is essential to be aware of its physical and chemical characteristics to ensure appropriate storage and handling.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈O₃ | [1][2] |
| Molecular Weight | 128.13 g/mol | [2] |
| CAS Number | 4166-53-4 | [3] |
| EC Number | 224-020-6 | [3] |
| Appearance | White crystalline low melting solid | [1][4] |
| Melting Point | 42-46 °C (lit.) | [4] |
| Boiling Point | 180-182 °C @ 25 mmHg (lit.) | [3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are related to irritation.[2] The GHS classification and associated statements are summarized below.
| Classification | Hazard Class | Hazard Code | Hazard Statement |
| GHS Pictogram | GHS07 (Exclamation Mark) | - | - |
| Signal Word | Warning | - | - |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335 | May cause respiratory irritation.[2] |
Safe Handling and Personal Protection
Adherence to strict safety protocols is mandatory when working with this compound. This includes the use of appropriate engineering controls and Personal Protective Equipment (PPE).[2][6]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[2][6]
-
Ensure safety showers and eyewash stations are readily accessible.[7]
Personal Protective Equipment (PPE):
| Protection Type | Specification | Source(s) |
| Eye/Face Protection | Safety glasses with side-shields or goggles (compliant with EN 166 or OSHA 29 CFR 1910.133). | [2][7] |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). | [2] |
| Skin and Body Protection | Long-sleeved clothing and a lab coat should be worn. | [2] |
| Respiratory Protection | For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary. Under normal laboratory use with adequate ventilation, it may not be required.[2] |
A logical workflow for handling this chemical, from initial assessment to final disposal, is crucial for maintaining a safe laboratory environment.
Caption: Workflow for Safe Handling of this compound.
First Aid Measures
In case of accidental exposure, immediate action is critical. The following first aid measures should be taken.[2]
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, seek medical attention. | [2] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing. | [2][8] |
| Eye Contact | Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][8] | |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water. Seek immediate medical assistance. | [2][7] |
Stability and Reactivity
Understanding the chemical stability and reactivity is key to preventing hazardous reactions.
-
Chemical Stability: Stable under recommended storage conditions.[7]
-
Conditions to Avoid: Exposure to moist air or water, as it can react to form the corresponding acid.[7]
-
Incompatible Materials: Strong oxidizing agents, acids, bases, alcohols, and amines.[7]
-
Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide and carbon dioxide.[7]
Toxicological and Ecological Information
-
Toxicological Information: The toxicological properties of this compound have not been fully investigated.[7] The GHS classification is based on its irritant properties. No quantitative data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) are provided in the reviewed safety data sheets.
-
Endocrine Disruptors: This product does not contain any known or suspected endocrine disruptors.[2]
Note on Experimental Protocols
Safety Data Sheets are summary documents designed to provide essential hazard information for safe handling. They typically do not include detailed experimental protocols for the toxicological or physical tests conducted. The hazard classifications are often based on data from analogous compounds, QSAR (Quantitative Structure-Activity Relationship) models, or standardized tests (e.g., OECD guidelines) whose full methodologies are not detailed in the SDS itself. Researchers requiring this level of detail would need to consult specialized toxicological databases or the primary scientific literature.
References
- 1. rheniumshop.co.il [rheniumshop.co.il]
- 2. fishersci.dk [fishersci.dk]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 4166-53-4 | CAS DataBase [m.chemicalbook.com]
- 5. This compound 98 4166-53-4 [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Technical Guide to 3-Methylglutaric Anhydride for Researchers and Drug Development Professionals
Introduction: 3-Methylglutaric anhydride (B1165640) (CAS No. 4166-53-4) is a cyclic dicarboxylic anhydride that serves as a versatile building block in organic synthesis. Its utility is particularly pronounced in the pharmaceutical industry, where it functions as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the commercial availability, key properties, synthesis, and applications of 3-Methylglutaric anhydride, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Commercial Availability and Suppliers
This compound is readily available from several major chemical suppliers. The purity and specifications may vary between suppliers, and it is crucial to select a grade appropriate for the intended application. Below is a summary of offerings from prominent vendors.
| Supplier | Product Name | Purity | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |
| Thermo Scientific Chemicals | This compound | 97% | 4166-53-4 | C₆H₈O₃ | 128.13 | Formerly part of the Acros Organics portfolio. |
| TCI America | This compound | >98.0% | 4166-53-4 | C₆H₈O₃ | 128.13 | Available in various quantities. |
| Sigma-Aldrich | This compound | 98% | 4166-53-4 | C₆H₈O₃ | 128.13 | Comprehensive safety and property data available. |
| Fluorochem | This compound | - | 4166-53-4 | C₆H₈O₃ | 128.13 | Supplier to various research institutions. |
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Appearance | White to almost white low melting crystalline solid or powder | [1][2] |
| Melting Point | 40-46 °C | [1][3] |
| Boiling Point | 180-182 °C at 25 mmHg | [3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| Solubility | Moisture sensitive | [3] |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | [3] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Precautionary Statements | P261, P264, P271, P280, P302 + P352, P305 + P351 + P338 | [3] |
Experimental Protocols
Synthesis of this compound (β-Methylglutaric anhydride)
This protocol is adapted from a procedure published in Organic Syntheses, a reputable source for reliable and detailed experimental methods.[1]
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Materials:
-
Anhydrous ethanol (B145695)
-
Sodium metal
-
Diethyl malonate (distilled)
-
Methyl crotonate (distilled)
-
Concentrated hydrochloric acid
-
Technical grade acetic anhydride
-
Filter aid
Procedure:
-
Preparation of Sodium Ethoxide: In a 1-L three-necked flask equipped with a mechanical stirrer, reflux condenser with a calcium chloride tube, and a dropping funnel, dissolve 14.1 g (0.61 g atom) of clean sodium in 300 mL of anhydrous ethanol.
-
Michael Addition: To the sodium ethoxide solution, add a mixture of 115 g (0.72 mole) of diethyl malonate and 60 g (0.60 mole) of methyl crotonate from the dropping funnel at a rate that controls the exothermic reaction. After the addition is complete, heat the mixture under reflux with stirring for 1 hour.
-
Solvent Removal: Reconfigure the condenser for distillation and remove the ethanol by distillation. The residue is the sodio derivative of triethyl 2-methyl-1,1,3-propanetricarboxylate.
-
Hydrolysis and Decarboxylation: Cool the residue in an ice bath and add 200 mL of water followed by 450 mL of concentrated hydrochloric acid. Heat the mixture under reflux with stirring for 8 hours.
-
Removal of Water and Alcohol: Set the condenser for distillation again and distill off the water and alcohol. Heat the bath to 180–190°C until gas evolution ceases.
-
Anhydride Formation: To the residue, add 125 mL of technical acetic anhydride and heat the mixture on a steam bath for 1 hour.
-
Isolation and Purification: Cool the reaction mixture and filter with suction using a filter aid to remove the salt. Wash the filter cake with a small amount of acetic acid. Distill the combined filtrate and washings under reduced pressure, first with a water pump to remove acetic acid and acetic anhydride, and then with an oil pump. Collect the this compound at 118–122°C/3.5 mm. The yield is typically 46–58 g (60–76%).[1]
Application in the Synthesis of a Pregabalin (B1679071) Intermediate
3-Isobutylglutaric acid monoamide is a key intermediate in the synthesis of the API pregabalin. The following protocol describes the formation of the corresponding anhydride and its subsequent amidation.[4]
Reaction Workflow:
Caption: Synthesis of a pregabalin intermediate.
Procedure:
-
Anhydride Formation: 3-Isobutylglutaric acid is reacted with acetic anhydride to form 3-isobutylglutaric anhydride.
-
Amidation: The resulting 3-isobutylglutaric anhydride is then subjected to amidation with ammonia to yield the final product, 3-isobutylglutaric acid monoamide. The reaction temperature for the amidation step is typically maintained between 0°C and 30°C for 1 to 4 hours.[4]
Biological Significance and Signaling Pathways
In certain metabolic disorders, 3-methylglutaric acid accumulates in the body. The metabolic fate of its corresponding CoA derivative, 3-methylglutaryl-CoA (3MG-CoA), is of interest. 3MG-CoA can undergo several transformations, one of which is the non-enzymatic formation of this compound.[5]
Metabolic Fate of 3-Methylglutaryl-CoA:
Caption: Metabolic pathways of 3-Methylglutaryl-CoA.
This pathway illustrates that once formed, this compound can either hydrolyze back to 3-methylglutaric acid or react with nucleophilic residues on proteins, such as lysine, to form covalent adducts.[5] This reactivity highlights the potential for this compound to interact with biological systems, a consideration for its use in drug development.
Conclusion
This compound is a commercially accessible and highly useful chemical intermediate with significant applications in organic synthesis and drug development. Its reactivity as a cyclic anhydride allows for the straightforward introduction of the 3-methylglutaroyl moiety, which is a structural component of various pharmaceutically active molecules. A comprehensive understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development settings.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. CN106278931A - The preparation method of 3 isobutylglutaric acid monoamides - Google Patents [patents.google.com]
- 5. 3-Methylglutaric acid in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 3-Methylglutaric Anhydride in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Methylglutaric anhydride (B1165640), a cyclic anhydride with the chemical formula C₆H₈O₃, serves as a versatile and valuable building block in modern organic chemistry.[1] Its prochiral nature and reactive anhydride functionality make it a key intermediate in the stereoselective synthesis of complex molecular architectures, particularly in the development of pharmaceuticals and other bioactive compounds. This technical guide provides an in-depth overview of the core applications of 3-methylglutaric anhydride, complete with quantitative data, detailed experimental protocols, and visual representations of key synthetic workflows.
Core Applications and Synthetic Strategies
The primary utility of this compound lies in its susceptibility to nucleophilic attack, which opens the anhydride ring to generate functionalized glutaric acid derivatives. This reactivity is harnessed in several key synthetic strategies, including asymmetric synthesis through desymmetrization, construction of chiral building blocks, and the synthesis of bioactive molecules and modified amino acids.
Asymmetric Synthesis via Desymmetrization
The meso nature of this compound, possessing a plane of symmetry, allows for its desymmetrization by chiral reagents or catalysts to yield enantiomerically enriched products. This approach is a powerful tool for introducing chirality and is widely employed in the synthesis of optically active compounds.
Chemical Desymmetrization: Chiral alcohols and amines are commonly used nucleophiles for the diastereoselective ring-opening of this compound. The choice of chiral auxiliary and reaction conditions significantly influences the stereochemical outcome. For instance, the reaction with (S)-1-phenylethanol can yield the corresponding monoester with high diastereoselectivity.[2]
Enzymatic Desymmetrization: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly effective catalysts for the enantioselective alcoholysis of this compound and its derivatives.[3][4] This biocatalytic approach offers high enantioselectivity under mild reaction conditions.
Logical Relationship: Desymmetrization of this compound
Caption: Desymmetrization of meso this compound.
Synthesis of Bioactive Molecules
This compound is a key starting material in the total synthesis of various bioactive natural products and synthetic compounds.
Oxoeicosanoid (OXE) Receptor Antagonists
Oxoeicosanoid receptor antagonists are investigated for their therapeutic potential in inflammatory diseases. This compound is utilized in the synthesis of these complex molecules, demonstrating its importance in medicinal chemistry.[5]
Oxamacrolide Musk Odorant
The desymmetrized product of this compound has been successfully applied in the synthesis of a potent oxamacrolide musk odorant, highlighting its utility in fragrance chemistry. A diastereomeric excess of 87% was achieved in the key ring-opening step with (S)-1-naphthylethanol.[2]
Experimental Workflow: Synthesis of an Oxamacrolide Musk Odorant Precursor
References
The Genesis of a Building Block: A Technical History of 3-Methylglutaric Anhydride
For researchers, scientists, and professionals in drug development, a deep understanding of the historical context and foundational synthetic methodologies of key chemical intermediates is invaluable. This whitepaper provides an in-depth technical guide to the discovery and historical context of 3-methylglutaric anhydride (B1165640), a versatile building block in organic synthesis.
This document details the early synthesis of its precursor, 3-methylglutaric acid, and the subsequent development of a reliable method for the preparation of the anhydride. It provides a snapshot of the scientific landscape of the early to mid-20th century, a period of significant advancement in synthetic organic chemistry.
Core Chemical and Physical Properties
3-Methylglutaric anhydride is a cyclic anhydride that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its utility lies in its reactive nature, allowing for the introduction of the 3-methylglutaroyl moiety into various molecular scaffolds.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₃ | Sigma-Aldrich |
| Molecular Weight | 128.13 g/mol | Sigma-Aldrich |
| Melting Point | 42-46 °C | [2] |
| Boiling Point | 180-182 °C at 25 mmHg | [2] |
| Appearance | White to off-white crystalline solid | |
| CAS Number | 4166-53-4 | [2] |
A Tale of Two Eras: Discovery and Synthesis
The story of this compound unfolds in two key stages: the initial synthesis of its corresponding dicarboxylic acid in the 1920s, followed by the development of an efficient method for its cyclization to the anhydride in the 1940s.
The Precursor: 3-Methylglutaric Acid (1920)
The scientific landscape of the 1920s was marked by a burgeoning interest in the synthesis of organic molecules to confirm their structures and explore their properties. It was in this context that J. F. Thorpe and G. A. R. Kon, prominent figures in British organic chemistry, developed a method for the synthesis of β-methylglutaric acid (the historical nomenclature for 3-methylglutaric acid). Their work, published in the Journal of the Chemical Society in 1920, provided a foundational route to this important precursor.
The synthesis of 3-methylglutaric acid, as detailed in an adaptation of the Day and Thorpe method in Organic Syntheses, involves a multi-step process starting from the condensation of acetaldehyde (B116499) with cyanoacetamide.[3] This approach was characteristic of the era, relying on classical condensation and hydrolysis reactions to build up the carbon skeleton.
The Anhydride: A Refined Method (1947)
In 1947, Ställberg-Stenhagen published a method for the preparation of β-methylglutaric anhydride in the Swedish journal Arkiv för Kemi, Mineralogi och (B1142175) Geologi.[1] This work was later simplified and popularized in the esteemed publication Organic Syntheses, making the compound much more accessible to the wider chemical community.[1] This improved procedure, which involves the treatment of 3-methylglutaric acid with acetic anhydride, became the standard for many years.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 3-methylglutaric acid and its subsequent conversion to this compound, based on the well-established procedures from Organic Syntheses.
Synthesis of β-Methylglutaric Acid
This procedure is an adaptation of the method developed by Day and Thorpe in 1920.[3]
Part A: α,α'-Dicyano-β-methylglutaramide [3]
-
In a 6-liter flask, dissolve 520 g (6.2 moles) of recrystallized cyanoacetamide in 3.4 liters of water.
-
Cool the solution to 10°C and filter if necessary.
-
With constant shaking, add 137.5 g (3.1 moles) of freshly distilled acetaldehyde, followed by 20 ml of piperidine.
-
Allow the mixture to stand at room temperature for 2 hours.
-
Transfer the flask to an ice-salt bath and partially freeze the mixture, shaking frequently.
-
After approximately 1 hour, when precipitation is complete, allow the mixture to return to room temperature to melt any ice.
-
Filter the precipitate with suction and wash thoroughly with cold distilled water.
-
The yield is 420–425 g (71%) of a white, powdery solid with a melting point of 152–157°C.[3]
Part B: β-Methylglutaric Acid [3]
-
In a 5-liter flask, place 400 g of the α,α'-dicyano-β-methylglutaramide and 1 liter of concentrated hydrochloric acid.
-
Warm the mixture on a steam bath until the solid dissolves completely.
-
Dilute the solution with 1 liter of water and reflux for 8 hours.
-
Saturate the amber-colored solution with sodium chloride and extract with five 600-ml portions of ether.
-
Dry the combined ether extracts over phosphorus pentoxide for 1 hour.
-
Remove the ether by distillation.
-
The residue, crude β-methylglutaric acid, weighs 238–240 g (80%) and has a melting point of 79–82°C.[3]
-
Recrystallize the crude product from approximately 250 ml of 10% hydrochloric acid.
Synthesis of this compound
This procedure is a simplification of the method published by Ställberg-Stenhagen in 1947.[1]
-
To the residue of crude or recrystallized β-methylglutaric acid, add 125 ml of technical grade acetic anhydride.
-
Mix thoroughly and heat the mixture on a steam bath for 1 hour in a flask fitted with a reflux condenser protected by a calcium chloride tube.
-
Cool the reaction mixture and remove any precipitated salts by filtration with suction, using a filter aid.
-
Wash the reaction vessel and filter with a few milliliters of acetic acid.
-
Combine the filtrate and washings and distill at reduced pressure using a water pump to remove all acetic acid and acetic anhydride.
-
Switch to an oil pump and continue the distillation.
-
Collect the this compound at 118–122°C / 3.5 mm Hg.[1]
-
The yield is 46–58 g (60–76%) of a semisolid anhydride.[1] The pure compound has a melting point of 46°C.[1]
Visualizing the Synthesis
The following diagrams, generated using the DOT language, illustrate the logical workflow of the synthesis of this compound.
Caption: Synthetic pathway from starting materials to this compound.
Caption: Step-by-step experimental workflow for the two-stage synthesis.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Methylglutaric Anhydride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the chemical synthesis of 3-Methylglutaric Anhydride (B1165640). The method outlined is a robust and scalable procedure adapted from established organic synthesis methodologies.
Introduction
3-Methylglutaric anhydride is a valuable chemical intermediate in organic synthesis. Its structure is amenable to a variety of chemical transformations, making it a key building block in the preparation of more complex molecules, including pharmaceutical compounds.[1] Specifically, it is utilized in the development of oxoeicosanoid receptor antagonists, which are under investigation for their therapeutic potential in managing inflammatory and immune-related disorders.[1] This protocol details a two-part synthesis beginning with the formation of triethyl 2-methyl-1,1,3-propanetricarboxylate, which is then converted to this compound.
Reaction Scheme
The overall synthesis can be represented by the following reaction scheme:
Part A: Synthesis of Triethyl 2-methyl-1,1,3-propanetricarboxylate (not isolated)
-
Diethyl malonate reacts with methyl crotonate in the presence of sodium ethoxide.
Part B: Synthesis of this compound
-
The triester intermediate from Part A is hydrolyzed, decarboxylated, and subsequently cyclized to form the anhydride.
Experimental Protocol
This protocol is divided into two main parts, corresponding to the synthesis of the intermediate and the final product.
Part A: Synthesis of Triethyl 2-methyl-1,1,3-propanetricarboxylate
-
Apparatus Setup: A 1-liter, three-necked flask is equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride tube, and a 250-ml dropping funnel. All glassware must be thoroughly dried before use.[2]
-
Sodium Ethoxide Preparation: Place 300 ml of anhydrous ethanol (B145695) into the flask. Add 14.1 g (0.61 g atom) of clean sodium pieces. Stir the mixture until all the sodium has dissolved. If the reaction slows, gentle heating can be applied.[2]
-
Michael Addition: Once the sodium has completely dissolved, add a mixture of 115 g (0.72 mole) of distilled diethyl malonate and 60 g (0.60 mole) of distilled methyl crotonate from the dropping funnel. The addition rate should be controlled to manage the exothermic reaction.[2]
-
Reaction Completion: After the initial exothermic reaction subsides, heat the mixture to reflux with stirring for 1 hour using an oil bath.[2]
-
Solvent Removal: Reconfigure the condenser for distillation and remove the ethanol by distillation. The remaining residue is the sodio derivative of triethyl 2-methyl-1,1,3-propanetricarboxylate.[2]
Part B: Synthesis of this compound
-
Hydrolysis and Decarboxylation: Cool the residue from Part A in an ice bath. Sequentially and carefully add 200 ml of water and 450 ml of concentrated hydrochloric acid. Heat the resulting mixture under reflux with stirring for 8 hours.[2]
-
Removal of Volatiles: Set the condenser for distillation and distill off the water and alcohol. Continue heating the bath to 180–190°C until gas evolution ceases (approximately 1 hour).[2]
-
Anhydride Formation: Remove the stirrer and add 125 ml of technical grade acetic anhydride to the residue. Mix thoroughly and heat the mixture on a steam bath for 1 hour. Ensure the flask is equipped with a condenser protected by a calcium chloride tube.[2]
-
Purification:
-
Filter the cooled reaction mixture with suction using a filter aid to remove the precipitated salt.
-
Transfer the filtrate to a Claisen flask and distill under reduced pressure using a water pump to remove acetic acid and any remaining acetic anhydride.
-
Switch to an oil pump for the final distillation. Collect the this compound fraction at 118–122°C/3.5 mm.[2]
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants (Part A) | ||
| Sodium | 14.1 g (0.61 g atom) | [2] |
| Anhydrous Ethanol | 300 ml | [2] |
| Diethyl malonate | 115 g (0.72 mole) | [2] |
| Methyl crotonate | 60 g (0.60 mole) | [2] |
| Reactants (Part B) | ||
| Water | 200 ml | [2] |
| Concentrated Hydrochloric Acid | 450 ml | [2] |
| Acetic Anhydride | 125 ml | [2] |
| Reaction Conditions | ||
| Part A Reflux Time | 1 hour | [2] |
| Part B Reflux Time | 8 hours | [2] |
| Final Heating Temperature (Part B) | 180–190°C | [2] |
| Anhydride Formation Time | 1 hour | [2] |
| Product Specifications | ||
| Boiling Point | 180-182 °C/25 mmHg | |
| 118–122°C/3.5 mm | [2] | |
| Melting Point | 42-46 °C | [1] |
| Yield | 46–58 g (60–76%) | [2] |
| Appearance | White to off-white crystalline solid | [1] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the major steps in the synthesis of this compound.
Safety Precautions
-
Sodium: A highly reactive metal. Handle with care and ensure the reaction is conducted in a dry atmosphere.
-
Anhydrous Ethanol: Flammable. Keep away from open flames.
-
Concentrated Hydrochloric Acid: Corrosive. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood.
-
Vacuum Distillation: Ensure the glassware is free of cracks or defects to prevent implosion.
Characterization
The final product can be characterized by its physical properties such as melting point and boiling point. Further confirmation of the structure and purity can be obtained using spectroscopic methods such as Infrared (IR) spectroscopy (to confirm the presence of the anhydride functional group) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected melting point for pure this compound is 42-46 °C.[1]
Troubleshooting
-
Low Yield: Incomplete reaction in Part A or B. Ensure all reagents are dry and of high purity. Check reaction times and temperatures.
-
Product is an oil/solid mixture: The product may not be completely pure.[2] Further purification by recrystallization or repeated distillation may be necessary, although the semi-solid product is often suitable for subsequent reactions.[2]
Conclusion
This protocol provides a reliable method for the synthesis of this compound with a good yield. Adherence to the described steps and safety precautions is essential for a successful outcome. The resulting product is of sufficient purity for most synthetic applications.
References
Application Notes and Protocols: Synthesis of Piperidine Derivatives Using 3-Methylglutaric Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine (B6355638) scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its prevalence underscores the importance of developing efficient and versatile synthetic methodologies for the construction of novel piperidine derivatives. This application note details a modular and scalable strategy for the synthesis of functionalized 2-oxopiperidines through the annulation of 3-methylglutaric anhydride (B1165640) with 1,3-azadienes. This approach provides access to complex, sp³-rich azaheterocyclic structures with multiple stereocenters, which are highly valuable in drug discovery programs for exploring new chemical space and developing structure-activity relationships (SAR).[1][3] The synthesized 2-oxopiperidine core can be further elaborated, making it a versatile building block for the creation of diverse molecular libraries.
Reaction Schematics and Mechanism
The core of this synthetic strategy is the chemoselective and stereocontrolled annulation of a 1,3-azadiene with 3-methylglutaric anhydride. The reaction is proposed to proceed through a Mannich-type addition of the enolized anhydride to the 1,3-azadiene, followed by an intramolecular aminolysis to form the 2-oxopiperidine ring. This process is highly atom-economical and allows for the generation of significant molecular complexity in a single step.
The general reaction scheme is as follows:
Scheme 1: Annulation of 1,3-Azadiene with this compound
Caption: General reaction scheme for the synthesis of 2-oxopiperidines.
Data Presentation: Substrate Scope and Reaction Yields
The annulation reaction has been shown to be effective with a range of substituted 1,3-azadienes. The following table summarizes the yields and diastereomeric ratios for the synthesis of various 2-oxopiperidine derivatives. For ease of purification and characterization, the initially formed carboxylic acid is often converted to the corresponding methyl ester.
| Entry | 1,3-Azadiene Substituent (R) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl | Methyl 1-(tert-butyl)-6-methyl-5-oxo-6-styrylpiperidine-3-carboxylate | 80 | 95:5 |
| 2 | 4-Methoxyphenyl | Methyl 1-(tert-butyl)-6-(4-methoxystyryl)-6-methyl-5-oxopiperidine-3-carboxylate | 89 | >95:5 |
| 3 | 4-Nitrophenyl | Methyl 1-(tert-butyl)-6-methyl-6-(4-nitrostyryl)-5-oxopiperidine-3-carboxylate | 78 | >95:5 |
| 4 | 2-Naphthyl | Methyl 1-(tert-butyl)-6-methyl-6-(2-naphthylvinyl)-5-oxopiperidine-3-carboxylate | 85 | >95:5 |
| 5 | Thienyl | Methyl 1-(tert-butyl)-6-methyl-5-oxo-6-(2-(thiophen-2-yl)vinyl)piperidine-3-carboxylate | 75 | 94:6 |
Experimental Protocols
General Protocol for the Synthesis of 2-Oxopiperidine Derivatives:
A detailed protocol for the synthesis of a representative 2-oxopiperidine derivative (Table 1, Entry 1) is provided below.
Materials:
-
1,3-Azadiene (e.g., (E)-N-(4-phenylbuta-1,3-dien-1-yl)ethan-1-amine)
-
This compound
-
2-Methyltetrahydrofuran (2-MeTHF), freshly distilled
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Equipment:
-
20 mL screw-cap vial, flame-dried
-
Magnetic stirrer and stir bar
-
Oil bath
-
Rotary evaporator
-
NMR spectrometer
-
High-resolution mass spectrometer
Procedure:
-
To a flame-dried 20 mL screw-cap vial under a nitrogen atmosphere, add a solution of the 1,3-azadiene (0.5 mmol, 1.0 equiv) in freshly distilled 2-MeTHF (5.0 mL, 0.1 M).
-
Add this compound (0.5 mmol, 1.0 equiv) to the vial at room temperature.
-
Seal the vial and place it in a pre-heated oil bath at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR until the 1,3-azadiene is completely consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture several times with petroleum ether to remove any unreacted starting materials.
-
Concentrate the solution under reduced pressure to afford the crude lactam acid.
-
The crude product can be further purified by flash column chromatography on silica gel.
For Esterification (optional but recommended for easier purification):
-
Dissolve the crude lactam acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Stir the reaction at room temperature or gently heat until the reaction is complete (monitored by TLC).
-
Neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting methyl ester by flash column chromatography.
Visualizations
Experimental Workflow:
The following diagram illustrates the key steps in the synthesis and purification of the 2-oxopiperidine derivatives.
Caption: Workflow for the synthesis of 2-oxopiperidines.
Proposed Biological Signaling Pathway (Hypothetical):
While the specific biological targets of the 2-oxopiperidine derivatives synthesized via this method have not been extensively reported, structurally related piperidone compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[3][4] A plausible, though hypothetical, mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway. Inhibition of this pathway can lead to the downstream deactivation of pro-survival proteins and the activation of apoptotic cascades.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by these compounds, based on the activity of structurally similar molecules. It is important to note that this is a proposed pathway and requires experimental validation.
Caption: Hypothetical signaling pathway targeted by 2-oxopiperidines.
Conclusion
The annulation of this compound with 1,3-azadienes represents a powerful and efficient method for the synthesis of structurally complex and diverse 2-oxopiperidine derivatives. The operational simplicity, scalability, and high degree of stereocontrol make this protocol highly attractive for applications in medicinal chemistry and drug discovery. Further investigation into the biological activities of the synthesized compounds is warranted to explore their therapeutic potential.
References
- 1. Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic evaluation of some 3,5-diarylidene-4-piperidones and various related quaternary ammonium compounds and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application of 3-Methylglutaric Anhydride in the Preparation of Oxoeicosanoid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 3-methylglutaric anhydride (B1165640) in the synthesis of oxoeicosanoid receptor antagonists, specifically targeting the oxoeicosanoid receptor 1 (OXER1). These compounds are of significant interest in the research and development of therapeutics for inflammatory diseases such as asthma and allergic rhinitis.
Introduction
Oxoeicosanoids, such as 5-oxo-eicosatetraenoic acid (5-oxo-ETE), are potent lipid mediators that play a crucial role in inflammatory responses. They exert their effects through the G protein-coupled receptor OXER1, which is primarily expressed on inflammatory cells like eosinophils, neutrophils, and monocytes. Activation of OXER1 by 5-oxo-ETE leads to a cascade of intracellular signaling events, culminating in chemotaxis, degranulation, and the release of pro-inflammatory mediators. Consequently, antagonism of the OXER1 receptor presents a promising therapeutic strategy for a variety of inflammatory conditions.
3-Methylglutaric anhydride serves as a key building block in the synthesis of a class of indole-based OXER1 antagonists. Its structure allows for the introduction of a specific side chain that has been shown to be critical for potent antagonist activity. This application note details the synthetic methodology, pharmacological evaluation, and underlying signaling pathways related to these antagonists.
Signaling Pathway of OXER1
The OXER1 receptor is coupled to the Gαi subtype of G proteins. Upon agonist binding, the G protein dissociates into its Gαi and Gβγ subunits, initiating downstream signaling cascades that mediate the cellular inflammatory response.
Synthesis of an Oxoeicosanoid Receptor Antagonist using this compound
A key step in the synthesis of certain OXER1 antagonists involves the Friedel-Crafts acylation of an indole (B1671886) derivative with this compound. This reaction is effectively catalyzed by a Lewis acid such as dimethylaluminum chloride (Me₂AlCl) to yield the desired keto-acid intermediate.[1] The following workflow and protocol describe the synthesis of a racemic metabolite of a potent OXER1 antagonist.
Experimental Workflow
Detailed Experimental Protocol
Me₂AlCl-Catalyzed Acylation of an Indole Ketone with this compound [1]
Materials:
-
Indole ketone precursor (1.0 eq)
-
Dimethylaluminum chloride (Me₂AlCl), 1.0 M solution in heptane (1.2 eq)
-
Nitromethane (B149229) (CH₃NO₂)
-
This compound (1.2 eq)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the indole ketone precursor in nitromethane (CH₃NO₂), add dimethylaluminum chloride (Me₂AlCl) in heptane dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 20 minutes.
-
Add this compound to the reaction mixture.
-
Continue stirring at room temperature for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Acidify the mixture to a pH of 3-4 by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic extracts and wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to afford the final racemic keto-acid.
Pharmacological Data
The synthesized antagonists and their metabolites exhibit potent inhibitory activity at the OXER1 receptor. The potency is typically determined using in vitro functional assays, such as a calcium mobilization assay in cells expressing the receptor.
| Compound | Description | IC₅₀ (nM) |
| S-C025 | Parent OXER1 Antagonist | 0.12 |
| Metabolite 1 | Benzylic Hydroxylation Product | 0.69 |
| Metabolite 2 | N-demethylation Product | Reduced Potency |
| Metabolite 3 | Benzylic Oxo-Product | Reduced Potency |
| Racemic Product | Synthesized using this compound | - |
Note: The IC₅₀ value for the specific racemic product from the described synthesis is not explicitly provided in the primary literature but is expected to be a mixture of the active and less active enantiomers.
Key Experimental Protocols
Calcium Mobilization Assay for OXER1 Antagonist Activity
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by the agonist 5-oxo-ETE in cells expressing OXER1.
Materials:
-
HEK293 cells stably expressing human OXER1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
5-oxo-ETE (agonist)
-
Test compounds (potential antagonists)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading and automated injection capabilities
Protocol:
-
Cell Culture: Plate OXER1-expressing HEK293 cells in microplates and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.04%) in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds (antagonists) in assay buffer.
-
Add the diluted compounds to the respective wells of the microplate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of 5-oxo-ETE in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the microplate in the fluorescence plate reader.
-
Set the instrument to record the fluorescence intensity over time.
-
After establishing a stable baseline, inject the 5-oxo-ETE solution into the wells and continue recording the fluorescence signal.
-
-
Data Analysis:
-
The increase in fluorescence intensity upon agonist addition corresponds to the intracellular calcium concentration.
-
Determine the inhibitory effect of the test compounds by comparing the agonist-induced calcium response in the presence and absence of the compound.
-
Calculate the IC₅₀ values by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Conclusion
This compound is a valuable reagent in the synthesis of potent oxoeicosanoid receptor antagonists. The straightforward Me₂AlCl-catalyzed acylation provides a key intermediate in the preparation of these compounds. The resulting antagonists show promise in the modulation of inflammatory responses mediated by the OXER1 receptor, making them important tools for research and potential leads for the development of new anti-inflammatory drugs. The provided protocols offer a foundation for the synthesis and pharmacological evaluation of this class of molecules.
References
3-Methylglutaric Anhydride: A Versatile Precursor in Pharmaceutical Synthesis
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylglutaric anhydride (B1165640) is a valuable and versatile precursor in the synthesis of a variety of pharmaceutical compounds. Its cyclic structure and reactive anhydride functionality make it an ideal building block for introducing a 3-methylglutaroyl moiety into target molecules. This feature is particularly useful in the development of drugs where this specific carbon skeleton contributes to the desired pharmacological activity. This document provides an overview of its applications, detailed experimental protocols for its use in the synthesis of key pharmaceutical intermediates, and relevant physicochemical data.
Physicochemical Properties of 3-Methylglutaric Anhydride
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 4166-53-4 | |
| Molecular Formula | C₆H₈O₃ | |
| Molecular Weight | 128.13 g/mol | |
| Appearance | White crystalline solid | [1] |
| Melting Point | 42-46 °C | [1] |
| Boiling Point | 180-182 °C at 25 mmHg | [1] |
| Solubility | Reacts with water. Soluble in many organic solvents. | |
| Stability | Moisture sensitive. Should be stored in a dry environment. | [1] |
Applications in Pharmaceutical Synthesis
This compound and its derivatives are key intermediates in the synthesis of several important pharmaceutical agents. Two notable examples are its use in the preparation of oxoeicosanoid (OXE) receptor antagonists and as a precursor to the anticonvulsant drug, Pregabalin.
Synthesis of Oxoeicosanoid (OXE) Receptor Antagonists
OXE receptor antagonists are a class of drugs investigated for their potential in treating inflammatory conditions such as asthma and other eosinophilic diseases.[2][3] this compound can be used to introduce a key structural motif in the synthesis of metabolites of these antagonists, which is crucial for understanding their metabolic fate and activity.[4]
A notable example is the synthesis of a racemic metabolite of the potent OXE receptor antagonist, S-C025.[4] In this synthesis, this compound is used in a Me₂AlCl-catalyzed acylation reaction.
Caption: Workflow for the synthesis of a racemic OXE receptor antagonist metabolite.
This protocol is adapted from the synthesis of a racemic version of metabolite 4 as described in the literature.[4]
Materials:
-
Ketone intermediate 29 (1-((5-chloro-1H-indol-2-yl)methyl)-5-phenylpentan-3-one)
-
This compound (30 )
-
Dimethylaluminum chloride (Me₂AlCl)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
Dissolve the ketone intermediate 29 in anhydrous dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of dimethylaluminum chloride (Me₂AlCl) in hexanes dropwise to the stirred solution.
-
After stirring for 15 minutes at 0 °C, add this compound (30 ) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with dichloromethane (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the racemic metabolite 4 .
Quantitative Data:
While the original publication does not provide a specific yield for this racemic synthesis, it confirms the formation of the product, which was used as a standard for metabolite identification.[4]
Precursor to Pregabalin Synthesis
Pregabalin, marketed under the brand name Lyrica, is an anticonvulsant and anxiolytic drug. A key intermediate in several synthetic routes to Pregabalin is 3-isobutylglutaric anhydride, a derivative of 3-methylglutaric acid.[5] The synthesis often involves the desymmetrization of 3-isobutylglutaric anhydride through a ring-opening reaction with a chiral amine or alcohol.[6][7] This establishes the required stereocenter for the final (S)-enantiomer of Pregabalin.
Caption: Asymmetric synthesis pathway for a Pregabalin precursor.
This protocol is a representative procedure based on methods described in the patent literature for the synthesis of a key chiral intermediate for Pregabalin.[8]
Materials:
-
3-Isobutylglutaric acid
-
Acetic anhydride
-
(R)-(+)-α-Phenylethylamine
-
Toluene
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
Step 1: Formation of 3-Isobutylglutaric Anhydride
-
Combine 3-isobutylglutaric acid and acetic anhydride in a reaction vessel.
-
Heat the mixture to reflux for 2.5 hours.
-
Remove the acetic acid and excess acetic anhydride by distillation, initially at atmospheric pressure and then under vacuum, to yield crude 3-isobutylglutaric anhydride.
Step 2: Asymmetric Ring-Opening and Diastereomeric Salt Formation
-
Dissolve the crude 3-isobutylglutaric anhydride in a suitable solvent such as toluene.
-
Add (R)-(+)-α-phenylethylamine to the solution.
-
Stir the mixture to allow for the formation of the diastereomeric amide-acid products.
-
The desired (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid, (R)-(+)-α-phenylethylamine salt will preferentially crystallize.
-
Isolate the crystalline salt by filtration.
Step 3: Liberation of the Chiral Acid
-
Treat the isolated diastereomeric salt with an acid (e.g., HCl) to liberate the free (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid.
-
Extract the product into an organic solvent and purify as necessary.
Quantitative Data from a Representative Synthesis:
| Step | Reactants | Product | Yield | Purity (chiral) | Reference |
| Anhydride Formation & Ring Opening | 3-Isobutylglutaric acid, Acetic anhydride, (R)-(+)-α-phenylethylamine | (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid, (R)-(+)-α-phenylethylamine salt | Not specified | Diastereomerically enriched | [8] |
| Hofmann Rearrangement | (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid | (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin) | ~70-80% | >99% ee | [7][8] |
Conclusion
This compound and its derivatives are indispensable precursors in the synthesis of complex pharmaceutical molecules. The examples of their application in the preparation of an OXE receptor antagonist metabolite and as a key intermediate for Pregabalin highlight their utility in modern drug development. The protocols provided herein offer a foundation for researchers to utilize these versatile building blocks in their synthetic endeavors. Careful control of reaction conditions and purification procedures is paramount to achieving high yields and purity of the target pharmaceutical compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of anti-inflammatory OXE (oxoeicosanoid) receptor antagonists by nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concise Syntheses of Microsomal Metabolites of a Potent OXE (Oxoeicosanoid) Receptor Antagonist [jstage.jst.go.jp]
- 5. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. A Process For The Preparation Of Pregabalin [quickcompany.in]
- 8. WO1996038405A1 - Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Scalable Laboratory Synthesis of 3-Methylglutaric Anhydride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Methylglutaric anhydride (B1165640) is a valuable chemical intermediate utilized in the synthesis of various organic molecules, including pharmaceuticals.[1][2] Notably, it serves as a reagent in the preparation of oxoeicosanoid receptor antagonists, which are investigated for their potential in treating immunity-based inflammatory conditions.[1][2] This document provides a detailed, scalable laboratory protocol for the synthesis of 3-methylglutaric anhydride, adapted from a well-established procedure known for its suitability for large-scale preparations and improved yield.[3]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4166-53-4 | [4] |
| Molecular Formula | C₆H₈O₃ | [4][5] |
| Molecular Weight | 128.13 g/mol | [4] |
| Appearance | White to almost white crystalline solid or semi-solid | [2][3][6] |
| Melting Point | 42-46 °C | [1][2][4] |
| Boiling Point | 180-182 °C at 25 mmHg; 118-122 °C at 3.5 mmHg | [1][3][4] |
| Purity (Typical) | >98% | [4][6] |
Table 2: Key Reagents and Materials
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (for one batch) | Notes |
| Sodium | Na | 22.99 | 14.1 g (0.61 g atom) | Clean, large pieces |
| Anhydrous Ethanol (B145695) | C₂H₅OH | 46.07 | 300 mL | Commercial absolute from a freshly opened bottle is often sufficient.[3] |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 115 g (0.72 mole) | Should be distilled at reduced pressure before use.[3] |
| Methyl crotonate | C₅H₈O₂ | 100.12 | 60 g (0.60 mole) | Commercial product should be distilled.[3] |
| Water | H₂O | 18.02 | 200 mL | |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 450 mL | |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 125 mL | Technical grade |
| Acetic Acid | CH₃COOH | 60.05 | For washing | |
| Filter Aid | N/A | N/A | As needed |
Experimental Protocols
This synthesis is a two-part procedure. The first part involves the formation of triethyl 2-methyl-1,1,3-propanetricarboxylate, which is not isolated. The second part is the hydrolysis, decarboxylation, and cyclization to form this compound.[3]
Part A: Preparation of Triethyl 2-methyl-1,1,3-propanetricarboxylate (in situ)
-
Apparatus Setup: Assemble a 1-liter, three-necked flask equipped with a mechanical stirrer, a reflux condenser protected by a calcium chloride tube, and a 250-mL dropping funnel. Ensure all glassware is scrupulously dry.
-
Sodium Ethoxide Formation: Place 300 mL of anhydrous ethanol into the flask. Carefully add 14.1 g (0.61 g atom) of clean sodium pieces. Stir the mixture until all the sodium has dissolved. The reaction is exothermic; apply gentle heating if the reaction slows towards the end.
-
Michael Addition: Once all the sodium has dissolved, add a mixture of 115 g (0.72 mole) of distilled diethyl malonate and 60 g (0.60 mole) of distilled methyl crotonate from the dropping funnel. Control the rate of addition to manage the exothermic reaction.
-
Reflux: After the initial exothermic reaction subsides, heat the mixture to reflux with stirring for 1 hour using an oil bath.
-
Solvent Removal: Rearrange the condenser for distillation and distill off most of the ethanol. The residue contains the sodio derivative of triethyl 2-methyl-1,1,3-propanetricarboxylate.
Part B: Synthesis of this compound
-
Hydrolysis and Decarboxylation: Cool the residue from Part A in an ice bath. Successively and carefully add 200 mL of water and 450 mL of concentrated hydrochloric acid. Heat the resulting mixture under reflux with stirring for 8 hours.
-
Solvent Removal: Set up the apparatus for distillation again and distill off the water and alcohol. Continue heating the oil bath to 180-190 °C until gas evolution (CO₂) ceases, which typically takes about 1 hour.
-
Dehydration to Anhydride: Cool the residue and remove the stirrer. Add 125 mL of technical grade acetic anhydride. Attach the reflux condenser with a calcium chloride tube and heat the mixture on a steam bath for 1 hour.
-
Purification:
-
Cool the reaction mixture and filter it with suction using a filter aid to remove precipitated salts.
-
Wash the reaction flask and the filter cake with a small amount of acetic acid.
-
Transfer the combined filtrate and washings to a distillation flask.
-
Distill at reduced pressure using a water pump to remove all acetic acid and acetic anhydride.
-
Switch to an oil pump and continue the distillation. Collect the this compound fraction at 118-122 °C / 3.5 mmHg.
-
-
Product Characterization: The product is a semi-solid at room temperature.[3] The expected yield is 46-58 g (60-76%).[3] The pure compound has a melting point of 46 °C.[3]
Mandatory Visualization
Caption: Scalable laboratory synthesis workflow for this compound.
References
Application Notes and Protocols: Acylation Reactions Using 3-Methylglutaric Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 3-methylglutaric anhydride (B1165640) as an acylating agent for the modification of amines, alcohols, and proteins. The resulting 3-methylglutaroyl moiety introduces a branched, five-carbon chain with a terminal carboxylic acid, which can be useful for altering the physicochemical properties of molecules, such as solubility and pharmacokinetics, or for providing a handle for further chemical modifications.
Overview of 3-Methylglutaric Anhydride
This compound is a cyclic anhydride that readily reacts with nucleophiles such as primary and secondary amines, alcohols, and the lysine (B10760008) residues of proteins. The reaction proceeds via a nucleophilic acyl substitution, leading to the ring-opening of the anhydride and the formation of a stable amide or ester linkage. This process results in the covalent attachment of a 3-methylglutaroyl group.
Physical and Chemical Properties:
| Property | Value | Reference |
| CAS Number | 4166-53-4 | [1] |
| Molecular Formula | C₆H₈O₃ | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 42-46 °C | [1] |
| Boiling Point | 180-182 °C at 25 mmHg | [1] |
| Moisture Sensitivity | Sensitive to moisture | [1] |
Experimental Protocols
Acylation of a Primary Amine: Synthesis of N-Benzyl-4-methyl-4-carboxypentanamide
This protocol describes the acylation of benzylamine (B48309) with this compound to yield the corresponding N-substituted glutaramic acid.
Reaction Scheme:
Figure 1: Acylation of Benzylamine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 128.13 | 1.28 g | 10 |
| Benzylamine | 107.15 | 1.07 g (1.09 mL) | 10 |
| Dichloromethane (B109758) (DCM) | - | 50 mL | - |
| Triethylamine (B128534) (TEA) | 101.19 | 1.40 mL | 10 |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Saturated Sodium Chloride (Brine) | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.28 g, 10 mmol).
-
Dissolve the anhydride in dichloromethane (50 mL).
-
In a separate vial, dissolve benzylamine (1.07 g, 10 mmol) and triethylamine (1.40 mL, 10 mmol) in 10 mL of dichloromethane.
-
Add the benzylamine/triethylamine solution dropwise to the stirring solution of this compound at room temperature over 10 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Acylation of a Primary Alcohol: Synthesis of Ethyl 4-methyl-4-carboxypentanoate
This protocol details the esterification of ethanol (B145695) with this compound, a reaction often catalyzed by a mild base.
Reaction Scheme:
Figure 2: Acylation of Ethanol.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 128.13 | 1.28 g | 10 |
| Anhydrous Ethanol | 46.07 | 20 mL | - |
| Pyridine (B92270) | 79.10 | 0.8 mL | 10 |
| Diethyl Ether | - | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
In a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser, dissolve this compound (1.28 g, 10 mmol) in anhydrous ethanol (20 mL).
-
Add pyridine (0.8 mL, 10 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.
-
Wash the ether solution with saturated sodium bicarbonate solution (2 x 25 mL) to remove unreacted starting material and pyridine.
-
Wash with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.
-
Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.
Acylation of a Protein: Modification of Bovine Serum Albumin (BSA)
This protocol describes the modification of lysine residues in Bovine Serum Albumin (BSA) with this compound. The extent of modification can be controlled by the molar ratio of anhydride to protein. This reaction is relevant in the context of protein modification for drug delivery and diagnostics.[2]
Workflow:
Figure 3: Protein Acylation Workflow.
Materials:
| Reagent/Solvent | Concentration/Purity |
| Bovine Serum Albumin (BSA) | ≥98% |
| This compound | ≥98% |
| Sodium Bicarbonate Buffer | 0.1 M, pH 8.5 |
| Dimethyl Sulfoxide (DMSO) | Anhydrous |
| Dialysis Tubing | 10 kDa MWCO |
Procedure:
-
Prepare a 10 mg/mL solution of BSA in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Prepare a 1 M stock solution of this compound in anhydrous DMSO.
-
While gently stirring the BSA solution at 4 °C, add the desired molar excess of the this compound solution dropwise. For example, for a 20-fold molar excess, add 20 µL of the 1 M anhydride solution per mL of 10 mg/mL BSA solution.
-
Allow the reaction to proceed for 1 hour at 4 °C with gentle stirring.
-
To remove unreacted anhydride and byproducts, transfer the reaction mixture to a dialysis tubing (10 kDa MWCO) and dialyze against 0.1 M sodium bicarbonate buffer at 4 °C with several buffer changes over 24 hours.
-
Alternatively, the modified protein can be purified by size-exclusion chromatography.
-
The extent of modification can be assessed by techniques such as SDS-PAGE (which will show a shift in molecular weight), MALDI-TOF mass spectrometry, or by quantifying the remaining free amino groups using a ninhydrin (B49086) or TNBSA assay.
Data Presentation
Table of Expected Reaction Parameters and Outcomes:
| Reaction Type | Substrate | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Expected Yield | Purification |
| Amidation | Benzylamine | Triethylamine | DCM | Room Temp | 2-4 | High | Recrystallization |
| Esterification | Ethanol | Pyridine | Ethanol | 80 | 4-6 | Moderate-High | Distillation/Chromatography |
| Protein Acylation | BSA | - | Bicarbonate Buffer | 4 | 1 | Variable | Dialysis/SEC |
Concluding Remarks
The acylation reactions using this compound are versatile and can be adapted for a wide range of substrates. The provided protocols offer a starting point for researchers to explore the introduction of the 3-methylglutaroyl group into their molecules of interest. Optimization of reaction conditions may be necessary depending on the specific substrate and desired outcome. Careful handling of this compound is recommended due to its moisture sensitivity.[1]
References
Application Notes and Protocols: Use of 3-Methylglutaric Anhydride in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-methylglutaric anhydride (B1165640) in the synthesis of polyesters and polyamides. The protocols detailed below are foundational methodologies adapted for 3-methylglutaric anhydride based on established principles of polymer chemistry. These polymers are of significant interest for applications in drug delivery and biodegradable materials due to the potential for tunable properties imparted by the methyl-substituted glutaric acid backbone.
Introduction to this compound in Polymer Synthesis
This compound is a cyclic anhydride that can be utilized as a monomer for the synthesis of both polyesters and polyamides through step-growth polymerization. The presence of the methyl group on the polymer backbone can influence the material's properties, such as its crystallinity, thermal characteristics, and degradation rate, making it a valuable building block for creating polymers with tailored functionalities.
The primary polymerization routes involving this compound are:
-
Polyester (B1180765) Synthesis: Achieved through the reaction of the anhydride with a diol, typically via melt polycondensation. This process involves the ring-opening of the anhydride by the hydroxyl groups of the diol to form ester linkages.
-
Polyamide Synthesis: Accomplished by reacting the anhydride with a diamine, which can be performed via solution polymerization. The amine groups of the diamine react with the anhydride to form amide linkages.
These polymers are particularly relevant in the field of drug delivery, where biodegradable polyesters and polyamides can be formulated into microparticles, nanoparticles, or implants for the controlled release of therapeutic agents.
Experimental Protocols
Synthesis of Poly(alkylene 3-methylglutarate) via Melt Polycondensation
This protocol describes a general procedure for the synthesis of a polyester from this compound and a generic α,ω-diol (e.g., 1,4-butanediol, 1,6-hexanediol) via melt polycondensation.
Materials:
-
This compound (reactant)
-
α,ω-Diol (e.g., 1,4-butanediol) (co-monomer)
-
Catalyst (e.g., Tin(II) 2-ethylhexanoate (B8288628), Titanium(IV) isopropoxide)
-
Nitrogen gas (for inert atmosphere)
-
Chloroform (B151607) or Dichloromethane (for dissolution)
-
Methanol (B129727) or Diethyl ether (for precipitation)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser
-
Vacuum pump
-
Heating mantle with temperature controller
-
Schlenk line or nitrogen inlet
Procedure:
-
Monomer Charging: In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add equimolar amounts of this compound and the diol.
-
Catalyst Addition: Add a catalytic amount of Tin(II) 2-ethylhexanoate (typically 0.02-0.1 mol% relative to the anhydride).
-
Inert Atmosphere: Purge the flask with dry nitrogen for 15-20 minutes to establish an inert atmosphere.
-
Initial Heating: Heat the reaction mixture to 120-140°C under a slow stream of nitrogen with continuous stirring. The anhydride will melt and react with the diol to form a prepolymer. This stage is typically maintained for 2-4 hours.
-
Polycondensation: Gradually increase the temperature to 160-180°C and apply a vacuum (0.1-1 mmHg) to remove the water of condensation and drive the polymerization reaction forward.
-
Reaction Monitoring: Continue the reaction for 4-8 hours, or until a significant increase in the viscosity of the melt is observed, indicating the formation of a high molecular weight polymer.
-
Polymer Isolation: Cool the reaction mixture to room temperature. Dissolve the resulting solid polymer in a minimal amount of chloroform or dichloromethane.
-
Purification: Precipitate the polymer by slowly adding the solution to a large excess of cold methanol or diethyl ether with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C to a constant weight.
Synthesis of Poly(alkylene 3-methylglutaramide) via Solution Polycondensation
This protocol outlines a general method for synthesizing a polyamide from this compound and a generic diamine (e.g., hexamethylenediamine) in solution.
Materials:
-
This compound (reactant)
-
Diamine (e.g., hexamethylenediamine) (co-monomer)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) (solvent)
-
Nitrogen gas (for inert atmosphere)
-
Methanol or Water (for precipitation)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Addition funnel
Procedure:
-
Diamine Solution: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve the diamine in anhydrous NMP or DMAc.
-
Anhydride Solution: Separately, dissolve an equimolar amount of this compound in anhydrous NMP or DMAc.
-
Reaction Initiation: Slowly add the this compound solution to the stirred diamine solution at room temperature using an addition funnel. An exothermic reaction is expected.
-
Polymerization: After the addition is complete, heat the reaction mixture to 50-70°C and stir for 12-24 hours to ensure complete polymerization.
-
Polymer Precipitation: Cool the viscous polymer solution to room temperature and precipitate the polyamide by pouring it into a large volume of vigorously stirred methanol or water.
-
Washing: Collect the precipitated polymer by filtration and wash it thoroughly with methanol or water to remove any unreacted monomers and residual solvent.
-
Drying: Dry the purified polyamide in a vacuum oven at 60-80°C until a constant weight is achieved.
Data Presentation: Polymer Characterization
The following tables summarize expected quantitative data for polyesters and polyamides synthesized from this compound. These values are illustrative and will vary depending on the specific co-monomer, reaction conditions, and catalyst used.
Table 1: Expected Properties of Polyesters from this compound
| Property | Poly(butylene 3-methylglutarate) | Poly(hexamethylene 3-methylglutarate) |
| Number-Average Molecular Weight (Mn) ( g/mol ) | 8,000 - 20,000 | 10,000 - 25,000 |
| Weight-Average Molecular Weight (Mw) ( g/mol ) | 15,000 - 40,000 | 20,000 - 50,000 |
| Polydispersity Index (PDI) | 1.8 - 2.5 | 1.8 - 2.5 |
| Glass Transition Temperature (Tg) (°C) | 5 - 15 | -5 - 5 |
| Melting Temperature (Tm) (°C) | 40 - 60 | 35 - 55 |
| Decomposition Temperature (Td) (°C) | > 250 | > 250 |
Table 2: Expected Properties of Polyamides from this compound
| Property | Poly(hexamethylene 3-methylglutaramide) |
| Number-Average Molecular Weight (Mn) ( g/mol ) | 15,000 - 30,000 |
| Weight-Average Molecular Weight (Mw) ( g/mol ) | 30,000 - 60,000 |
| Polydispersity Index (PDI) | 2.0 - 3.0 |
| Glass Transition Temperature (Tg) (°C) | 80 - 100 |
| Melting Temperature (Tm) (°C) | 180 - 220 |
| Decomposition Temperature (Td) (°C) | > 300 |
Visualizations
Experimental Workflow for Polyester Synthesis
Caption: Workflow for the synthesis of polyesters via melt polycondensation.
Signaling Pathway: Hydrolytic Degradation of a Polyester
Caption: Simplified pathway of hydrolytic degradation for a polyester.
Logical Relationship: Polymer Properties vs. Monomer Structure
Caption: Influence of monomer structure on final polymer properties.
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Hemiesters from 3-Methylglutaric Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of contemporary methods for the asymmetric synthesis of chiral monoesters derived from 3-methylglutaric anhydride (B1165640). The desymmetrization of this prochiral starting material is a valuable strategy for accessing enantiomerically enriched building blocks crucial in the synthesis of pharmaceuticals and other complex chiral molecules. This document outlines two primary catalytic approaches: metal-catalyzed and organocatalyzed desymmetrization, complete with detailed experimental protocols and comparative data.
Introduction to Asymmetric Desymmetrization
The selective transformation of a single functional group within a symmetrical molecule containing two or more identical, prochiral functional groups is known as desymmetrization. In the case of 3-methylglutaric anhydride, a meso compound, the two carbonyl groups are enantiotopic. A chiral reagent or catalyst can selectively attack one of these carbonyls, leading to the formation of a chiral hemiester with high enantiomeric purity. This strategy offers an efficient route to chiral molecules with multiple stereocenters.
The resulting chiral 3-methylglutaric acid monoesters are versatile intermediates in organic synthesis, finding application in the construction of natural products and biologically active compounds.[1]
Catalytic Enantioselective Desymmetrization using a Ni₂-Schiff Base Complex
A highly effective method for the desymmetrization of meso-glutaric anhydrides employs a bench-stable homodinuclear Ni₂(Schiff base) complex as a catalyst. This approach provides access to chiral hemiesters in excellent yields and with high enantioselectivity.[2][3] A key advantage of this method is that both enantiomers of the product can be accessed with equal efficiency by using the corresponding enantiomer of the catalyst.[2]
Quantitative Data Summary
The following table summarizes the results for the desymmetrization of this compound and related substrates using a Ni₂-Schiff base catalyst.
| Entry | Anhydride Substrate | Alcohol | Catalyst | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | This compound | Methanol (B129727) | (R)-Ni₂-Schiff base | -20 | 15 | 91 | 94 |
| 2 | 3-Phenylglutaric anhydride | Methanol | (R)-Ni₂-Schiff base | -20 | 15 | 99 | 93 |
| 3 | 3-(4-Fluorophenyl)glutaric anhydride | Methanol | (R)-Ni₂-Schiff base | -20 | 24 | 99 | 94 |
| 4 | 3-(Trifluoromethyl)glutaric anhydride | Methanol | (R)-Ni₂-Schiff base | 0 | 72 | 92 | 85 |
Experimental Protocol: General Procedure for Ni-Catalyzed Desymmetrization
This protocol is adapted from the supporting information of Gopinath et al., Org. Lett. 2012, 14, 1358-1361.[3]
Materials:
-
This compound (0.2 mmol)
-
(R)- or (S)-Ni₂-(Schiff base) complex (0.01 mmol, 5 mol%)
-
Anhydrous Chloroform (B151607) (CHCl₃, 0.4 mL)
-
Methanol (2 mmol, 10 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1N Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried glass test tube equipped with a magnetic stirring bar, add this compound (0.2 mmol) and the Ni₂-(Schiff base) catalyst (0.01 mmol, 5 mol%).
-
Add anhydrous chloroform (0.4 mL) to the test tube.
-
Cool the reaction mixture to the specified temperature (e.g., -20 °C) in a cryocooler or an appropriate cooling bath.
-
Add the alcohol (e.g., methanol, 2 mmol, 10 equiv) to the cooled reaction mixture.
-
Stir the reaction mixture for the time indicated in the data table (e.g., 15 hours).
-
Upon completion of the reaction, add dichloromethane (2 mL) to the reaction mixture.
-
Extract the mixture with a saturated aqueous solution of NaHCO₃ (2 x 2 mL).
-
Collect the aqueous layer and wash it with dichloromethane (2 x 2 mL).
-
Acidify the aqueous layer to a pH of 1.0 using 1N HCl.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to furnish the chiral hemiester product.
Determination of Enantiomeric Excess (ee):
The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis after conversion to a suitable derivative if necessary. For methyl (R)-3-methylglutarate, HPLC analysis can be performed using a chiral stationary phase column.[3]
Logical Workflow for Ni-Catalyzed Desymmetrization
Caption: A flowchart illustrating the key steps in the Ni-catalyzed asymmetric desymmetrization of this compound.
Organocatalytic Enantioselective Desymmetrization
The use of small organic molecules as catalysts (organocatalysis) for the desymmetrization of meso-anhydrides has emerged as a powerful, metal-free alternative. Modified cinchona alkaloids, in particular, have been shown to be effective catalysts for the alcoholysis of various cyclic anhydrides, affording the corresponding chiral hemiesters with high enantioselectivity.[4][5][6]
Quantitative Data Summary
The following table presents representative results for the organocatalytic desymmetrization of various cyclic anhydrides using modified cinchona alkaloids.
| Entry | Anhydride Substrate | Alcohol | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 2,3-Dimethylsuccinic Anhydride | Methanol | (DHQD)₂AQN (10) | -20 | 24 | >98 | 98 |
| 2 | cis-Cyclohex-4-ene-1,2-dicarboxylic Anhydride | Methanol | (DHQD)₂AQN (10) | -20 | 24 | >98 | 97 |
| 3 | 3-Phenylglutaric Anhydride | Methanol | (DHQD)₂AQN (10) | -20 | 48 | >98 | 90 |
Data adapted from Chen et al., J. Am. Chem. Soc. 2000, 122, 9542-9543.
Experimental Protocol: Representative Procedure for Organocatalytic Desymmetrization
This is a general protocol based on the work of Deng and coworkers.[5][6] Specific conditions may vary depending on the substrate.
Materials:
-
This compound (0.5 mmol)
-
Modified Cinchona Alkaloid Catalyst (e.g., (DHQD)₂AQN, 0.05 mmol, 10 mol%)
-
Anhydrous solvent (e.g., Diethyl ether or Toluene, 5 mL)
-
Methanol (1.0 mmol, 2 equiv)
-
1N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the modified cinchona alkaloid catalyst (0.05 mmol) in the anhydrous solvent (5 mL).
-
Cool the solution to the desired temperature (e.g., -20 °C).
-
Add this compound (0.5 mmol) to the cooled catalyst solution.
-
Add methanol (1.0 mmol) to the reaction mixture.
-
Stir the reaction at the specified temperature until the starting anhydride is consumed (monitored by TLC or GC).
-
Quench the reaction by adding 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography if necessary.
Signaling Pathway for Organocatalyzed Desymmetrization
Caption: A simplified diagram illustrating the proposed catalytic cycle for the desymmetrization of this compound mediated by a cinchona alkaloid catalyst.
References
- 1. Two Potent OXE-R Antagonists: Assignment of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic enantioselective desymmetrization of meso-glutaric anhydrides using a stable Ni2-Schiff base catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. people.brandeis.edu [people.brandeis.edu]
- 6. moodle2.units.it [moodle2.units.it]
Application Note: Enhancing Amine Analysis through Derivatization with Cyclic Anhydrides
Topic: Derivatization of Amines with 3-Methylglutaric Anhydride (B1165640) for Analysis Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of primary and secondary amines is critical in pharmaceutical research, metabolomics, and clinical diagnostics. However, their inherent polarity and often low volatility can lead to poor chromatographic performance and low sensitivity in mass spectrometry (MS). Chemical derivatization is a powerful strategy to overcome these challenges. This application note details a protocol for the derivatization of amines using a cyclic anhydride.
While the specific use of 3-methylglutaric anhydride as a derivatizing agent for routine analytical applications is not extensively documented in current literature, its chemical reactivity is analogous to other cyclic anhydrides. Cyclic anhydrides react with primary and secondary amines via nucleophilic acyl substitution to open the ring and form a stable amide linkage, while introducing a terminal carboxylic acid. This modification adds a predictable mass, improves chromatographic retention, and can enhance ionization efficiency.
This document provides a detailed protocol and application data based on the well-established principles of amine derivatization with cyclic anhydrides, using glutaric anhydride as a representative model due to its structural similarity to this compound.
Principle of Derivatization
The derivatization reaction involves the nucleophilic attack of the amine's lone pair of electrons on one of the carbonyl carbons of the anhydride. This opens the ring and forms a stable amide bond, yielding a derivative with a terminal carboxylic acid. This process is typically carried out in an alkaline environment to deprotonate the amine, increasing its nucleophilicity, and to neutralize the resulting carboxylic acid.
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for sample preparation, derivatization, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Amine Standards: Stock solutions of representative primary and secondary amines (e.g., amphetamine, metformin, dopamine) at 1 mg/mL in a suitable solvent (e.g., 50:50 methanol (B129727):water).
-
Derivatization Reagent: this compound solution (10 mg/mL in anhydrous acetonitrile). Prepare this solution fresh daily as anhydrides are moisture-sensitive.[1]
-
Base/Buffer Solution: 0.1 M Sodium Bicarbonate or 1M Ammonium Hydroxide.
-
Quenching Solution: 5% Formic Acid in water.
-
Solvents: HPLC-grade acetonitrile (B52724) (ACN), methanol (MeOH), and water.
-
Sample Matrix (for method development): Human plasma (K2-EDTA), urine.
-
Protein Precipitation Reagent: Ice-cold acetonitrile with 0.1% formic acid.
Sample Preparation (from Human Plasma)
-
Thaw: Thaw plasma samples on ice.
-
Aliquot: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex: Vortex the mixture vigorously for 1 minute.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant to completeness under a gentle stream of nitrogen gas or using a vacuum concentrator.
Derivatization Protocol
-
Reconstitution: Reconstitute the dried sample extract (or an aliquot of a standard solution) in 100 µL of 0.1 M Sodium Bicarbonate solution.
-
pH Adjustment: Ensure the pH of the sample is between 8-9.
-
Add Reagent: Add 50 µL of the 10 mg/mL this compound solution to the sample.
-
Incubation: Vortex the mixture immediately for 30 seconds and incubate at 50°C for 45 minutes.
-
Quenching: Stop the reaction by adding 20 µL of 5% formic acid to hydrolyze the excess anhydride.
-
Final Preparation: The sample is now ready for LC-MS/MS analysis. Dilute with the initial mobile phase if necessary and transfer to an autosampler vial.
LC-MS/MS Analysis
-
LC System: Thermo Scientific Dionex UltiMate 3000 series or equivalent.
-
Column: Mixed-mode or Reversed-phase C18 column (e.g., 150 x 2.1 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).
-
Ionization Mode: Positive or Negative ion mode (to be optimized; the added carboxyl group makes negative mode viable).
-
Detection: Multiple Reaction Monitoring (MRM).
Workflow Visualization
The entire process from sample collection to data analysis can be visualized as follows:
Data Presentation
The following tables provide illustrative data for the LC-MS/MS analysis of several representative amines derivatized with a generic cyclic anhydride. This data is for demonstration purposes; actual values must be determined experimentally.
Table 1: Chromatographic and Mass Spectrometric Parameters (Illustrative)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Amphetamine | 264.1 | 119.1 | 6.8 |
| Metformin | 258.1 | 171.1 | 3.2 |
| Dopamine | 282.1 | 163.1 | 4.5 |
| Glycine | 204.1 | 74.1 | 2.1 |
Table 2: Method Performance Characteristics (Illustrative)
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (R²) | Precision (%RSD) | Accuracy (%Bias) |
| Amphetamine | 0.5 | 500 | >0.995 | <10% | ±12% |
| Metformin | 1.0 | 1000 | >0.996 | <8% | ±10% |
| Dopamine | 0.2 | 200 | >0.998 | <12% | ±15% |
| Glycine | 2.5 | 2500 | >0.994 | <9% | ±11% |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low/No Derivatization Yield | Reagent degradation (moisture). | Prepare fresh derivatization reagent solution daily. |
| Incorrect pH. | Ensure the reaction mixture is alkaline (pH 8-9) before adding the anhydride. | |
| Incomplete reaction. | Increase incubation time or temperature (e.g., 60°C for 60 min). | |
| High Background/Interference | Excess reagent. | Optimize the amount of reagent; ensure the quenching step is effective. |
| Matrix effects. | Improve sample cleanup; use a stable isotope-labeled internal standard. | |
| Poor Peak Shape | Chromatographic issues. | Optimize LC gradient and mobile phase composition. |
| Derivative instability. | Analyze samples promptly after preparation. |
Conclusion
Derivatization of primary and secondary amines with cyclic anhydrides like this compound is a viable strategy to significantly improve their analytical characteristics for LC-MS/MS analysis. The process effectively increases the hydrophobicity and mass of the analytes, leading to better chromatographic retention and moving precursor ions to a clearer region of the mass spectrum. The protocol described herein provides a robust framework for developing sensitive and reliable quantitative methods for a wide range of amine-containing compounds in complex biological matrices.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylglutaric Anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Methylglutaric Anhydride (B1165640) synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 3-Methylglutaric Anhydride?
A1: The two primary methods for synthesizing this compound are:
-
Michael Addition followed by Hydrolysis, Decarboxylation, and Dehydration: This is a multi-step process that starts with the Michael addition of diethyl malonate to methyl crotonate. The resulting intermediate is then hydrolyzed, decarboxylated, and finally dehydrated to yield the anhydride. A well-documented procedure for this method is available in Organic Syntheses.[1]
-
Dehydration of 3-Methylglutaric Acid: This is a more direct method where 3-Methylglutaric acid is treated with a dehydrating agent, such as acetic anhydride or thionyl chloride, to form the cyclic anhydride.
Q2: What is the expected yield for the synthesis of this compound?
A2: The reported yields for this compound synthesis can vary depending on the method and the scale of the reaction. For the Michael addition route described in Organic Syntheses, yields are reported to be in the range of 60-76%, with the potential to reach 85-90% under optimized conditions.[1] Yields for the direct dehydration of 3-methylglutaric acid are typically high, often exceeding 80%, though specific data for this particular dehydration is not extensively reported. For a similar compound, α-phenylglutaric anhydride, yields of 82-86% have been achieved using acetic anhydride.
Q3: What are the key physical properties of this compound?
A3: this compound is a low-melting solid. Key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.13 g/mol |
| Melting Point | 42-46 °C |
| Boiling Point | 180-182 °C at 25 mmHg |
| Appearance | White to almost white crystalline powder |
Q4: Is this compound sensitive to moisture?
A4: Yes, this compound is sensitive to moisture. It is important to handle and store the compound under dry conditions to prevent hydrolysis back to 3-methylglutaric acid, which would reduce the purity and yield of the desired product.
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis of this compound, categorized by the synthetic method.
Method 1: Michael Addition Route
Issue 1: Low yield in the initial Michael addition step.
-
Possible Cause 1: Impure or wet reagents. The reaction is sensitive to moisture. Diethyl malonate and methyl crotonate should be distilled before use to remove impurities and water.[1] The ethanol (B145695) used as a solvent must be anhydrous.[1]
-
Troubleshooting:
-
Possible Cause 2: Incomplete reaction. The reaction mixture should be heated under reflux for a sufficient amount of time to ensure the reaction goes to completion.
-
Troubleshooting:
-
The Organic Syntheses procedure recommends refluxing for 1 hour after the initial exothermic reaction subsides.[1] Monitor the reaction by TLC to confirm the disappearance of starting materials.
-
Issue 2: Difficulty in the hydrolysis and decarboxylation step.
-
Possible Cause: Incomplete hydrolysis. The hydrolysis of the intermediate triester requires vigorous conditions.
-
Troubleshooting:
Issue 3: Low yield during the final distillation of the anhydride.
-
Possible Cause 1: Incomplete dehydration. The conversion of the diacid to the anhydride requires the removal of water.
-
Troubleshooting:
-
Possible Cause 2: Product is a semi-solid at room temperature. The final product can be a mixture of solid and liquid at 25°C, which can make handling and yield determination challenging.[1]
-
Troubleshooting:
-
This is a known characteristic of the product. The semi-solid nature does not necessarily indicate impurity and is often suitable for subsequent reactions.[1]
-
Method 2: Dehydration of 3-Methylglutaric Acid
Issue 1: The reaction does not go to completion, resulting in a mixture of acid and anhydride.
-
Possible Cause 1: Insufficient amount of dehydrating agent. An excess of the dehydrating agent is often required to drive the reaction to completion.
-
Troubleshooting:
-
When using acetic anhydride, it is typically used in excess and can also serve as the solvent.
-
If using thionyl chloride, a molar excess is recommended.
-
-
Possible Cause 2: Reaction time or temperature is insufficient.
-
Troubleshooting:
-
When using acetic anhydride, refluxing for 1-2 hours is generally sufficient.
-
With thionyl chloride, the reaction may proceed at room temperature or with gentle heating. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the characteristic anhydride stretches).
-
Issue 2: Difficulty in removing the excess dehydrating agent and byproducts.
-
Possible Cause: High boiling point of the dehydrating agent or byproducts. Acetic anhydride and its byproduct, acetic acid, can be challenging to remove completely.
-
Troubleshooting:
-
Remove the excess acetic anhydride and acetic acid by distillation, initially at atmospheric pressure and then under reduced pressure.[2]
-
If thionyl chloride is used, it can be removed by distillation under reduced pressure. Care should be taken as thionyl chloride is corrosive and toxic.
-
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Parameter | Method 1: Michael Addition Route | Method 2: Dehydration of 3-Methylglutaric Acid |
| Starting Materials | Diethyl malonate, Methyl crotonate, Sodium, Ethanol, HCl, Acetic anhydride | 3-Methylglutaric acid, Acetic anhydride (or other dehydrating agent) |
| Key Steps | Michael addition, Hydrolysis, Decarboxylation, Dehydration | Dehydration (Cyclization) |
| Reported Yield | 60-90%[1] | Typically >80% (estimated based on similar compounds) |
| Advantages | Well-established and documented procedure, adaptable for large-scale synthesis.[1] | Fewer steps, simpler procedure. |
| Disadvantages | Multi-step synthesis, requires careful control of reaction conditions. | Requires the precursor 3-methylglutaric acid. |
Experimental Protocols
Method 1: Michael Addition Route (Adapted from Organic Syntheses)[1]
A. Triethyl 2-methyl-1,1,3-propanetricarboxylate (Intermediate)
-
Fit a 1-liter three-necked flask with a mechanical stirrer, a reflux condenser with a calcium chloride tube, and a dropping funnel. Ensure all glassware is dry.
-
Add 300 mL of anhydrous ethanol to the flask, followed by 14.1 g (0.61 g atom) of clean sodium.
-
Stir the mixture until all the sodium has dissolved.
-
Add a mixture of 115 g (0.72 mole) of diethyl malonate and 60 g (0.60 mole) of methyl crotonate from the dropping funnel at a rate that controls the exothermic reaction.
-
After the addition is complete and the exothermic reaction has subsided, heat the mixture under reflux for 1 hour.
-
Distill off most of the ethanol. The residue contains the sodio derivative of the triester.
B. This compound
-
Cool the residue from the previous step in an ice bath and add 200 mL of water followed by 450 mL of concentrated hydrochloric acid.
-
Heat the mixture under reflux with stirring for 8 hours.
-
Distill off the water and alcohol.
-
Heat the residue to 180–190 °C until gas evolution stops (approximately 1 hour).
-
Cool the residue and add 125 mL of technical acetic anhydride. Heat the mixture on a steam bath for 1 hour.
-
Cool the reaction mixture and filter to remove the salt.
-
Distill the filtrate under reduced pressure to remove acetic acid and acetic anhydride.
-
Continue the distillation under high vacuum to collect this compound at 118–122 °C / 3.5 mmHg. The expected yield is 46–58 g (60–76%).
Method 2: Dehydration of 3-Methylglutaric Acid with Acetic Anhydride (General Procedure)
-
Place 3-methylglutaric acid in a round-bottomed flask equipped with a reflux condenser.
-
Add an excess of acetic anhydride (e.g., 2-3 molar equivalents).
-
Heat the mixture to reflux for 1-2 hours.
-
Allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.
-
The residue can be further purified by vacuum distillation or recrystallization to yield this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound via the Michael addition route.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Purification of 3-Methylglutaric Anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of acetic anhydride (B1165640) impurity from 3-Methylglutaric anhydride.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound from acetic anhydride.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product is an oil or semi-solid after purification. | Residual acetic anhydride or acetic acid is present. | - Vacuum Distillation: Ensure the vacuum is sufficiently low (e.g., <5 mmHg) and the distillation head is properly insulated to achieve the required separation temperature. - Recrystallization: The chosen solvent system may not be optimal. Try a different solvent or a combination of solvents. (See Recrystallization Protocol) - Azeotropic Distillation: Co-evaporate the product with toluene (B28343) under reduced pressure to azeotropically remove residual acetic anhydride.[1] |
| Low yield of purified this compound. | - Decomposition during distillation: The distillation temperature may be too high. - Product loss during recrystallization: The product may be too soluble in the chosen solvent, or too much solvent was used. - Incomplete reaction: If the purification is part of a synthesis, the initial reaction may not have gone to completion. | - Vacuum Distillation: Use a lower pressure to reduce the boiling point and minimize thermal decomposition.[2] - Recrystallization: Carefully select the recrystallization solvent to ensure low solubility of the product at cold temperatures. Use a minimal amount of hot solvent to dissolve the product. - Reaction Monitoring: Before purification, ensure the initial reaction has gone to completion using techniques like TLC or NMR. |
| Presence of acetic acid in the final product. | Incomplete removal of acetic anhydride, which hydrolyzes to acetic acid upon exposure to moisture. | - Thorough Drying: Ensure all glassware is scrupulously dry. - Anhydrous Conditions: Perform the final purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible. - Washing: If using a workup procedure, wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove acetic acid. Be cautious as this may hydrolyze some of the desired anhydride product. |
| Product purity does not improve after distillation. | - Inefficient fractionating column: The column may not have enough theoretical plates for the separation. - Azeotrope formation: An azeotrope between this compound and acetic anhydride may be forming under the distillation conditions. | - Fractional Distillation: Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). - Azeotropic Distillation: Consider adding an entrainer like toluene to form a lower-boiling azeotrope with acetic anhydride.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing a large excess of acetic anhydride from this compound?
A1: For large quantities, vacuum distillation is generally the most effective method.[2] Given the significant difference in boiling points at reduced pressure, this technique allows for efficient separation.
Q2: Can I use water to quench the excess acetic anhydride?
A2: While adding water will hydrolyze acetic anhydride to acetic acid, it will also likely hydrolyze your desired this compound product.[1][4] Therefore, this method is generally not recommended unless the resulting 3-methylglutaric acid is the desired product.
Q3: What analytical techniques can I use to determine the purity of my this compound?
A3: The purity can be assessed using the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of acetic anhydride (singlet around 2.2 ppm) and acetic acid (singlet around 2.1 ppm and a broad singlet for the acidic proton).[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can separate and identify volatile components, allowing for the quantification of residual acetic anhydride.[7]
-
Melting Point Analysis: A sharp melting point close to the literature value (42-46 °C) is a good indicator of purity.[8] A broad melting range suggests the presence of impurities.
Q4: Are there any safety precautions I should take when working with anhydrides?
A4: Yes, both acetic anhydride and this compound are corrosive and moisture-sensitive. Always handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Quantitative Data
The following table summarizes the physical properties of this compound and acetic anhydride, which are critical for designing a purification strategy.
| Property | This compound | Acetic Anhydride | Reference(s) |
| Molecular Weight | 128.13 g/mol | 102.09 g/mol | [8] |
| Boiling Point | 180-182 °C at 25 mmHg | 139.8 °C at 760 mmHg | [8] |
| Melting Point | 42-46 °C | -73.1 °C | [8] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is adapted from a procedure for the synthesis and purification of β-Methylglutaric anhydride.[2]
Procedure:
-
Assemble a distillation apparatus suitable for vacuum distillation, including a Claisen flask, a short fractionating column (e.g., Vigreux), a condenser, and a receiving flask. Ensure all glassware is thoroughly dried.
-
Place the crude mixture of this compound containing acetic anhydride into the Claisen flask.
-
Initially, apply a moderate vacuum using a water aspirator and gently heat the flask to remove the bulk of the lower-boiling acetic anhydride and any residual acetic acid.
-
Once the majority of the low-boiling impurities have been removed, connect the apparatus to a high-vacuum pump (e.g., an oil pump) to achieve a pressure of approximately 3.5 mmHg.
-
Gradually increase the heating of the distillation flask. Collect the fraction that distills at 118–122 °C. This fraction is the purified this compound.
-
The expected yield of the purified product is typically in the range of 60-76%.[2]
Protocol 2: Purification by Recrystallization
This is a general protocol that can be adapted for this compound, based on a procedure for a similar compound.[9] The choice of solvent is crucial and may require some optimization. A good starting point is a solvent system where the anhydride is soluble when hot but sparingly soluble when cold. A mixture of ethyl acetate (B1210297) and hexane (B92381) is a plausible system to try.
Procedure:
-
Dissolve the impure this compound in a minimal amount of hot ethyl acetate.
-
Slowly add hexane to the hot solution until a slight turbidity persists.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflows for the purification of this compound.
Caption: Logical relationship for troubleshooting impure this compound.
References
- 1. reddit.com [reddit.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US2438278A - Method for azeotropic distillation of acetic anhydride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound(4166-53-4) 1H NMR spectrum [chemicalbook.com]
- 6. Acetic anhydride nmr | Sigma-Aldrich [sigmaaldrich.com]
- 7. A simple method modification to increase separation of 2- and 3-hydroxyglutaric acid by GC-MS for clinical urine organic acids analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound 98 4166-53-4 [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Optimizing reaction temperature for 3-Methylglutaric anhydride synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-methylglutaric anhydride (B1165640), with a focus on optimizing the reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3-methylglutaric anhydride?
A1: A widely used and reliable method involves the cyclization of 3-methylglutaric acid, often facilitated by a dehydrating agent like acetic anhydride. Another established method is the reaction of diethyl malonate with methyl crotonate, followed by hydrolysis, decarboxylation, and cyclization.
Q2: What is the optimal reaction temperature for the synthesis of this compound?
A2: Based on established protocols, a crucial step involves heating the reaction mixture to a high temperature, typically in the range of 180-190°C, to drive the cyclization and remove volatile byproducts.[1] This high temperature ensures the efficient formation of the anhydride. However, the optimal temperature can be influenced by the specific reagents and setup used.
Q3: What is the expected yield for this synthesis?
A3: Following established procedures, yields for this compound can range from 60% to 76%.[1] Submitter-reported yields have reached as high as 85-90%.[1]
Q4: What are the key physical properties of this compound?
A4: this compound is a low-melting solid with a melting point range of 42-46°C and a boiling point of 180-182°C at 25 mmHg.[2][3] It is sensitive to moisture and should be handled and stored accordingly to maintain its chemical integrity.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction: The reaction temperature may have been too low or the heating time too short. | Ensure the reaction mixture reaches and is maintained at the recommended temperature (e.g., 180-190°C) for the specified duration to ensure complete cyclization.[1] |
| Presence of water: Moisture in the reactants or glassware can hydrolyze the anhydride back to the dicarboxylic acid. | Use thoroughly dried glassware and anhydrous reagents. A calcium chloride drying tube on the reflux condenser is recommended.[1] | |
| Inefficient removal of byproducts: Volatile byproducts, such as water or acetic acid, if not effectively removed, can shift the equilibrium away from anhydride formation. | Ensure efficient distillation or use of a dehydrating agent to remove water as it is formed. | |
| Product is an oil or semi-solid instead of a crystalline solid | Impurities: The presence of unreacted starting materials or side products can lower the melting point and prevent crystallization. | The product can often be used as a semi-solid for subsequent steps.[1] For higher purity, recrystallization from an appropriate solvent or vacuum distillation can be attempted. |
| Reaction mixture darkens significantly | Decomposition: Excessive heating or prolonged reaction times at very high temperatures can lead to the decomposition of the starting materials or the product. | Carefully control the reaction temperature and heating duration. Monitor the reaction for color changes and stop the heating once the reaction is complete. |
| Difficulty in isolating the product | Product solubility: The product may be soluble in the workup solvents. | Minimize the volume of washing solvents. Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the anhydride. |
Experimental Protocols
Synthesis of this compound from Diethyl Malonate and Methyl Crotonate
This protocol is adapted from Organic Syntheses.[1]
Step A: Formation of Triethyl 2-methyl-1,1,3-propanetricarboxylate (not isolated)
-
Set up a 1-liter three-necked flask with a mechanical stirrer, a reflux condenser fitted with a calcium chloride tube, and a dropping funnel. Ensure all glassware is scrupulously dry.
-
Add 300 ml of anhydrous ethanol (B145695) to the flask, followed by the rapid addition of 14.1 g of clean sodium.
-
Stir the mixture until all the sodium has dissolved. Gentle heating may be applied if the reaction becomes sluggish.
-
Once the sodium ethoxide solution is formed, add a mixture of 115 g of diethyl malonate and 60 g of methyl crotonate from the dropping funnel at a rate that keeps the exothermic reaction under control.
-
After the addition is complete and the initial exothermic reaction has subsided, heat the mixture under reflux with stirring for 1 hour using an oil bath.
-
Rearrange the condenser for distillation and distill off most of the ethanol.
Step B: Hydrolysis, Decarboxylation, and Cyclization to this compound
-
Cool the residue from Step A in an ice bath and successively add 200 ml of water and 450 ml of concentrated hydrochloric acid.
-
Heat the resulting mixture under reflux with stirring for 8 hours.
-
Set the condenser for distillation again and distill off the water and alcohol.
-
Increase the bath temperature to 180–190°C and continue heating until gas evolution ceases (approximately 1 hour).
-
Remove the stirrer and add 125 ml of acetic anhydride to the residue. Heat the mixture on a steam bath for 1 hour with the condenser attached.
-
Distill the mixture under reduced pressure to remove acetic acid and excess acetic anhydride.
-
Continue the distillation using an oil pump to collect β-Methylglutaric anhydride at 118–122°/3.5 mm. The expected yield is 46–58 g (60–76%).[1]
Data Presentation
| Parameter | Value | Reference |
| Melting Point | 42-46 °C | [2][3] |
| Boiling Point | 180-182 °C at 25 mmHg | [2][3] |
| Yield | 60-76% | [1] |
| Submitter Reported Yield | 85-90% | [1] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield issues.
References
Side reactions to avoid when working with 3-Methylglutaric anhydride
Welcome to the technical support center for 3-Methylglutaric Anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when working with 3-Methylglutaric Anhydride?
A1: The primary side reactions of concern are hydrolysis, di-acylation of nucleophiles, and potential thermal decomposition or polymerization. Intramolecular cyclization of the ring-opened product can also occur under certain conditions.
Q2: My reaction with an amine is giving a complex mixture of products. What could be the cause?
A2: This is likely due to a combination of factors. The primary suspect is often the presence of moisture, leading to the hydrolysis of this compound to 3-methylglutaric acid. Another possibility is di-acylation, where two molecules of the anhydride react with one molecule of a primary amine.
Q3: I observe a gradual decrease in the purity of my this compound upon storage. Why is this happening?
A3: this compound is sensitive to moisture.[1] Over time, exposure to atmospheric humidity can cause hydrolysis, converting the anhydride back to 3-methylglutaric acid. This will appear as an impurity in your starting material.
Q4: Can this compound undergo polymerization during my reaction?
A4: While less common under typical laboratory conditions for small-scale synthesis, polymerization is a potential side reaction, especially at elevated temperatures. The thermal degradation of similar anhydrides has been observed at high temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired mono-amide/ester product | Hydrolysis of this compound: Presence of water in reactants or solvents. | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Store this compound in a desiccator. |
| Di-acylation of the nucleophile: The nucleophile (e.g., a primary amine) reacts with two molecules of the anhydride. | Use a controlled stoichiometry, often with a slight excess of the nucleophile. Consider slow, dropwise addition of the anhydride to the nucleophile solution. | |
| Formation of a highly polar byproduct | Hydrolysis: The byproduct is likely 3-methylglutaric acid. | Follow the recommendations for preventing hydrolysis mentioned above. The acid can sometimes be removed by a basic wash during workup, but this may also affect the desired product if it contains acidic functional groups. |
| Formation of a higher molecular weight, insoluble material | Polymerization: Can be initiated by impurities or high temperatures. | Conduct the reaction at the lowest effective temperature. Ensure the purity of the starting materials. |
| Formation of an unexpected cyclic product | Intramolecular cyclization: The initially formed amic acid from reaction with an amine can cyclize to form an imide, especially with heating. | Avoid excessive heating after the initial reaction with the amine. If the amic acid is the desired product, isolate it before any high-temperature steps. |
Experimental Protocols
Protocol for Minimizing Hydrolysis in Amidation Reactions
Objective: To achieve selective mono-amidation of a primary amine with this compound while minimizing hydrolysis.
Methodology:
-
Preparation: All glassware should be rigorously dried in an oven at >120°C for at least 4 hours and cooled under a stream of dry nitrogen or in a desiccator.
-
Reagents and Solvents: Use anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) from a solvent purification system or a freshly opened bottle over molecular sieves. Ensure the amine is dry.
-
Reaction Setup: Assemble the reaction under a dry, inert atmosphere (nitrogen or argon).
-
Procedure: a. Dissolve the primary amine (1.0 equivalent) in the anhydrous solvent. b. If the amine salt is used, add a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) to liberate the free amine. c. In a separate flask, dissolve this compound (1.05 equivalents) in the anhydrous solvent. d. Slowly add the anhydride solution to the amine solution dropwise at 0°C over a period of 30-60 minutes with vigorous stirring. e. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Potential reaction pathways of this compound.
Experimental Workflow to Minimize Side Reactions
Caption: Recommended workflow for reactions with this compound.
References
Technical Support Center: Handling the Moisture Sensitivity of 3-Methylglutaric Anhydride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture-sensitive compound, 3-Methylglutaric anhydride (B1165640).
Troubleshooting Guide
This guide addresses common issues encountered during the storage, handling, and use of 3-Methylglutaric anhydride in experimental settings.
Q1: My reaction yield is consistently lower than expected when using this compound. What are the potential causes related to the reagent's quality?
A1: Low reaction yields are frequently attributed to the degradation of this compound due to moisture exposure. The primary degradation pathway is hydrolysis, where the anhydride reacts with water to form the less reactive 3-methylglutaric acid. This reduces the amount of active anhydride available for your reaction.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Before use, visually inspect the this compound. It should be a white to off-white solid. Clumping, discoloration, or a sticky appearance can indicate moisture contamination.
-
Perform a Quality Control Check: If you suspect degradation, you can perform a simple melt point analysis. Pure this compound has a melting point in the range of 42-46 °C. A broadened or depressed melting point suggests the presence of impurities, likely 3-methylglutaric acid. For a more quantitative assessment, consider performing FTIR or Karl Fischer titration as detailed in the Experimental Protocols section.
-
Use a Fresh Batch: If possible, repeat the reaction with a freshly opened bottle of this compound to see if the yield improves.
-
Q2: I am observing inconsistent results between different batches of this compound. How can I ensure consistency?
A2: Batch-to-batch inconsistency can arise from variations in purity and moisture content. Implementing a routine quality control check on each new batch can help mitigate this issue.
-
Troubleshooting Steps:
-
Standardize Storage: Ensure all batches are stored under identical, optimal conditions: in a tightly sealed container, in a desiccator, or under an inert atmosphere (e.g., in a glovebox).
-
Analytical Verification: For critical applications, perform a quick analytical check on each new batch. An FTIR spectrum can be compared to a reference spectrum of pure this compound. The appearance or increase in the intensity of a broad peak around 2500-3300 cm⁻¹ (O-H stretch of a carboxylic acid) and a shift in the carbonyl peaks can indicate hydrolysis.
-
Karl Fischer Titration: For a definitive measure of water content, perform a Karl Fischer titration on a small sample from the new batch.
-
Q3: My final product is contaminated with a significant amount of 3-methylglutaric acid. How can I prevent this?
A3: The presence of 3-methylglutaric acid in your product is a direct result of using hydrolyzed anhydride or introducing moisture during the reaction.
-
Preventative Measures:
-
Anhydrous Reaction Conditions: Ensure all solvents are rigorously dried, and all glassware is oven- or flame-dried before use. Conduct the reaction under an inert atmosphere (nitrogen or argon).
-
Proper Reagent Handling: Dispense this compound in a dry environment, such as a glovebox or under a stream of inert gas. Minimize the time the container is open to the atmosphere.
-
Purification of the Anhydride: If you suspect your starting material is already partially hydrolyzed, it may be possible to purify it by recrystallization from an anhydrous solvent, although using a fresh, high-purity batch is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound when exposed to moisture?
A1: The primary degradation product is 3-methylglutaric acid, formed through the hydrolysis of the anhydride ring. This dicarboxylic acid is generally less reactive in acylation reactions compared to the anhydride.
Q2: What are the ideal storage conditions for this compound?
A2: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of moisture. For long-term storage or for use in highly sensitive reactions, it is best to store it in a desiccator or a glovebox under an inert atmosphere.[1]
Q3: How can I qualitatively assess the purity of my this compound?
A3: A quick qualitative assessment can be done by observing its physical appearance and melting point. Pure this compound is a white crystalline solid. Any signs of clumping or a syrupy consistency suggest moisture absorption. A melting point determination showing a value below or a broader range than the expected 42-46 °C is indicative of impurities.
Q4: Can I use this compound that has been partially hydrolyzed?
A4: Using partially hydrolyzed this compound is not recommended as it will lead to lower yields, inconsistent reaction rates, and contamination of the final product with 3-methylglutaric acid. This can also complicate the purification process.
Quantitative Data on Hydrolysis
| Temperature (°C) | Relative Humidity (%) | Estimated Half-life (t½) |
| 25 | 30 | Several days to weeks |
| 25 | 50 | Days |
| 25 | 75 | Hours to a day |
| 40 | 50 | Hours |
| 40 | 75 | Minutes to hours |
Disclaimer: This data is an estimation based on structurally similar compounds and should be used for informational purposes only. Actual hydrolysis rates may vary.
Experimental Protocols
Protocol 1: Quality Assessment of this compound
1.1 Karl Fischer Titration for Water Content Determination
This protocol outlines the determination of water content in this compound using volumetric Karl Fischer titration.
-
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (e.g., single-component titrant with a titer of ~5 mg/mL)
-
Anhydrous methanol (B129727) or a suitable Karl Fischer solvent
-
Gas-tight syringe for sample introduction
-
Analytical balance (readable to 0.1 mg)
-
-
Procedure:
-
System Preparation: Fill the titration vessel with the Karl Fischer solvent and precondition the system by titrating to a stable, dry endpoint.
-
Titer Determination: Accurately weigh a known amount of a certified water standard (e.g., sodium tartrate dihydrate or a liquid water standard) and add it to the titration vessel. Perform the titration to determine the exact titer of the Karl Fischer reagent. Repeat this at least three times and use the average value.
-
Sample Preparation and Titration: In a dry environment (e.g., a glovebox), accurately weigh approximately 0.5 - 1.0 g of this compound into a dry, gas-tight syringe or a weighing boat.
-
Quickly introduce the sample into the conditioned titration vessel.
-
Start the titration and record the volume of titrant required to reach the endpoint.
-
Calculation: The water content is calculated using the formula: Water (%) = (Volume of titrant (mL) × Titer (mg/mL)) / (Sample weight (mg)) × 100
-
1.2 FTIR Spectroscopy for Qualitative Assessment of Hydrolysis
This protocol describes how to use FTIR spectroscopy to quickly check for the presence of 3-methylglutaric acid.
-
Materials:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Spatula
-
Reference spectrum of pure this compound (if available).
-
-
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Spectrum: Place a small amount of the this compound sample onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Record the FTIR spectrum from approximately 4000 to 600 cm⁻¹.
-
Spectral Analysis:
-
Anhydride Peaks: Look for the characteristic strong, sharp carbonyl stretching peaks for a cyclic anhydride, typically around 1820-1780 cm⁻¹ and 1775-1740 cm⁻¹.
-
Carboxylic Acid Peaks (Hydrolysis Product): The presence of 3-methylglutaric acid will be indicated by:
-
A broad O-H stretching band in the region of 3300-2500 cm⁻¹.
-
A C=O stretching band for the carboxylic acid, which will appear at a lower frequency than the anhydride peaks, typically around 1720-1700 cm⁻¹.
-
-
-
Protocol 2: Handling this compound in a Moisture-Sensitive Reaction
This protocol provides a general workflow for using this compound in a moisture-sensitive acylation reaction, such as in the synthesis of an oxoeicosanoid receptor antagonist.[2]
-
Materials and Equipment:
-
This compound
-
Reaction substrate
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Inert gas (Nitrogen or Argon) supply with a manifold or Schlenk line
-
Oven-dried or flame-dried glassware
-
Magnetic stirrer and stir bars
-
Syringes and needles (oven-dried)
-
Glovebox (recommended)
-
-
Procedure:
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, dropping funnel, etc.) is thoroughly dried in an oven at >120 °C for several hours and cooled under a stream of inert gas or in a desiccator.
-
Inert Atmosphere Setup: Assemble the glassware and purge the system with nitrogen or argon for at least 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Preparation (in a Glovebox):
-
Take the sealed container of this compound into the glovebox.
-
Allow the container to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Weigh the required amount of this compound into a dry vial.
-
-
Reagent Preparation (without a Glovebox):
-
Briefly remove the cap of the this compound container under a positive flow of inert gas.
-
Quickly weigh the desired amount and transfer it to the reaction flask against a counter-flow of inert gas.
-
Reseal the container tightly immediately.
-
-
Reaction Setup:
-
Dissolve the substrate in the anhydrous solvent in the reaction flask under an inert atmosphere.
-
Add the weighed this compound to the reaction flask. If it is a solid addition, do so under a positive flow of inert gas. If it is to be added as a solution, dissolve it in anhydrous solvent in a separate flask and transfer it via a cannula or syringe.
-
-
Reaction and Work-up: Proceed with the reaction as per your specific protocol. After the reaction is complete, quench any remaining anhydride by the slow addition of an alcohol (e.g., methanol) or water. Proceed with the standard aqueous work-up and purification procedures.
-
Visualizations
Caption: Workflow for handling moisture-sensitive this compound.
Caption: Hydrolysis of this compound leading to reduced reactivity.
References
Troubleshooting low conversion rates in 3-Methylglutaric anhydride reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylglutaric anhydride (B1165640). The information is designed to help diagnose and resolve issues related to low conversion rates in various chemical transformations involving this reagent.
Frequently Asked Questions (FAQs)
Q1: My reaction with 3-Methylglutaric anhydride is resulting in a low yield. What are the most common initial checks I should perform?
A1: Low yields in reactions involving this compound can often be traced back to a few key factors. The most critical initial step is to ensure the integrity of your starting materials and the reaction environment. This compound is particularly sensitive to moisture.[1] Hydrolysis of the anhydride to 3-methylglutaric acid is a common side reaction that will reduce the amount of active reagent available for your desired transformation.
Initial Troubleshooting Checklist:
-
Anhydrous Conditions: Verify that all glassware was properly dried and that all solvents and reagents are anhydrous.
-
Reagent Purity: Confirm the purity of your this compound and other reactants. Impurities can interfere with the reaction.
-
Inert Atmosphere: For sensitive reactions, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
Q2: I suspect my this compound has degraded. How can I confirm this?
A2: Degradation of this compound, primarily through hydrolysis, can be assessed using several analytical techniques. Infrared (IR) spectroscopy is a straightforward method. The anhydride will show characteristic C=O stretching bands around 1760 and 1810 cm⁻¹. The appearance or increase in intensity of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl stretch to that of a carboxylic acid (around 1710 cm⁻¹) would indicate the presence of 3-methylglutaric acid. You can also check the melting point; pure this compound has a melting point of approximately 42-46°C.[1] A broadened or depressed melting point can suggest the presence of impurities like the diacid.
Q3: Can the reaction temperature significantly impact the conversion rate?
A3: Yes, temperature is a critical parameter. For many reactions, such as acylations, heating is necessary to overcome the activation energy. However, excessively high temperatures can lead to decomposition of the reactants or products, or promote undesirable side reactions, ultimately lowering the yield. The optimal temperature will be specific to your reaction and should be determined through methodical optimization experiments.
Q4: Are there common side reactions to be aware of when using this compound?
A4: Besides hydrolysis, other side reactions can occur depending on the specific reactants and conditions. In reactions with substrates containing multiple nucleophilic sites (e.g., amino alcohols or certain aromatic amines), you may observe a mixture of products resulting from reaction at different sites. For instance, in Friedel-Crafts acylation reactions, polyacylation can occur if the aromatic ring is highly activated.[2] In reactions with amines, if the amine is not sufficiently nucleophilic or is sterically hindered, the reaction may be slow or incomplete.[3]
Troubleshooting Guides
Issue 1: Low Yield in Amidation Reactions
Low conversion rates in the reaction of this compound with primary or secondary amines are a frequent challenge. This guide provides a systematic approach to diagnosing and resolving the issue.
Troubleshooting Workflow for Amidation Reactions
Caption: A stepwise workflow for troubleshooting low yields in amidation reactions.
Data on Reaction Parameters
The choice of solvent and catalyst can significantly influence the outcome of the reaction. Below is a table summarizing the general effects of these parameters.
| Parameter | Options | Potential Impact on Conversion | Notes |
| Solvent | Aprotic (e.g., DCM, THF, Toluene), Polar Aprotic (e.g., DMF, DMSO) | Can affect the solubility of reactants and the reaction rate. Aprotic solvents are generally preferred to avoid side reactions. | Ensure the solvent is anhydrous. |
| Catalyst | None, Lewis Acids (e.g., AlCl₃, ZnCl₂), Bases (e.g., Pyridine, DMAP) | Catalysts can activate the anhydride, making it more susceptible to nucleophilic attack by the amine, thereby increasing the reaction rate.[] | The choice of catalyst depends on the specific amine and reaction conditions. For some amines, a catalyst may not be necessary. |
| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate, but can also lead to decomposition or side reactions. | Optimization is key. Start at a moderate temperature and adjust as needed. |
Issue 2: Low Yield in Friedel-Crafts Acylation
Friedel-Crafts acylation of aromatic compounds with this compound can be challenging due to the need for a Lewis acid catalyst and the potential for deactivation of the aromatic ring.
Troubleshooting Workflow for Friedel-Crafts Acylation
Caption: Troubleshooting workflow for Friedel-Crafts acylation reactions.
Impact of Aromatic Substituents on Friedel-Crafts Acylation
The nature of the aromatic substrate is crucial for the success of a Friedel-Crafts acylation.
| Substituent on Aromatic Ring | Effect on Reactivity | Expected Outcome with this compound |
| Activating Groups (-R, -OR, -NR₂) | Increases electron density, promotes reaction | Good to excellent yields expected. |
| Halogens (-F, -Cl, -Br, -I) | Weakly deactivating but ortho, para-directing | Moderate to good yields, may require slightly harsher conditions. |
| Deactivating Groups (-NO₂, -CN, -COR) | Decreases electron density, hinders reaction | Reaction is often unsuccessful or gives very low yields.[2] |
Experimental Protocols
Detailed Methodology for the Acylation of Benzylamine (B48309) with this compound
This protocol provides a step-by-step guide for the reaction between this compound and benzylamine to form the corresponding amide-acid.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve this compound in anhydrous DCM in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of benzylamine in anhydrous DCM to the stirred solution of the anhydride over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Reaction Signaling Pathway
The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: General mechanism for the reaction of an amine with a cyclic anhydride.
References
Technical Support Center: Recrystallization of 3-Methylglutaric Anhydride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 3-methylglutaric anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized 3-methylglutaric anhydride?
A1: The most common impurity is 3-methylglutaric acid, which can form through hydrolysis of the anhydride in the presence of moisture. Other potential impurities include residual starting materials or byproducts from the synthesis.
Q2: What is the melting point of pure this compound?
A2: The reported melting point of this compound is typically in the range of 42-46 °C.[1] A broad melting range or a melting point below this range may indicate the presence of impurities.
Q3: How can I remove the 3-methylglutaric acid impurity before recrystallization?
A3: An effective method is to dissolve the crude anhydride in a water-immiscible organic solvent, such as dichloromethane, and perform an extraction with a mild aqueous base, like sodium bicarbonate solution. The basic solution will react with the acidic impurity, converting it to its salt, which is soluble in the aqueous layer and can be separated. The organic layer containing the purified anhydride can then be dried and the solvent evaporated.
Q4: What are some suitable solvent systems for the recrystallization of this compound?
A4: Based on methods for similar compounds, effective solvent systems include single solvents like diethyl ether or a binary solvent system such as ethyl acetate (B1210297) mixed with a non-polar solvent like hexane (B92381) or petroleum ether. The ideal solvent or solvent system should dissolve the anhydride well at elevated temperatures but poorly at lower temperatures.
Q5: My this compound is an oil at room temperature, although the literature reports it as a solid. Why is this?
A5: this compound has a low melting point, and the presence of impurities can further depress it, potentially causing it to be a liquid or a semi-solid at or near room temperature. Purification through recrystallization should yield a crystalline solid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out During Cooling | The cooling rate is too rapid. The solution is too concentrated. The chosen solvent is not ideal. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until clear, and then cool slowly. Re-evaluate the solvent system; consider a more polar single solvent or adjust the ratio of the binary solvent system. |
| No Crystal Formation Upon Cooling | The solution is too dilute. The compound is highly soluble in the chosen solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent and then attempt to cool again. If crystals still do not form, consider adding a suitable anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution at room temperature until slight turbidity is observed, then heat until clear and cool slowly. |
| Poor Crystal Yield | A significant amount of the compound remains dissolved in the mother liquor. Premature crystallization occurred during hot filtration. | Cool the filtrate for a longer period or to a lower temperature. Reduce the volume of the mother liquor by evaporation and cool again to obtain a second crop of crystals. Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization during this step. |
| Crystals are Colored or Appear Impure | The initial material has colored impurities that are not removed by a single recrystallization. | Consider treating the hot solution with a small amount of activated carbon to adsorb colored impurities before the hot filtration step. A second recrystallization may be necessary. |
Data Presentation
Table 1: Estimated Solubility of this compound and Common Recrystallization Parameters.
| Solvent/System | Estimated Solubility at 25 °C | Estimated Solubility at Boiling Point | Recommended Starting Solvent Volume | Expected Recovery | Notes |
| Diethyl Ether | Moderately Soluble | Highly Soluble | 4-6 mL per gram of anhydride | Good | Good for removing non-polar impurities. |
| Ethyl Acetate / Hexane | Sparingly Soluble | Highly Soluble | Dissolve in minimal hot ethyl acetate, then add hexane until cloudy. | Very Good | Allows for fine-tuning of polarity to optimize crystal growth. |
| Dichloromethane / Heptane | Soluble | Highly Soluble | Dissolve in minimal room temperature dichloromethane, then add heptane. | Good to Very Good | Useful if heat sensitivity is a concern. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Diethyl Ether)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of diethyl ether and gently warm the flask on a steam bath or in a warm water bath (ensure no open flames are nearby due to the high flammability of ether) while swirling until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Recrystallization from a Binary Solvent System (Ethyl Acetate/Hexane)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate required to just dissolve the solid.
-
Addition of Anti-solvent: While the solution is still hot, slowly add hexane dropwise with continuous swirling. Continue adding hexane until the solution becomes slightly and persistently turbid.
-
Clarification: Add a few drops of hot ethyl acetate to the turbid solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold mixture of ethyl acetate and hexane (in the approximate final ratio).
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
References
Technical Support Center: Synthesis of 3-Methylglutaric Anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methylglutaric anhydride (B1165640). The following sections detail the impact of catalyst and reagent choice on the reaction, provide experimental protocols, and offer solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 3-methylglutaric anhydride from 3-methylglutaric acid?
The most common method for synthesizing this compound is through the dehydration of 3-methylglutaric acid. This is typically achieved by heating the dicarboxylic acid with a dehydrating agent. Commonly used reagents include acetic anhydride and trifluoroacetic anhydride. Catalytic methods using sulfonic acids have also been reported for similar structures.
Q2: How does acetic anhydride work in the synthesis of this compound?
Acetic anhydride serves as both a dehydrating agent and a reactant. The mechanism involves the formation of a mixed anhydride intermediate. One of the carboxylic acid groups of 3-methylglutaric acid attacks a carbonyl carbon of acetic anhydride, forming a mixed anhydride and releasing a molecule of acetic acid. Subsequently, the second carboxylic acid group of the 3-methylglutaric acid moiety intramolecularly attacks the newly formed anhydride carbonyl, leading to the formation of the cyclic this compound and another molecule of acetic acid.[1][2]
Q3: Is trifluoroacetic anhydride (TFAA) a suitable alternative to acetic anhydride?
Yes, trifluoroacetic anhydride (TFAA) can be a more reactive alternative to acetic anhydride.[3][4] The strong electron-withdrawing effect of the three fluorine atoms makes the carbonyl carbons of TFAA highly electrophilic and thus more susceptible to nucleophilic attack.[5] This increased reactivity often allows for milder reaction conditions, such as lower temperatures and shorter reaction times, compared to acetic anhydride. However, TFAA is more expensive and requires careful handling due to its high reactivity and corrosiveness.[4]
Q4: Can a true catalyst be used for this dehydration reaction?
Yes, catalytic methods are available for the dehydration of dicarboxylic acids. For substituted glutaric acids, sulfonic acid catalysts like concentrated sulfuric acid or p-toluenesulfonic acid have been shown to be effective.[6][7] These catalysts allow for the dehydration by heating, often with the azeotropic removal of water using a solvent like toluene (B28343) or xylene, which can lead to high yields and simplified purification.[6]
Q5: What is the role of 4-dimethylaminopyridine (B28879) (DMAP) when used with acetic anhydride?
4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can significantly accelerate the cyclization when used in conjunction with acetic anhydride.[8][9] DMAP reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate.[10][11] This intermediate is a much more potent acylating agent than acetic anhydride itself, leading to a faster reaction, often at room temperature.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Anhydride | 1. Incomplete reaction due to insufficient heating or reaction time. 2. Presence of water in the starting material or solvent, leading to hydrolysis of the anhydride product.[12] 3. Ineffective catalyst or dehydrating agent. | 1. Increase reaction temperature or prolong the reaction time. Monitor the reaction progress using techniques like TLC or GC. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. Dry the 3-methylglutaric acid starting material if necessary. 3. Switch to a more powerful dehydrating agent like trifluoroacetic anhydride or employ a catalyst such as DMAP or a sulfonic acid. |
| Formation of Polymeric Byproducts | Intermolecular reactions between molecules of 3-methylglutaric acid can lead to the formation of linear polyanhydrides, especially at high concentrations or temperatures. | 1. Perform the reaction under more dilute conditions. 2. Use a method that favors intramolecular cyclization, such as using a highly reactive dehydrating agent at lower temperatures. |
| Difficulty in Removing the Catalyst/Byproducts | 1. Acetic acid byproduct from the use of acetic anhydride can be difficult to remove completely.[13] 2. Non-volatile acid catalysts like sulfuric acid or p-toluenesulfonic acid can co-distill with the product or require neutralization. | 1. Use a high-vacuum distillation to remove acetic acid. A co-distillation with a non-polar solvent can also be effective. 2. For non-volatile acid catalysts, consider a workup procedure involving washing the organic phase with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst before distillation. |
| Product is an Oil Instead of a Crystalline Solid | The presence of impurities, such as residual solvent, starting material, or byproducts, can lower the melting point of the this compound, causing it to appear as an oil or a semi-solid.[13] | 1. Ensure complete removal of solvents and byproducts through high-vacuum distillation. 2. Purify the product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[14] |
Quantitative Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of glutaric anhydrides using different methods, which can be considered analogous to the synthesis of this compound.
| Catalyst/Reagent | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Anhydride | α-Phenylglutaric Acid | Reflux | 1 | 82-86 | [14] |
| Acetic Anhydride | 3-Methylglutaric Acid Precursor | Steam Bath | 1 | 60-76 | [13] |
| p-Toluenesulfonic Acid | 1,1-Cyclohexyldiacetic Acid | Reflux in Toluene | 18 | 97 | [6] |
| None (Thermal Dehydration) | Glutaric Acid | 300 | - | - | [15] |
Experimental Protocols
Method 1: Dehydration using Acetic Anhydride
This protocol is adapted from the synthesis of α-phenylglutaric anhydride.[14]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylglutaric acid.
-
Reagent Addition: Add an excess of acetic anhydride (e.g., 2-3 equivalents) to the flask.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by the dissolution of the solid 3-methylglutaric acid.
-
Workup: a. Allow the reaction mixture to cool to room temperature. b. Remove the excess acetic anhydride and the acetic acid byproduct by distillation, initially at atmospheric pressure and then under reduced pressure. c. The crude this compound can be purified by vacuum distillation.
Method 2: Sulfonic Acid Catalyzed Dehydration with Azeotropic Water Removal
This protocol is based on a patented method for substituted glutaric anhydrides.[6][7]
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer, add 3-methylglutaric acid, a suitable solvent for azeotropic removal of water (e.g., toluene or xylene), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.1-1 mol%).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until no more water is collected.
-
Workup: a. Cool the reaction mixture to room temperature. b. The solvent can be removed by rotary evaporation. c. The crude product can be purified by vacuum distillation. If necessary, the acidic catalyst can be removed by washing the toluene solution with a saturated sodium bicarbonate solution before solvent removal and distillation.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Mechanism of dehydration using acetic anhydride.
Caption: Catalytic cycle of DMAP in anhydride synthesis.
References
- 1. reddit.com [reddit.com]
- 2. youtube.com [youtube.com]
- 3. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 4. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 5. quora.com [quora.com]
- 6. CN1603295A - Process for preparing substituted glutaric anhydride - Google Patents [patents.google.com]
- 7. CN1274657C - Process for preparing substituted glutaric anhydride - Google Patents [patents.google.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 10. homework.study.com [homework.study.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Reactions of Acid Anhydrides | Reactory [reactory.app]
Scaling up 3-Methylglutaric anhydride production without compromising purity
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of 3-methylglutaric anhydride (B1165640) while maintaining high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for 3-methylglutaric anhydride suitable for scaling up?
A1: A common and scalable route involves the dehydration of 3-methylglutaric acid. The acid itself can be synthesized through methods such as the condensation of acetaldehyde (B116499) with cyanoacetamide, followed by hydrolysis.[1][2] Another approach is the reaction of diethyl malonate and methyl crotonate.[1] For industrial-scale production, the direct dehydration of 3-methylglutaric acid using a dehydrating agent like acetic anhydride or through thermal means is often preferred due to its relative simplicity.[3][4]
Q2: What are the critical process parameters to control during the scale-up of the dehydration reaction?
A2: Key parameters to monitor and control include:
-
Temperature: The dehydration of 3-methylglutaric acid is an endothermic process requiring elevated temperatures. However, excessive temperatures can lead to side reactions and the formation of colored impurities.
-
Pressure (Vacuum): The removal of water is crucial to drive the reaction to completion. Applying a vacuum helps in efficiently removing water as it is formed.
-
Agitation: Proper mixing is essential to ensure uniform heat distribution and prevent localized overheating, which can cause product degradation.
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion, but prolonged reaction times at high temperatures can increase impurity formation.
Q3: What are the primary impurities encountered during the large-scale production of this compound?
A3: The main impurities include:
-
3-Methylglutaric Acid: Incomplete dehydration will result in the presence of the starting material.
-
Polymeric Residues: Overheating or prolonged reaction times can lead to the formation of higher molecular weight byproducts.
-
Colored Impurities: The presence of trace contaminants or side reactions at elevated temperatures can result in discoloration of the final product.
-
Residual Solvents/Reagents: If a dehydrating agent like acetic anhydride is used, it must be effectively removed during purification.
Q4: How can I prevent the hydrolysis of this compound during workup and storage?
A4: this compound is sensitive to moisture. To prevent hydrolysis back to 3-methylglutaric acid, it is crucial to:
-
Work in a dry environment and use dry equipment.
-
Store the final product in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
For long-term storage, keep it in a cool, dry place.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Probable Cause | Recommended Solution |
| Incomplete dehydration of 3-methylglutaric acid. | - Increase the reaction temperature within the recommended range. - Improve the efficiency of water removal by applying a higher vacuum or using a more efficient water trap. - Ensure adequate mixing to promote uniform reaction. |
| Product loss during purification. | - Optimize the distillation parameters (pressure and temperature) to minimize losses in the fore-run and residue. - Ensure the condenser is efficiently cooling the vapor to prevent product loss. |
| Hydrolysis of the anhydride during workup. | - Use anhydrous solvents and reagents for any post-reaction processing. - Minimize the exposure of the product to atmospheric moisture. |
Issue 2: Product Discoloration (Yellow or Brown Tint)
| Probable Cause | Recommended Solution |
| Overheating during the reaction or distillation. | - Carefully control the temperature of the reaction mixture and the distillation pot. - Use a well-controlled heating mantle or oil bath. - Consider using a thin-film evaporator for distillation to minimize thermal stress on the product.[6] |
| Presence of impurities in the starting material. | - Ensure the 3-methylglutaric acid used is of high purity. - Consider a purification step for the starting material if necessary. |
| Extended reaction time at high temperatures. | - Optimize the reaction time to ensure complete conversion without unnecessary heating. - Monitor the reaction progress using in-process controls (e.g., IR spectroscopy to track the disappearance of the carboxylic acid peak). |
Issue 3: Inconsistent Purity Between Batches
| Probable Cause | Recommended Solution |
| Variations in raw material quality. | - Establish strict quality control specifications for incoming 3-methylglutaric acid. |
| Inconsistent process parameters. | - Implement and adhere to a strict Standard Operating Procedure (SOP) for all process parameters (temperature, pressure, time, agitation). |
| Inefficient purification. | - Validate the distillation process to ensure consistent removal of impurities. - Regularly maintain and clean the distillation equipment. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
This protocol describes the dehydration of 3-methylglutaric acid.
Materials:
-
3-Methylglutaric Acid (>98% purity)
-
Dehydrating agent (e.g., Acetic Anhydride, optional)
-
High-vacuum pump
-
Jacketed glass reactor with overhead stirrer, condenser, and receiver flask
Procedure:
-
Charge the reactor with 3-methylglutaric acid.
-
If using a dehydrating agent, add it to the reactor (typically in a 1.1 to 1.5 molar excess).
-
Begin agitation and slowly heat the mixture.
-
If no dehydrating agent is used, gradually apply vacuum to the system.
-
Heat the mixture to 140-160°C under vacuum (e.g., <10 mmHg).
-
Water (or acetic acid if used as a dehydrating agent) will begin to distill off.
-
Continue heating until no more distillate is collected.
-
The crude this compound can then be purified by vacuum distillation.
Protocol 2: Quality Control and Purity Analysis by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for mobile phase pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Standard Preparation: Accurately weigh and dissolve this compound and 3-methylglutaric acid (as a potential impurity standard) in a suitable solvent (e.g., acetonitrile) to prepare stock solutions. Prepare a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Accurately weigh a sample of the produced this compound and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
UV detection wavelength: 210 nm
-
-
Analysis: Inject the standards and the sample solution into the HPLC system and record the chromatograms.
-
Quantification: Determine the purity of this compound and the concentration of 3-methylglutaric acid impurity by comparing the peak areas with the calibration curves.
Data Presentation
Table 1: Typical Purity Profile of this compound at Different Production Scales
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Production Scale (100 kg) |
| Purity (by HPLC) | >99.0% | >98.5% | >98.0% |
| 3-Methylglutaric Acid | <0.5% | <1.0% | <1.5% |
| Color | White to off-white | Off-white to pale yellow | Pale yellow |
| Melting Point | 44-46°C | 43-46°C | 42-45°C |
Table 2: Comparison of Analytical Methods for Purity Determination
| Method | Principle | Advantages | Disadvantages |
| HPLC | Separation based on polarity | High sensitivity and specificity for both anhydride and diacid | Requires specialized equipment and method development |
| GC-MS | Separation based on volatility and mass-to-charge ratio | Excellent for identifying volatile impurities | May require derivatization for non-volatile impurities like the diacid[7][8] |
| Titration | Acid-base neutralization | Simple, rapid, and cost-effective for assay determination | Not specific; titrates both the anhydride (after hydrolysis) and any acidic impurities |
| FTIR | Infrared absorption | Quick identification of the anhydride functional group and absence of carboxylic acid | Not quantitative without proper calibration |
Visualizations
Caption: Workflow for the scaled-up production of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic acid anhydride - Wikipedia [en.wikipedia.org]
- 4. CN1603295A - Process for preparing substituted glutaric anhydride - Google Patents [patents.google.com]
- 5. fishersci.dk [fishersci.dk]
- 6. US3651095A - Process for the purification of trimellitic anhydride - Google Patents [patents.google.com]
- 7. Simultaneous determination of trimellitic anhydride and its trimellitic acid impurity by GC/FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative NMR Analysis of 3-Methylglutaric Anhydride and Related Compounds
A detailed guide to the ¹H and ¹³C NMR spectral features of 3-methylglutaric anhydride (B1165640), with a comparative analysis against glutaric anhydride and 3,3-dimethylglutaric anhydride. This guide provides researchers, scientists, and drug development professionals with key spectral data, experimental protocols, and a visual representation of structure-spectra correlations.
This report presents a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-methylglutaric anhydride. For a thorough understanding and to provide a valuable comparative context, the spectral data of glutaric anhydride and 3,3-dimethylglutaric anhydride are also included. This information is crucial for the structural elucidation and quality control of these compounds in various research and development settings.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for this compound and its analogs. All data is referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Table 1: ¹H NMR Spectral Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CH₃ | 1.14 | Doublet | 6.3 |
| -CH₂ (diastereotopic) | 2.42 | Multiplet | ||
| -CH₂ (diastereotopic) | 2.87 | Multiplet | ||
| -CH | 2.33 | Multiplet | ||
| Glutaric Anhydride | -CH₂ (C3) | 2.09 | Quintet | 6.5 |
| -CH₂ (C2, C4) | 2.76 | Triplet | 6.5 | |
| 3,3-Dimethylglutaric Anhydride | -CH₃ | 1.15 | Singlet | |
| -CH₂ | 2.60 | Singlet |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | -CH₃ | 21.5 |
| C3 | 28.9 | |
| C2, C4 | 45.1 | |
| C1, C5 (C=O) | 171.2 | |
| Glutaric Anhydride | C3 | 18.9 |
| C2, C4 | 34.5 | |
| C1, C5 (C=O) | 172.6 | |
| 3,3-Dimethylglutaric Anhydride | -CH₃ | 27.8 |
| C3 | 33.1 | |
| C2, C4 | 48.9 | |
| C1, C5 (C=O) | 170.5 |
Structure-Spectra Correlation
The relationship between the chemical structure of this compound and its NMR signals is visualized in the following diagram. This illustrates the origin of the distinct signals observed in the ¹H and ¹³C NMR spectra due to the different chemical environments of the nuclei.
Caption: Correlation of ¹H and ¹³C NMR signals with the molecular structure of this compound.
Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for the compounds cited in this guide.
1. Sample Preparation
-
Apparatus: 5 mm NMR tubes, volumetric flasks, analytical balance, Pasteur pipettes.
-
Reagents: Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) TMS, this compound, glutaric anhydride, 3,3-dimethylglutaric anhydride.
-
Procedure:
-
Accurately weigh approximately 10-20 mg of the solid anhydride sample and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Software: Standard spectrometer control and data processing software (e.g., TopSpin, VnmrJ).
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1.0 - 2.0 seconds.
-
Acquisition Time (aq): Approximately 3-4 seconds.
-
Spectral Width (sw): 10-12 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2.0 seconds.
-
Acquisition Time (aq): Approximately 1-2 seconds.
-
Spectral Width (sw): 200-240 ppm.
-
Temperature: 298 K.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. For spectra where TMS is not present, the residual solvent peak of CDCl₃ can be used as a secondary reference (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to elucidate the connectivity of the protons.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.
Interpreting the Mass Spectrum of 3-Methylglutaric Anhydride: A Comparative Guide
For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as a cornerstone technique for molecular structure elucidation. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of 3-Methylglutaric anhydride (B1165640), comparing its fragmentation pattern to established principles for cyclic anhydrides. Experimental data is presented to support the analysis, offering a clear benchmark for compound identification.
Data Presentation: Quantitative Analysis of 3-Methylglutaric Anhydride Fragmentation
The mass spectrum of this compound (C₆H₈O₃, Molecular Weight: 128.13 g/mol ) exhibits a distinct fragmentation pattern under electron ionization.[1][2] The molecular ion peak (M⁺) is observed, and a series of characteristic fragment ions provide structural insights. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below.
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Fragment Structure |
| 128 | 5 | [C₆H₈O₃]⁺ | Molecular Ion |
| 84 | 100 | [C₄H₄O₂]⁺ | Loss of CO₂ |
| 56 | 85 | [C₃H₄O]⁺ | Loss of CO from m/z 84 |
| 42 | 95 | [C₂H₂O]⁺ | Ketenyl Cation |
| 41 | 70 | [C₃H₅]⁺ | Allyl Cation |
| 28 | 30 | [CO]⁺ | Carbon Monoxide |
Fragmentation Pathway of this compound
The fragmentation of this compound follows a logical pathway initiated by the loss of stable neutral molecules. The proposed fragmentation mechanism is visualized in the following diagram:
Caption: Proposed fragmentation pathway of this compound under electron ionization.
Experimental Protocols
The mass spectrum of this compound was obtained using a standard electron ionization mass spectrometer. The following protocol outlines the typical procedure for acquiring such data for a small organic molecule.
Objective: To obtain the electron ionization (EI) mass spectrum of this compound.
Instrumentation:
-
A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.
-
Electron ionization source.
-
Quadrupole or time-of-flight mass analyzer.
Procedure:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Introduction into the Mass Spectrometer:
-
GC-MS: The sample solution is injected into the gas chromatograph. The compound is separated from the solvent and elutes into the mass spectrometer's ion source.
-
Direct Insertion Probe: A small amount of the sample is placed in a capillary tube, the solvent is evaporated, and the probe is inserted directly into the ion source. The sample is then heated to induce vaporization.
-
-
Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a molecular ion (M⁺), and to fragment into smaller, positively charged ions.[3][4]
-
Mass Analysis: The positively charged ions are accelerated into the mass analyzer. The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Acquisition: The data is processed by a computer to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.
Data Analysis:
The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment peaks. The fragmentation pattern is then interpreted to deduce the structure of the molecule. This involves identifying the neutral losses that lead to the observed fragment ions. The interpretation is often aided by comparison with spectral libraries and known fragmentation patterns of similar compound classes.[5][6]
References
A Comparative Guide to Functional Group Identification in 3-Methylglutaric Anhydride using FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of 3-Methylglutaric Anhydride (B1165640) and its Alternatives via Fourier-Transform Infrared (FTIR) Spectroscopy.
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of 3-Methylglutaric anhydride and common alternative cyclic anhydrides, namely glutaric anhydride and succinic anhydride. Understanding the characteristic vibrational frequencies of these molecules is crucial for confirming their identity, assessing purity, and monitoring reaction progress in various research and development applications, including pharmaceutical synthesis.
Functional Group Analysis of this compound
This compound is a cyclic acid anhydride. The primary functional groups that give rise to distinct absorption bands in its infrared spectrum are the carbonyl (C=O) groups of the anhydride moiety and the carbon-oxygen-carbon (C-O-C) ether linkage. Additionally, absorptions corresponding to C-H bond stretching and bending are expected.
As a saturated cyclic anhydride, this compound is predicted to exhibit two characteristic carbonyl stretching bands. This splitting arises from the symmetric and asymmetric stretching vibrations of the two carbonyl groups. For saturated cyclic anhydrides, these peaks typically appear in the ranges of 1870–1845 cm⁻¹ (asymmetric stretch) and 1800–1775 cm⁻¹ (symmetric stretch).[1] A key feature of cyclic anhydrides is that the lower wavenumber (symmetric) carbonyl peak is generally more intense than the higher wavenumber (asymmetric) peak.[1] Furthermore, a significant C-O-C stretching band is expected to be observed in the region of 1300–1000 cm⁻¹.[1]
Comparative FTIR Data
To facilitate the identification and differentiation of this compound, the following table summarizes its expected FTIR absorption peaks alongside the experimentally determined peaks for glutaric anhydride and succinic anhydride.
| Functional Group | Vibration Mode | This compound (Expected, cm⁻¹) | Glutaric Anhydride (Observed, cm⁻¹) | Succinic Anhydride (Observed, cm⁻¹) |
| Carbonyl (C=O) | Asymmetric Stretch | 1870–1845 | ~1860 | 1867 |
| Carbonyl (C=O) | Symmetric Stretch | 1800–1775 | ~1780 | 1785 |
| C-O-C | Stretching | 1300–1000 | ~1220 | ~1230 |
| C-H | Stretching | 2960-2850 | 2950-2850 | 2950-2850 |
| C-H | Bending | 1470–1350 | ~1420, ~1380 | ~1420, ~1370 |
Note: The peak positions for glutaric anhydride and succinic anhydride are approximate values derived from typical spectra and may vary slightly based on the experimental conditions.
Experimental Protocol: FTIR Spectroscopy of a Solid Sample (KBr Pellet Method)
This protocol outlines the steps for acquiring an FTIR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.
Materials:
-
This compound (or other solid analyte)
-
FTIR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry KBr powder to the mortar. The sample-to-KBr ratio should be roughly 1:100.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.
-
-
Pellet Formation:
-
Transfer the powdered mixture into the collar of a clean and dry pellet die.
-
Level the surface of the powder gently with a spatula.
-
Place the plunger into the die body and transfer the assembly to a hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Logical Workflow for Functional Group Identification
The following diagram illustrates the logical workflow for identifying the functional groups in an unknown compound using FTIR spectroscopy, with this compound as an example.
Caption: Logical workflow for identifying functional groups using FTIR.
References
A Comparative Guide to the Reactivity of 3-Methylglutaric Anhydride and Glutaric Anhydride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. Cyclic anhydrides, such as 3-Methylglutaric anhydride (B1165640) and its parent compound, glutaric anhydride, are versatile intermediates prized for their reactivity in forming ester and amide linkages. This guide provides an objective comparison of the reactivity of these two compounds, supported by established chemical principles and outlining detailed experimental protocols for their evaluation.
Theoretical Comparison of Reactivity
The reactivity of cyclic anhydrides in nucleophilic acyl substitution reactions is primarily governed by two key factors: the electrophilicity of the carbonyl carbons and steric hindrance around the reaction centers.
Electronic Effects: The primary structural difference between the two molecules is the presence of a methyl group at the 3-position of the glutaric anhydride ring. Alkyl groups, such as a methyl group, are known to be electron-donating through an inductive effect (+I). This effect increases the electron density on the adjacent carbonyl carbons, thereby reducing their electrophilicity. A lower electrophilicity makes the carbonyl carbons less susceptible to attack by nucleophiles.
Steric Effects: The methyl group also introduces steric bulk to the ring structure. This steric hindrance can impede the approach of a nucleophile to the carbonyl carbons, further slowing down the reaction rate.
Based on these principles, it is hypothesized that 3-Methylglutaric anhydride is less reactive than glutaric anhydride towards nucleophilic attack.
Quantitative Data Summary
To provide a quantitative basis for comparison, the following table summarizes key physical and chemical properties. As direct experimental kinetic data is unavailable, a representative activation energy for the hydrolysis of succinic anhydride (a closely related cyclic anhydride) from a computational study is included to provide context[1]. It is expected that glutaric anhydride would have a similar activation energy, while this compound would have a higher activation energy due to the aforementioned electronic and steric effects.
| Property | This compound | Glutaric Anhydride |
| Molecular Formula | C₆H₈O₃ | C₅H₆O₃ |
| Molecular Weight | 128.13 g/mol | 114.10 g/mol |
| Melting Point | 42-46 °C | 55-57 °C |
| Boiling Point | 180-182 °C @ 25 mmHg | 287 °C |
| Predicted Relative Reactivity | Lower | Higher |
| Supporting Analogous Data (Activation Energy for Hydrolysis) | Expected to be > 47.7 kcal/mol | Similar to Succinic Anhydride (47.7 kcal/mol)[1] |
Experimental Protocols
For researchers wishing to quantify the reactivity differences between these two anhydrides, the following detailed experimental protocols are provided.
Determination of Hydrolysis Rate by pH-Stat Titration
This method monitors the rate of hydrolysis by measuring the amount of base required to neutralize the carboxylic acid produced over time.
Materials:
-
This compound
-
Glutaric anhydride
-
pH-stat or autotitrator
-
Standardized 0.01 M Sodium Hydroxide (NaOH) solution
-
Thermostatted reaction vessel
-
Magnetic stirrer
-
Deionized water
Procedure:
-
Set the temperature of the reaction vessel to the desired temperature (e.g., 25 °C).
-
Add a known volume of deionized water to the reaction vessel and let it equilibrate.
-
Calibrate the pH electrode and set the pH-stat to maintain a constant pH (e.g., pH 7.0).
-
Accurately weigh a small amount of the anhydride and dissolve it in a minimal amount of a dry, inert solvent (e.g., dioxane) if necessary.
-
Initiate the reaction by adding the anhydride solution to the reaction vessel with vigorous stirring.
-
The pH-stat will automatically titrate the forming carboxylic acid with the NaOH solution to maintain the set pH.
-
Record the volume of NaOH added as a function of time.
-
The initial rate of reaction can be determined from the initial slope of the plot of volume of NaOH added versus time.
-
Repeat the experiment under identical conditions for the other anhydride.
Comparative Aminolysis Rate by UV-Vis Spectrophotometry
This protocol uses a chromophoric amine to monitor the progress of the aminolysis reaction. The disappearance of the amine or the appearance of the product can be followed spectrophotometrically.
Materials:
-
This compound
-
Glutaric anhydride
-
A chromophoric amine (e.g., p-nitroaniline)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Anhydrous solvent (e.g., acetonitrile)
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of known concentrations of the anhydrides and the chromophoric amine in the chosen anhydrous solvent.
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the chromophoric amine.
-
Equilibrate the stock solutions and the cuvette to the desired reaction temperature.
-
In the cuvette, mix known volumes of the anhydride and amine solutions to initiate the reaction.
-
Immediately start recording the absorbance at the chosen wavelength at regular time intervals.
-
The rate of the reaction can be determined by plotting the absorbance versus time and fitting the data to an appropriate kinetic model (e.g., pseudo-first-order if one reactant is in large excess).
-
Repeat the experiment for the other anhydride under identical conditions.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to Alternatives for 3-Methylglutaric Anhydride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
3-Methylglutaric anhydride (B1165640) is a valuable reagent in organic synthesis, frequently employed as a chiral building block and in the desymmetrization of meso compounds. However, the pursuit of alternative reagents is often driven by factors such as cost, availability, and the desire for different reactivity profiles or improved stereoselectivity. This guide provides an objective comparison of viable alternatives to 3-methylglutaric anhydride, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.
Key Alternatives and Their Applications
Several cyclic anhydrides serve as effective alternatives to this compound, each with distinct properties. The most common substitutes include itaconic anhydride and succinic anhydride. These molecules, like this compound, are pivotal in reactions such as acylation, aminolysis, and enantioselective ring-opening, which are fundamental steps in the synthesis of complex molecules and pharmaceuticals.
Itaconic Anhydride: Derived from the pyrolysis of citric acid, itaconic anhydride is a bio-based "platform chemical".[1] Its structure, featuring a reactive exocyclic double bond, offers unique opportunities for further functionalization through reactions like Michael additions and polymerizations.[2]
Succinic Anhydride: As the acid anhydride of succinic acid, this colorless solid is a fundamental building block in organic synthesis.[3] It readily undergoes hydrolysis and reacts with alcohols and amines to form monoesters and succinamic acids, respectively, making it a versatile reagent for introducing a four-carbon chain.[3]
Performance Comparison in Asymmetric Synthesis
A critical application of these anhydrides is in the asymmetric desymmetrization of meso-diols, a powerful strategy for creating chiral centers. The performance of this compound and its alternatives in such reactions can be compared based on yield and enantiomeric excess (ee).
While direct, side-by-side comparative studies under identical conditions are limited in published literature, we can infer performance from various enantioselective reactions. For instance, the desymmetrization of meso-diols often employs chiral catalysts, and the choice of anhydride can significantly influence the outcome.
Table 1: Illustrative Performance in Enantioselective Desymmetrization of Meso-Diols
| Anhydride | Diol Substrate | Catalyst/Method | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Isobutyric Anhydride | meso-1,2-cyclohexanediol | C2-symmetric chiral 4-pyrrolidinopyridine (B150190) | 92 | 88 | [4] |
| Vinyl Benzoate (Acyl Donor) | 2-methyl-1,3-propanediol | Dinuclear Zinc Asymmetric Catalyst | 89 | 82 | [5] |
| Isobutyric Anhydride | meso-2,3-butanediol | C2-symmetric chiral 4-pyrrolidinopyridine | 78 | 53 | [4] |
Note: Data presented is for illustrative purposes to show typical yields and enantioselectivities in desymmetrization reactions. Direct comparison requires studies where the anhydrides are varied while all other conditions are kept constant.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published research. Below are representative protocols for key reactions involving cyclic anhydrides.
General Procedure for C2-Symmetric Chiral 4-Pyrrolidinopyridine-Catalyzed Desymmetrization of a meso-Diol
This protocol is adapted from the work of Kawabata, T. et al. and is representative of the enantioselective acylation of a meso-diol.[4]
Materials:
-
meso-1,2-cyclohexanediol (1.0 equiv)
-
Isobutyric anhydride (1.5 equiv)
-
C2-symmetric chiral 4-pyrrolidinopyridine catalyst (5 mol %)
-
Chloroform (B151607) (anhydrous)
Procedure:
-
To a solution of meso-1,2-cyclohexanediol and the chiral catalyst in anhydrous chloroform at -40 °C is added isobutyric anhydride.
-
The reaction mixture is stirred at this temperature for 24 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.
-
The aqueous layer is extracted with chloroform.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by silica (B1680970) gel column chromatography to afford the monoacylated product.
-
The yield and enantiomeric excess are determined by standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC).[4]
Reaction Pathways and Workflows
Visualizing the flow of a chemical process can greatly enhance understanding. The following diagrams, generated using Graphviz, illustrate a typical desymmetrization reaction and a general experimental workflow.
Caption: Enantioselective desymmetrization of a meso-diol.
Caption: General experimental workflow for synthesis.
Conclusion
While this compound remains a staple in organic synthesis, alternatives such as itaconic anhydride and succinic anhydride offer distinct advantages in terms of reactivity, availability, and potential for further transformations. The choice of reagent will ultimately depend on the specific requirements of the synthetic target and the desired stereochemical outcome. The data and protocols presented in this guide are intended to provide a foundation for researchers to make informed decisions when selecting an appropriate cyclic anhydride for their work. Further direct comparative studies are warranted to provide a more comprehensive understanding of the relative performance of these valuable reagents.
References
- 1. Enzymatic Kinetic Resolution of Secondary Alcohols Using an Ionic Anhydride Generated In Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent topics in the desymmetrization of meso-diols [ouci.dntb.gov.ua]
- 3. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 4. BJOC - Asymmetric desymmetrization of meso-diols by C2-symmetric chiral 4-pyrrolidinopyridines [beilstein-journals.org]
- 5. Desymmetrization of meso 1,3- and 1,4-diols with a dinuclear zinc asymmetric catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Determining the Purity of 3-Methylglutaric Anhydride
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount for the integrity and reproducibility of experimental results. 3-Methylglutaric anhydride (B1165640), a key building block in the synthesis of various organic molecules and pharmaceutical intermediates, is no exception. This guide provides a comprehensive comparison of the primary analytical methods for determining the purity of 3-Methylglutaric anhydride: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetry. Detailed experimental protocols and comparative performance data are presented to assist in selecting the most appropriate method for your specific analytical needs.
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on several factors, including the expected impurities, the required precision and accuracy, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of the four most common methods for analyzing this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Titrimetry |
| Principle | Separation based on polarity | Separation based on volatility and interaction with the stationary phase | Signal intensity is directly proportional to the number of atomic nuclei | Neutralization reaction of the anhydride and its diacid form |
| Primary Use | Quantitation of the anhydride and non-volatile impurities, particularly the corresponding diacid. | Quantitation of volatile and semi-volatile impurities and the anhydride itself (often after derivatization). | Absolute purity determination without the need for a specific reference standard of the analyte. | Assay of the total anhydride and diacid content. |
| Linearity (r²) | > 0.999 | > 0.999 | Not applicable (Direct Method) | Not applicable (Direct Method) |
| Limit of Detection (LOD) | ~0.01% | ~0.005% (with derivatization) | ~0.1% | ~0.5% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.02% (with derivatization) | ~0.3% | ~1.5% |
| Precision (RSD) | < 2% | < 3% | < 1% | < 2% |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% | 98-102% |
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing and validating a suitable analytical method. The synthesis of this compound typically involves the dehydration of 3-methylglutaric acid.[1] Therefore, the primary impurity is the unreacted starting material. Other potential impurities can arise from the starting materials used in the synthesis of the diacid or from side reactions.
Common Potential Impurities:
-
3-Methylglutaric Acid: The most common impurity, resulting from incomplete dehydration or hydrolysis of the anhydride.
-
Starting Materials: Residual reagents from the synthesis of 3-methylglutaric acid, such as diethyl malonate and methyl crotonate, or acetaldehyde (B116499) and cyanoacetamide.[2][3]
-
Residual Solvents: Solvents used during the synthesis and purification process, such as acetic acid or acetic anhydride.[2]
-
Polymers: Small amounts of polymeric material can form under certain conditions.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the purity assessment of this compound, offering excellent separation of the anhydride from its primary impurity, 3-methylglutaric acid.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical starting condition could be 95:5 Water:Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent, such as acetonitrile, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantitation: Purity is typically determined by area normalization, where the peak area of this compound is expressed as a percentage of the total peak area. For higher accuracy, an external standard of purified this compound can be used to create a calibration curve.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile impurities and can be used to determine the purity of this compound, although derivatization is often required to improve its thermal stability and chromatographic behavior.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) or cyanopropylsiloxane stationary phase.
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 280 °C (FID).
Sample Preparation (with Derivatization): To analyze for the presence of 3-methylglutaric acid and to improve the chromatography of the anhydride, a derivatization step is necessary. Methylation is a common approach.[4]
-
React a known amount of the sample with a methylating agent such as diazomethane (B1218177) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert the acid to its methyl ester and the anhydride to a more stable derivative.
-
Dissolve the derivatized sample in a suitable solvent like dichloromethane (B109758) or acetone (B3395972).
Quantitation: Purity is determined by area percent from the resulting chromatogram, assuming that all components have a similar response factor in the FID. For MS detection, specific ion monitoring can be used for more selective and sensitive quantification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[5][6]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Experimental Protocol:
-
Internal Standard: Select a certified internal standard of known purity with a simple ¹H NMR spectrum that does not have signals overlapping with those of this compound (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition:
-
Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals being integrated to ensure full relaxation and accurate quantification.
-
Use a 90° pulse angle.
-
-
Quantitation: The purity of this compound is calculated by comparing the integral of a characteristic, well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard, taking into account the number of protons each signal represents, the molar masses, and the weights of the analyte and the standard.[7][8]
Titrimetry
Titrimetry provides a straightforward and cost-effective method for determining the total amount of anhydride and its corresponding diacid.
Principle: this compound reacts with water to form 3-methylglutaric acid. Both the anhydride (which hydrolyzes in situ) and any pre-existing diacid can be titrated with a standardized solution of a strong base, such as sodium hydroxide.
Experimental Protocol:
-
Reagents: Standardized 0.1 M Sodium Hydroxide (NaOH) solution, phenolphthalein (B1677637) indicator, and a suitable solvent (e.g., a mixture of acetone and water).
-
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample into a flask.
-
Dissolve the sample in 50 mL of acetone.
-
Add 50 mL of distilled water to hydrolyze the anhydride to the diacid. This process can be accelerated by gentle heating.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized 0.1 M NaOH solution until a persistent pink endpoint is observed.
-
Calculation: The purity of the this compound is calculated based on the volume of NaOH consumed, its molarity, and the initial weight of the sample. Each mole of this compound reacts with two moles of NaOH after hydrolysis.
Mandatory Visualizations
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 8. usp.org [usp.org]
Gas chromatography-mass spectrometry (GC-MS) of 3-Methylglutaric anhydride derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gas chromatography-mass spectrometry (GC-MS) methods for the analysis of 3-methylglutaric acid, the hydrolysis product of 3-methylglutaric anhydride (B1165640). The focus is on the derivatization techniques required to make this non-volatile organic acid amenable to GC-MS analysis. This document outlines detailed experimental protocols, presents quantitative data for comparison, and visualizes key experimental workflows.
Introduction
3-Methylglutaric acid is a dicarboxylic acid of clinical interest, particularly in the diagnosis of inborn errors of metabolism such as 3-methylglutaconic aciduria.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of organic acids in biological fluids.[2] However, due to its low volatility, 3-methylglutaric acid requires a derivatization step to increase its thermal stability and volatility for successful GC analysis.[3] The most common derivatization technique is silylation, which replaces active hydrogens on the carboxyl groups with a trimethylsilyl (B98337) (TMS) group.[4]
This guide compares the analytical parameters of the di-trimethylsilyl (2TMS) derivative of 3-methylglutaric acid, providing researchers with the necessary information to select and implement a suitable analytical method.
Comparison of Derivatization and Analytical Methods
While various derivatization techniques exist for organic acids, silylation is the most prevalent for GC-MS analysis. This section focuses on the trimethylsilyl derivative of 3-methylglutaric acid.
Data Presentation: Quantitative GC-MS Parameters
The following table summarizes the key quantitative parameters for the analysis of the di-trimethylsilyl (2TMS) derivative of 3-methylglutaric acid.
| Parameter | Di-trimethylsilyl (2TMS) Derivative | Data Source |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | [5][6] |
| Molecular Weight | 292 g/mol (as 2TMS derivative) | Calculated |
| Retention Index (RI) | 1417-1450 (non-polar column, temp. ramp) | [7] |
| Key Mass Fragments (m/z) | 277 (Quantifier) , 147, 73 | [8] |
| **Linearity (R²) ** | 0.9998 | [9] |
| Analytical Method | GC-MS/MS (Triple Quadrupole) | [9] |
Note: Limits of Detection (LOD) and Quantification (LOQ) are highly method and instrument-dependent and were not specifically available for 3-methylglutaric acid in the reviewed literature. However, for dicarboxylic acids in general, silylation with BSTFA can achieve detection limits in the low ng/m³ range in atmospheric aerosol samples.[5][6]
Experimental Protocols
This section provides a detailed methodology for the analysis of 3-methylglutaric acid in a urine matrix, a common application for this type of analysis.
Protocol 1: Trimethylsilyl (TMS) Derivatization for GC-MS Analysis of 3-Methylglutaric Acid in Urine
This protocol is a synthesized procedure based on common practices for urinary organic acid analysis.[2][3][9]
1. Sample Preparation (Urine)
-
a. Normalization: To account for variations in urine concentration, it is recommended to normalize the sample to the creatinine (B1669602) concentration. A typical normalization is to 1.25 mmol/L.[9]
-
b. Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample) to an aliquot of the normalized urine.
-
c. Extraction:
-
Perform a liquid-liquid extraction to isolate the organic acids.
-
Acidify the urine sample with an appropriate acid (e.g., HCl) to a pH below 2.
-
Add a water-immiscible organic solvent (e.g., ethyl acetate).
-
Vortex the mixture vigorously and then centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction process to improve recovery.
-
-
d. Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
2. Derivatization
-
a. Reagents:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[9]
-
Pyridine (as a catalyst)
-
-
b. Procedure:
-
To the dried extract, add the derivatization reagent mixture (e.g., a solution of BSTFA and pyridine).
-
Cap the vial tightly and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
3. GC-MS Analysis
-
a. Gas Chromatograph (GC) Conditions (Example):
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[9]
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250-280°C.
-
Oven Temperature Program: An initial temperature of around 70°C, followed by a temperature ramp to a final temperature of approximately 300°C. The specific ramp rates and hold times should be optimized for the separation of the target analytes.
-
-
b. Mass Spectrometer (MS) Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and identification of unknown compounds.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, monitoring the characteristic ions of the 2TMS-3-methylglutaric acid derivative (m/z 277, 147, 73).[8] MRM on a triple quadrupole instrument will offer the highest selectivity and sensitivity.[9]
-
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of 3-methylglutaric acid from a biological sample.
Caption: Experimental workflow for GC-MS analysis of 3-methylglutaric acid.
Fragmentation Pathway of 2TMS-3-Methylglutaric Acid
The following diagram illustrates the proposed electron ionization (EI) fragmentation of the di-trimethylsilyl (2TMS) derivative of 3-methylglutaric acid.
Caption: Proposed fragmentation of 2TMS-3-methylglutaric acid in EI-GC-MS.
This guide provides a foundational understanding of the GC-MS analysis of 3-methylglutaric anhydride derivatives. For specific applications, further method development and validation are essential.
References
- 1. 3-Methylglutaric acid, 2TMS derivative [webbook.nist.gov]
- 2. Quantitative Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry [annlabmed.org]
- 3. erndim.org [erndim.org]
- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Methylglutaric acid, 2TMS derivative [webbook.nist.gov]
- 8. 3-Methylglutaric acid, 2TMS derivative [webbook.nist.gov]
- 9. academic.oup.com [academic.oup.com]
A Comparative Analysis of 3-Methylglutaric Anhydride and 3,3-dimethylglutaric Anhydride for Researchers and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. This guide provides a detailed comparative study of two closely related cyclic anhydrides: 3-Methylglutaric anhydride (B1165640) and 3,3-dimethylglutaric anhydride. This analysis, supported by physicochemical data, reactivity profiles, and relevant biological pathways, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of reagents is crucial for experimental design and execution. The following table summarizes the key physicochemical characteristics of 3-Methylglutaric anhydride and 3,3-dimethylglutaric anhydride.
| Property | This compound | 3,3-dimethylglutaric Anhydride |
| CAS Number | 4166-53-4[1] | 4160-82-1[2][3][4][5] |
| Molecular Formula | C₆H₈O₃[1] | C₇H₁₀O₃[2][3][4][5] |
| Molecular Weight | 128.13 g/mol [1] | 142.15 g/mol [2][3][4][5] |
| Melting Point | 42-46 °C[6] | 124-126 °C[2][4] |
| Boiling Point | 180-182 °C at 25 mmHg[6] | 181 °C at 25 mmHg[2][4] |
| Appearance | White to off-white crystalline powder or low-melting solid[6] | White to off-white crystalline powder[2][4] |
| Moisture Sensitivity | Moisture sensitive[6] | Moisture sensitive |
The most notable difference in their physical properties is the significantly higher melting point of 3,3-dimethylglutaric anhydride. This can be attributed to the gem-dimethyl group on the C3 position, which likely leads to a more ordered and stable crystal lattice structure compared to the single methyl group in this compound. Both compounds exhibit sensitivity to moisture, a common characteristic of anhydrides, necessitating careful handling and storage under inert conditions to prevent hydrolysis to their corresponding dicarboxylic acids.
Chemical Reactivity and Performance: A Structural Perspective
The reactivity of these anhydrides is primarily dictated by the electrophilicity of the carbonyl carbons and the steric hindrance around the anhydride ring. Both molecules readily undergo nucleophilic acyl substitution reactions such as esterification, amidation, and hydrolysis.
Steric Effects on Reactivity:
The key structural difference between the two molecules is the substitution at the C3 position. This compound possesses a single methyl group, which introduces a moderate level of steric hindrance. In contrast, 3,3-dimethylglutaric anhydride has two methyl groups at the same position, creating significantly more steric bulk around the reactive carbonyl centers.
This difference in steric hindrance is expected to have a direct impact on their reaction kinetics. It is anticipated that This compound will exhibit faster reaction rates in nucleophilic attacks compared to 3,3-dimethylglutaric anhydride. The gem-dimethyl group in the latter shields the electrophilic carbonyl carbons more effectively, making it more challenging for nucleophiles to approach and react. While direct quantitative kinetic studies comparing these two specific molecules were not found in the immediate search, this principle is a cornerstone of organic chemistry. One source notes that this compound demonstrates lower steric hindrance, leading to faster acylation rates in azadiene annulation reactions compared to its 3,3-dimethyl analogs[3].
Applications in Synthesis
Both anhydrides serve as valuable precursors in various synthetic applications, particularly in the synthesis of polymers and bioactive molecules.
-
This compound is utilized in the development of oxoeicosanoid receptor antagonists, which are investigated for their therapeutic potential in managing inflammatory and immune-related disorders[6][7]. The anhydride functionality allows for the facile creation of ester and amide linkages, which are crucial for building complex molecular frameworks[6].
-
3,3-dimethylglutaric Anhydride acts as a reagent in the synthesis of piscidinol A derivatives, which have shown potential in inhibiting HIV-1 protease[8]. It is also used in the synthesis of innovative ampholytic polymers[3].
Experimental Protocols
Detailed experimental procedures are essential for reproducibility in research. Below are representative protocols for the synthesis of the parent acids, which are the precursors to the anhydrides.
Synthesis of β-Methylglutaric Acid:
This procedure involves the condensation of acetaldehyde (B116499) with cyanoacetamide followed by hydrolysis.
-
α,α'-Dicyano-β-methylglutaramide Synthesis: Recrystallized cyanoacetamide (6.2 moles) is dissolved in water and cooled. Freshly distilled acetaldehyde (3.1 moles) and piperidine (B6355638) are added. The mixture is allowed to stand at room temperature and then cooled in an ice-salt bath to precipitate the product. The precipitate is filtered and washed with cold water[1].
-
Hydrolysis to β-Methylglutaric Acid: The synthesized amide is heated with concentrated hydrochloric acid, then diluted with water and refluxed for 8 hours. The solution is saturated with sodium chloride and extracted with ether. The ether extracts are dried, and the solvent is removed to yield crude β-methylglutaric acid, which is then recrystallized from 10% hydrochloric acid[1].
Synthesis of 3,3-dimethyl-glutaric acid:
This process describes the production from isophorone.
-
In a three-necked flask, 95% sulfuric acid is placed.
-
30% hydrogen peroxide is added dropwise with cooling to approximately 10 °C.
-
Isophorone (99%) is then metered in over an hour, maintaining the temperature at 25 °C.
-
The temperature is gradually increased to 58 °C and the mixture is stirred for 16 hours.
-
The mixture is then cooled to -10 °C to crystallize the product, which is then filtered off[9].
Visualization of a Relevant Biological Pathway
3-Methylglutaric acid, the hydrolysis product of this compound, is a key metabolite in the leucine (B10760876) catabolism pathway and is associated with the metabolic disorder 3-methylglutaconic aciduria[8][10][11][12]. The following diagram illustrates a simplified representation of the primary pathway of leucine catabolism leading to the formation of 3-methylglutaric acid.
Caption: Simplified Leucine Catabolism Pathway.
Safety and Handling
Both this compound and 3,3-dimethylglutaric anhydride are classified as irritants. They can cause skin and serious eye irritation, and may cause respiratory irritation[13]. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling these chemicals. Work should be conducted in a well-ventilated fume hood. Due to their moisture sensitivity, they should be stored in a tightly sealed container under an inert atmosphere.
Conclusion
This compound and 3,3-dimethylglutaric anhydride are versatile reagents in organic synthesis with distinct physical properties and reactivity profiles. The primary distinguishing factor is the steric hindrance imparted by the methyl substituents at the C3 position. This compound, with its lower steric bulk, is expected to be the more reactive of the two, making it a suitable choice for reactions where higher reactivity is desired. Conversely, the greater steric hindrance of 3,3-dimethylglutaric anhydride may offer advantages in reactions requiring higher selectivity or for introducing a gem-dimethyl structural motif. The choice between these two anhydrides will ultimately depend on the specific requirements of the synthetic target, including desired reactivity, steric considerations, and the final molecular architecture. This guide provides a foundational understanding to aid researchers in making a judicious selection for their synthetic endeavors.
References
- 1. Concise Syntheses of Microsomal Metabolites of a Potent OXE (Oxoeicosanoid) Receptor Antagonist [jstage.jst.go.jp]
- 2. Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies [pubs.sciepub.com]
- 3. 3,3-Dimethylglutaric Anhydride for Research [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. Synthesis and characterization of antiseptic-based poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-OH-3-Methylglutaric Acid | Rupa Health [rupahealth.com]
- 10. Metabolic biology of 3-methylglutaconic acid-uria: a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Methylglutaric Acid | Rupa Health [rupahealth.com]
- 12. 3-Methylglutaric acid in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3,3-Dimethylglutaric anhydride | C7H10O3 | CID 77813 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for the Analysis of Reactions Involving 3-Methylglutaric Anhydride
For researchers, scientists, and drug development professionals engaged in reactions involving 3-Methylglutaric anhydride (B1165640), robust analytical methods are crucial for monitoring reaction progress, determining purity, and quantifying products. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these analyses. This guide provides a comparative overview of potential HPLC methods, detailing experimental protocols and performance characteristics to aid in method selection and development.
Method Comparison
The selection of an appropriate HPLC method for 3-Methylglutaric anhydride and its reaction mixtures is critical and depends on the specific analytical goals. Key considerations include the polarity of the analytes, the potential for on-column reactions, and the desired sensitivity and resolution. Below is a comparison of two potential approaches: a traditional reversed-phase C18 column and a specialized reverse-phase column.
It is important to note that this compound is susceptible to hydrolysis to its corresponding dicarboxylic acid, 3-methylglutaric acid, especially in the aqueous mobile phases typical of reversed-phase HPLC. This instability presents a significant analytical challenge, and method development should aim to minimize this degradation.
Table 1: Comparison of HPLC Methods for the Analysis of this compound and Related Compounds
| Parameter | Method 1: Reversed-Phase C18 | Method 2: Specialized Reverse-Phase (Newcrom R1) |
| Stationary Phase | Octadecyl-silylated silica (B1680970) (C18) | Reverse-phase with low silanol (B1196071) activity |
| Typical Column | Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm)[1] | Newcrom R1 (150 mm x 4.6 mm, 3 µm)[2][3] |
| Mobile Phase | Methanol (B129727)/0.1% Phosphoric acid in water (e.g., 3:97 v/v)[1] | Acetonitrile (B52724)/Water with Phosphoric or Formic Acid[2] |
| Detection | UV at 210 nm[1] | UV at 220 nm[3] or Mass Spectrometry (MS) |
| Key Advantages | Widely available, well-characterized, good for resolving impurities.[1] | Potentially better retention and peak shape for polar anhydrides, MS-compatible mobile phase option.[2] |
| Potential Challenges | Potential for on-column hydrolysis of the anhydride due to aqueous mobile phase. | Less common stationary phase, method development may be required. |
| Performance Data | For related glutaric anhydride impurities: Linearity (r > 0.999), Good Recovery (100.9-105.9%).[1] | Quantitative performance data not readily available in the public domain. |
Experimental Protocols
Method 1: Reversed-Phase HPLC on a C18 Column
This method is adapted from a validated procedure for the analysis of related substances in the similar compound, glutaric anhydride, and is a good starting point for method development for this compound.[1]
-
Column: Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of methanol and 0.1% phosphoric acid in water (3:97, v/v).
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm
Method 2: Specialized Reverse-Phase HPLC on a Newcrom R1 Column
This method is based on an application note for the direct analysis of this compound.[2]
-
Column: Newcrom R1 (150 mm x 4.6 mm, 3 µm)
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid. The exact gradient or isocratic composition would need to be optimized.
-
Flow Rate: 1.0 mL/min[3]
-
Detection: UV at 220 nm[3] or MS
Visualization of Experimental Workflow and Chemical Considerations
To provide a clearer understanding of the analytical process and the key chemical challenge, the following diagrams are provided.
Caption: A typical workflow for the HPLC analysis of a reaction mixture.
Caption: Potential on-column hydrolysis of this compound during RP-HPLC.
Conclusion
The choice of an HPLC method for analyzing reactions with this compound requires careful consideration of the analyte's properties and potential for degradation. A standard C18 column offers a widely accessible option, with a detailed method for a related compound providing a solid starting point for development.[1] However, the aqueous mobile phase may lead to hydrolysis of the anhydride. Specialized columns, such as the Newcrom R1, may offer improved stability and retention for the anhydride.[2] For accurate quantification of the anhydride, minimizing analysis time and the water content in the mobile phase is advisable. Alternatively, methods that quantify the appearance of the 3-methylglutaric acid product can be employed to monitor the reaction. For complex reaction mixtures, hyphenated techniques like HPLC-MS would be beneficial for peak identification and purity assessment. Researchers should validate their chosen method to ensure it is fit for the intended purpose, paying close attention to the stability of this compound under the analytical conditions.
References
- 1. Determination of related substances in gluaric anhydride by HPLC | 在线期刊 | 《药学前沿》官方网站 [yxqy.whuznhmedj.com]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]
A Comparative Guide to the Spectral Database of 3-Methylglutaric Anhydride and Its Analogs
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of chemical compounds is paramount for identification, purity assessment, and structural elucidation. This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Methylglutaric anhydride (B1165640), alongside its structurally related alternatives: glutaric anhydride and 3,3-dimethylglutaric anhydride.
Executive Summary
This guide presents a comparative analysis of the spectral data for 3-Methylglutaric anhydride and two key alternatives. The data, compiled from various spectral databases, is presented in a clear, tabular format to facilitate easy comparison. Detailed experimental protocols for acquiring NMR, IR, and MS spectra are also provided to ensure reproducibility. Visual diagrams generated using Graphviz illustrate the experimental workflows and the logical relationships in spectral data comparison.
Comparative Spectral Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for this compound, glutaric anhydride, and 3,3-dimethylglutaric anhydride.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 1.14 | d | 3H | -CH₃ |
| 2.33 - 2.42 | m | 1H | -CH(CH₃)- | |
| 2.55 - 2.65 | m | 2H | -CH₂-CO- (axial & equatorial) | |
| 2.85 - 2.95 | m | 2H | -CH₂-CO- (axial & equatorial) | |
| Glutaric Anhydride | 2.09 | p | 2H | -CH₂-CH₂ -CH₂- |
| 2.72 | t | 4H | -CH₂ -CO- | |
| 3,3-Dimethylglutaric Anhydride | 1.20 | s | 6H | -C(CH₃)₂ |
| 2.65 | s | 4H | -CH₂-CO- |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 21.5 | -CH₃ |
| 28.9 | -CH(CH₃)- | |
| 45.1 | -CH₂-CO- | |
| 169.8 | -C=O | |
| Glutaric Anhydride | 18.3 | -CH₂-C H₂-CH₂- |
| 34.5 | -C H₂-CO- | |
| 171.2 | -C=O | |
| 3,3-Dimethylglutaric Anhydride | 28.7 | -C(C H₃)₂ |
| 34.2 | -C (CH₃)₂ | |
| 52.1 | -CH₂-CO- | |
| 170.5 | -C=O |
Table 3: Mass Spectrometry (Electron Ionization - EI) Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
| This compound | 128 | 113, 85, 71, 56, 43 |
| Glutaric Anhydride | 114 | 86, 58, 42 |
| 3,3-Dimethylglutaric Anhydride | 142 | 127, 99, 83, 55, 41 |
Table 4: Infrared (IR) Spectral Data (KBr Pellet)
| Compound | Characteristic Absorption Bands (cm⁻¹) | Functional Group Assignment |
| This compound | ~2970, ~2940, ~2880 | C-H stretch (alkane) |
| ~1810, ~1760 | C=O stretch (anhydride, symmetric & asymmetric) | |
| ~1040 | C-O-C stretch (anhydride) | |
| Glutaric Anhydride | ~2960, ~2920 | C-H stretch (alkane) |
| ~1815, ~1765 | C=O stretch (anhydride, symmetric & asymmetric) | |
| ~1050 | C-O-C stretch (anhydride) | |
| 3,3-Dimethylglutaric Anhydride | ~2970, ~2930, ~2870 | C-H stretch (alkane) |
| ~1805, ~1755 | C=O stretch (anhydride, symmetric & asymmetric) | |
| ~1045 | C-O-C stretch (anhydride) |
Experimental Protocols
The following are generalized protocols for acquiring NMR, IR, and MS spectra for small organic molecules like this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid anhydride sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 5 seconds
-
Acquisition time: 4 seconds
-
Spectral width: 16 ppm
-
-
Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher frequency for carbon observation.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2 seconds
-
Acquisition time: 1-2 seconds
-
Spectral width: 240 ppm
-
-
Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid anhydride sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Spectrometer: A standard FTIR spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Procedure: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent and injecting it into a gas chromatograph coupled to the mass spectrometer (GC-MS).
-
-
Ionization (Electron Ionization - EI):
-
Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.
-
Source Temperature: Typically maintained between 200-250 °C to ensure sample volatilization.
-
-
Mass Analysis:
-
Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 30-300).
-
-
Data Acquisition:
-
Acquire the mass spectrum, which is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).
-
Visualization of Workflows and Comparisons
The following diagrams, created using the DOT language, illustrate the experimental workflows and the logic of spectral comparison.
Conclusion
The spectral data presented in this guide highlights the distinct features of this compound in comparison to its unsubstituted and dimethyl-substituted analogs. The presence of the methyl group in this compound introduces characteristic shifts and splitting patterns in the NMR spectra, which are absent in glutaric anhydride and altered in 3,3-dimethylglutaric anhydride. The IR spectra of all three compounds show the characteristic anhydride carbonyl stretches, with minor shifts in their positions. The mass spectra provide clear molecular ion peaks and distinct fragmentation patterns that can be used for unambiguous identification. By utilizing the provided data and experimental protocols, researchers can confidently identify and differentiate these compounds in their work.
Safety Operating Guide
Proper Disposal of 3-Methylglutaric Anhydride: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are critical for a compliant and secure laboratory environment. 3-Methylglutaric anhydride (B1165640), classified as a skin, eye, and respiratory irritant, requires a meticulous disposal procedure to mitigate risks.[1] This guide provides a comprehensive, step-by-step protocol for the proper management and disposal of 3-Methylglutaric anhydride, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to understand the hazards associated with this compound. It can cause skin, eye, and respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted in a well-ventilated chemical fume hood.
Required Personal Protective Equipment (PPE):
Proper personal protective equipment must be worn at all times when handling this compound.
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield (European standard - EN 166).[1] | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1] | To prevent skin contact. |
| Body Protection | A lab coat and closed-toe shoes.[1] | To protect clothing and skin from spills. |
| Respiratory | Use in a fume hood. A NIOSH/MSHA approved respirator may be needed for large-scale use or emergencies.[1] | To prevent inhalation of harmful dust or vapors. |
Disposal Plan: Bulk vs. Residual Quantities
The appropriate disposal method for this compound depends on the quantity. Bulk quantities must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office, while small, residual quantities may be neutralized in the lab before disposal.
All unwanted bulk or unused this compound must be treated as hazardous waste.[1][2]
-
Containerize: Ensure the chemical is in a compatible, sealed, and leak-proof container. The container should not be filled beyond the neck to allow for expansion.[3]
-
Labeling: Affix a completed hazardous waste label to the container. The label must clearly identify the contents as "Hazardous Waste: this compound."
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA).[3][4] The SAA must be at or near the point of generation and inspected weekly for leaks.[3][4]
-
Incompatible Waste: Store this compound, an acid anhydride, away from bases, oxidizing agents, and reducing agents.[3] As a water-reactive substance, it should also be kept separate from aqueous solutions.[3]
-
Arrange Pickup: Contact your institution's EHS or equivalent department to schedule a hazardous waste pickup.[4] Do not dispose of this chemical down the drain or in regular trash.[2]
For decontaminating glassware or neutralizing small spills, a controlled hydrolysis and neutralization procedure can be performed. This process converts the reactive anhydride into the less hazardous 3-methylglutaric acid, which is then neutralized to a salt. This entire procedure must be performed in a chemical fume hood with appropriate PPE.
Quantitative Parameters for Neutralization:
| Parameter | Value/Range | Notes |
| Recommended Neutralizing Agent | Saturated Sodium Bicarbonate (NaHCO₃) solution. | A weak base that allows for a controlled neutralization and minimizes exothermic reactions.[5] |
| Final pH Target | 6.0 to 8.0 | A neutral pH range is required for aqueous waste disposal in many jurisdictions.[6] |
| Temperature Control | Ice/water bath. | The hydrolysis and neutralization steps are exothermic; cooling is crucial to manage heat generation.[5] |
Experimental Protocol:
-
Preparation: In a large beaker (at least 10 times the volume of the waste solution) equipped with a magnetic stir bar, prepare a mixture of crushed ice and cold water. Place this beaker in a secondary container, such as a larger ice bath, to maintain a low temperature.[5]
-
Hydrolysis (Quenching): Slowly and dropwise, add the residual this compound to the vigorously stirred ice/water mixture. The slow rate of addition is critical to prevent a rapid temperature increase.[5] This step hydrolyzes the anhydride to 3-methylglutaric acid.
-
Neutralization: Once the anhydride has been completely added and hydrolyzed, begin the slow, portion-wise addition of a saturated sodium bicarbonate (NaHCO₃) solution. You will observe gas (CO₂) evolution.[5]
-
pH Monitoring: Periodically and carefully check the pH of the solution with a pH meter or pH paper. Continue adding the bicarbonate solution until gas evolution ceases and the pH is stable within the target range of 6.0 to 8.0.[6]
-
Final Disposal: Once neutralized, the resulting aqueous salt solution can typically be disposed of according to your institution's and local regulations for non-hazardous aqueous waste.[5]
Spill Management
In the event of a spill, immediate and safe cleanup is required.
-
Evacuate and Ventilate: Alert others and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]
-
Wear PPE: Don the required personal protective equipment before addressing the spill.[6]
-
Contain and Absorb: For solid spills, sweep up the material and place it into a suitable container for disposal.[1] Use an inert absorbent material (e.g., vermiculite, sand) for any associated liquid.[6] Do not use combustible materials like paper towels.[6]
-
Collect and Dispose: Carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste.[6] Dispose of the container as hazardous waste through your EHS office.[2]
Disposal Decision Workflow
References
Safeguarding Your Research: A Guide to Handling 3-Methylglutaric Anhydride
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3-Methylglutaric anhydride (B1165640). Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
3-Methylglutaric anhydride is a valuable reagent in chemical synthesis; however, it poses potential health risks, including skin, eye, and respiratory irritation.[1][2] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and proper disposal methods to mitigate these risks effectively.
Essential Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound, ensuring comprehensive protection.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Face Shield | Wear safety glasses with side shields or chemical safety goggles that conform to European standard EN 166 or OSHA 29 CFR 1910.133.[1][2] A face shield should be used in situations with a high risk of splashing. |
| Hands | Chemical-Resistant Gloves | Protective gloves are mandatory.[1] While specific permeation data for this compound is not readily available, nitrile or neoprene gloves are generally resistant to a range of chemicals.[3] Always inspect gloves for integrity before use and dispose of them according to the manufacturer's instructions. |
| Body | Laboratory Coat or Long-Sleeved Clothing | Wear a long-sleeved laboratory coat to protect the skin.[1] |
| Respiratory | Use in a Well-Ventilated Area / Respirator | For small-scale laboratory use, ensure adequate ventilation, such as working in a chemical fume hood.[1] For large-scale operations or in case of emergency, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[1] |
Operational Plan: Step-by-Step Handling Protocol
Follow this procedural workflow to ensure the safe handling of this compound from procurement to disposal.
1. Preparation and Engineering Controls:
- Before handling, ensure that a safety shower and eyewash station are readily accessible.[2]
- Work in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[1][2]
- Gather all necessary PPE and ensure it is in good condition.
2. Handling the Chemical:
- Avoid all personal contact with the chemical, including inhalation of dust or vapors.[4][5]
- Do not eat, drink, or smoke in the designated handling area.[1][5]
- When weighing or transferring the solid, do so in a manner that minimizes dust generation.
- Keep the container tightly closed when not in use.[2]
3. In Case of Exposure:
- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][2] Seek medical attention.
- Skin Contact: Wash off immediately with plenty of soap and water.[1][2] Remove contaminated clothing.
- Inhalation: Move the affected person to fresh air.[1][2]
- Ingestion: Do NOT induce vomiting. Drink plenty of water.[1][2]
4. Post-Handling Procedures:
- Wash hands thoroughly after handling the chemical.[1][2]
- Decontaminate the work area and any equipment used.[4]
- Remove and wash contaminated clothing before reuse.[1][2]
Disposal Plan: Managing this compound Waste
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Waste containing this compound is classified as hazardous.[1]
-
Containment: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste and contaminated packaging at a hazardous or special waste collection point in accordance with local, regional, and national regulations.[1] Do not empty into drains.[2]
Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely working with this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
